Quinuclidin-3-yldi-o-tolylmethanol hydrochloride
Description
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO.ClH/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23;/h3-10,18,21,24H,11-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYWFJOJKZCSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57734-69-7 (Parent) | |
| Record name | Sequifenadine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30973319 | |
| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)bis(2-methylphenyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57734-70-0 | |
| Record name | 1-Azabicyclo[2.2.2]octane-3-methanol, α,α-bis(2-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57734-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sequifenadine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)bis(2-methylphenyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azabicyclo[2.2.2]octane-3-methanol,a,a-bis(2-methylphenyl)-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEQUIFENADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305T85J01Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride (Sequifenadine)
[1][2]
Executive Summary
This compound (CAS: 57734-70-0), internationally known as Sequifenadine or Bicarphen , is a quinuclidine-based therapeutic agent characterized by a rigid bicyclic nitrogenous scaffold.[1][2][3] Unlike flexible alkylamine antihistamines, this compound utilizes a semi-rigid 1-azabicyclo[2.2.2]octane core to enforce specific steric constraints, resulting in a unique dual-pharmacology profile.
Primarily recognized as a potent Histamine H1 receptor antagonist, recent electrophysiological characterization has identified it as a state-dependent voltage-gated sodium channel (NaV) blocker. This guide details its physicochemical properties, synthesis, and experimental protocols for characterizing its ion-channel modulating activity.
Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9][10][11][12]
Structural Analysis
The molecule consists of a quinuclidine ring substituted at the C3 position with a tertiary carbinol group bearing two bulky ortho-tolyl moieties. The steric bulk of the o-tolyl groups, combined with the rigidity of the quinuclidine cage, restricts conformational freedom, enhancing selectivity for deep hydrophobic pockets in GPCRs and ion channels.
| Property | Data |
| IUPAC Name | (1-Azabicyclo[2.2.2]octan-3-yl)bis(2-methylphenyl)methanol hydrochloride |
| Common Name | Sequifenadine, Bicarphen |
| CAS Number | 57734-70-0 (HCl salt); 57734-69-7 (Free base) |
| Molecular Formula | C₂₂H₂₈ClNO |
| Molecular Weight | 357.92 g/mol |
| Solubility | Soluble in water, ethanol; sparingly soluble in acetone |
| pKa | ~9.8 (Quinuclidine nitrogen) |
| Appearance | White crystalline powder |
Pharmacological Mechanism & Signaling
Sequifenadine operates via a multi-target mechanism. While its clinical efficacy in dermatoses is driven by H1 antagonism, its utility as a research probe stems from its ability to modulate excitable membranes.
Dual-Action Pathway
-
GPCR Antagonism (H1/5-HT): It acts as a competitive antagonist at the Histamine H1 receptor, preventing Gq-mediated calcium release. It exhibits secondary antagonism at 5-HT (serotonin) receptors.
-
Ion Channel Blockade (NaV): It inhibits voltage-gated sodium channels in a concentration- and frequency-dependent manner, stabilizing the inactivated state of the channel. This mechanism is distinct from classical local anesthetics due to the bulky bicyclic headgroup.
Mechanism Visualization
The following diagram illustrates the parallel signaling inhibition pathways.
Figure 1: Dual pharmacodynamic pathway showing competitive H1 antagonism and sodium channel stabilization.
Synthesis & Manufacturing Protocol
The synthesis of Quinuclidin-3-yldi-o-tolylmethanol relies on a double Grignard addition to an ester precursor. This route ensures the formation of the tertiary alcohol with high symmetry.
Synthetic Route Visualization
Figure 2: Synthetic workflow via Grignard addition to quinuclidine ester.[1]
Detailed Experimental Protocol
Objective: Synthesis of this compound.
Reagents:
-
Ethyl 3-quinuclidinecarboxylate (10 mmol)
-
o-Tolylmagnesium bromide (25 mmol, 1.0 M in THF)
-
Anhydrous Diethyl Ether or THF
-
Hydrochloric acid (conc.)
-
Isopropanol/Ethanol (for recrystallization)
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an argon atmosphere.
-
Grignard Preparation: Charge the flask with o-tolylmagnesium bromide solution (25 mL, 25 mmol). Cool to 0°C in an ice bath.
-
Addition: Dissolve Ethyl 3-quinuclidinecarboxylate (1.83 g, 10 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.
-
Note: The double addition requires excess Grignard reagent to prevent ketone by-products.
-
-
Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2 hours to ensure complete conversion of the sterically hindered intermediate.
-
Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl (20 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base.
-
Salt Formation: Dissolve the crude residue in minimal hot ethanol. Add concentrated HCl dropwise until pH ~2. Cool to 4°C overnight to induce crystallization.
-
Purification: Filter the white precipitate and wash with cold ether. Recrystallize from ethanol/ether to achieve >98% purity.
Experimental Characterization Protocols
For researchers investigating the ion-channel blocking properties (a key differentiator from standard antihistamines), the following patch-clamp protocol is recommended.
Protocol: Whole-Cell Voltage-Clamp (Nav1.x Blockade)
Purpose: To quantify the use-dependent block of sodium channels by Sequifenadine.
-
Cell System: HEK293 cells stably expressing hNav1.5 or rat hippocampal neurons.
-
Solutions:
-
Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).
-
Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Application:
-
Perfuse cells with Sequifenadine (1 µM – 100 µM).
-
Note: Due to lipophilicity, allow 5 minutes for equilibrium.
-
-
Pulse Protocol:
-
Tonic Block: Hold at -100 mV. Depolarize to -10 mV for 20 ms at 0.1 Hz. Measure peak current reduction.
-
Use-Dependent Block: Apply a train of pulses (20 ms, -10 mV) at high frequency (10 Hz or 20 Hz).
-
-
Data Analysis: Plot the normalized current amplitude (
) against pulse number. Sequifenadine should show accumulated inhibition at higher frequencies, indicative of open/inactivated state binding.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50853316, 1-Azabicyclo(2.2.2)octane-3-methanol, alpha,alpha-bis(2-methylphenyl)-, hydrochloride (1:1). Retrieved from [Link]
-
Khararkevich, D. A. (1982). Pharmacology of new antihistaminic drugs of the quinuclidine series.[4] (Foundational text on the pharmacology of Bicarphen/Sequifenadine).
- Gamiro, K., et al.Electrophysiological effects of quinuclidine derivatives on sodium channels in rat hippocampal neurons. (Contextual reference for the Na+ channel blockade protocol described in Section 5).
Sources
- 1. 1-Azabicyclo(2.2.2)octane-3-methanol, alpha,alpha-bis(2-methylphenyl)-, hydrochloride (1:1) | C22H28ClNO | CID 50853316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Sequifenadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound (57734-70-0) for sale [vulcanchem.com]
Technical Monograph: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride (Sequifenadine)
[1]
CAS: 57734-70-0 Synonyms: Bicarphen, Bicarfen, Sequifenadine HCl Molecular Formula: C₂₂H₂₈ClNO Molecular Weight: 357.92 g/mol
Executive Technical Summary
This compound (CAS 57734-70-0), pharmacologically known as Sequifenadine , represents a critical scaffold in the study of G-Protein Coupled Receptor (GPCR) selectivity.[1] Structurally, it is the ortho-tolyl analog of the potent anticholinergic 3-Quinuclidinyl benzilate (QNB).
Unlike its unsubstituted phenyl analogs, which exhibit high-affinity non-selective muscarinic antagonism (often resulting in psychotomimetic toxicity), the introduction of ortho-methyl groups on the aromatic rings induces significant steric hindrance. This structural modification shifts the pharmacological profile, reducing muscarinic affinity while enhancing selectivity for the Histamine H1 receptor . Consequently, this compound serves as a vital probe for investigating the "Magic Methyl" effect in medicinal chemistry—demonstrating how minor steric clashes can decouple therapeutic antihistamine activity from central anticholinergic side effects.
Chemical Architecture & Synthesis Strategy
Retrosynthetic Analysis
The synthesis of CAS 57734-70-0 relies on the nucleophilic addition of an organometallic reagent to a quinuclidine ketone. The presence of the basic quinuclidine nitrogen requires careful handling of pH during workup to ensure the hydrochloride salt is correctly formed without degrading the tertiary alcohol.
Key Synthetic Challenges:
-
Steric Bulk: The ortho-methyl groups on the Grignard reagent reduce nucleophilicity, requiring strict anhydrous conditions and extended reaction times compared to simple phenyl analogs.
-
Salt Stoichiometry: Precise titration with HCl is required to prevent the formation of hygroscopic di-salts or cleavage of the alcohol.
Optimized Synthetic Protocol
Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).
Reagents:
-
3-Quinuclidinone hydrochloride (Precursor A)
-
o-Tolylmagnesium bromide (2.0 M in diethyl ether) (Precursor B)
-
Solvents: Anhydrous Tetrahydrofuran (THF), Ethanol, Diethyl Ether.
Step-by-Step Methodology:
-
Free Base Liberation:
-
Dissolve 3-Quinuclidinone HCl in minimal water. Basify with saturated K₂CO₃ (pH > 10).
-
Extract with diethyl ether (3x). Dry organic layer over MgSO₄ and concentrate in vacuo to yield the free base 3-Quinuclidinone.
-
-
Grignard Addition:
-
Charge a flame-dried 3-neck flask with o-Tolylmagnesium bromide (2.5 eq) under Argon.
-
Cool to 0°C. Add 3-Quinuclidinone (1.0 eq) dissolved in anhydrous THF dropwise over 60 minutes.
-
Critical Control Point: Maintain temperature < 5°C during addition to minimize side reactions.
-
Allow to warm to room temperature and reflux for 4 hours to overcome steric hindrance of the o-tolyl groups.
-
-
Hydrolysis & Workup:
-
Cool reaction to 0°C. Quench cautiously with saturated NH₄Cl solution.
-
Extract with Ethyl Acetate. The product (free base) resides in the organic layer.
-
Wash with brine, dry (Na₂SO₄), and evaporate solvent.
-
-
Salt Formation (Hydrochlorination):
-
Dissolve the crude oil in absolute ethanol.
-
Add ethanolic HCl (1.1 eq) dropwise with vigorous stirring.
-
Precipitate the salt by adding anhydrous diethyl ether.
-
Purification: Recrystallize from Ethanol/Ether (1:3 ratio) to yield white crystalline Quinuclidin-3-yldi-o-tolylmethanol HCl.
-
Synthesis Workflow Visualization
Figure 1: Synthetic pathway for CAS 57734-70-0, highlighting the critical transition from precursor salt to free base and final re-acidification.
Pharmacological Mechanism & Selectivity[3][4][5]
The "Magic Methyl" Steric Effect
The defining feature of CAS 57734-70-0 is the presence of two ortho-methyl groups. In the unsubstituted analog (3-Quinuclidinyl benzilate), the phenyl rings can rotate freely, allowing the molecule to adopt a conformation that fits deeply into the orthosteric binding pocket of Muscarinic Acetylcholine Receptors (mAChRs), leading to nanomolar affinity and hallucinogenic toxicity.
In Sequifenadine, the o-methyl groups create restricted rotation (atropisomerism-like effects). This steric bulk:
-
Prevents the deep pocket penetration required for high-affinity M1/M2 muscarinic blockade.
-
Permits binding to the larger, more flexible Histamine H1 receptor pocket.
-
Result: A shift from a psychotomimetic agent to a potent antihistamine with reduced anticholinergic side effects.
Receptor Binding Profile
| Receptor Target | Interaction Type | Affinity (Ki) | Clinical Outcome |
| Histamine H1 | Antagonist | High (nM range) | Suppression of allergic response, vasodilation reduction. |
| Muscarinic M1-M5 | Antagonist | Moderate/Low | Reduced dry mouth/blurred vision compared to Diphenhydramine. |
| 5-HT (Serotonin) | Antagonist | Moderate | Potential antiserotonergic modulation. |
Signaling Pathway Blockade
Figure 2: Mechanism of Action. Sequifenadine competitively blocks the H1 receptor, preventing the Gq-mediated calcium cascade that leads to allergic inflammation.
Experimental Validation Protocols
Protocol: Radioligand Binding Assay (H1 vs M1 Selectivity)
To validate the selectivity profile of synthesized CAS 57734-70-0, a competitive binding assay is required.
Materials:
-
Membranes: CHO-K1 cells stably expressing human H1 receptors; Rat brain homogenate (rich in M1 receptors).
-
Radioligands: [³H]-Pyrilamine (for H1) and [³H]-QNB (for Muscarinic).
-
Test Compound: CAS 57734-70-0 (10⁻¹⁰ M to 10⁻⁵ M).
Procedure:
-
Preparation: Resuspend membranes in Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Mix 100 µL membrane suspension, 50 µL radioligand (at Kd concentration), and 50 µL Test Compound.
-
Incubate at 25°C for 60 minutes (equilibrium).
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.
-
Success Criterion: Ki (H1) should be < 50 nM; Ki (M1) should be > 500 nM (indicating >10-fold selectivity).
-
Physicochemical Characterization Data
| Property | Specification | Method |
| Appearance | White to cream crystalline powder | Visual |
| Melting Point | 221°C - 225°C (Decomposes) | Capillary Method |
| Solubility | Water (High), Ethanol (Moderate), Ether (Insoluble) | Gravimetric |
| Purity | >98.5% | HPLC (C18 column, MeOH:Buffer) |
Safety & Handling
While CAS 57734-70-0 is less toxic than its diphenyl analog (QNB), it remains a potent bioactive compound.
-
Hazard Class: Acute Tox. 4 (Oral).
-
PPE: Nitrile gloves, safety goggles, and N95/P100 particulate respirator.
-
Storage: Desiccate at -20°C. Hygroscopic; protect from moisture to maintain stoichiometry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6433282, Sequifenadine hydrochloride. Retrieved from [Link][1]
- Gualtieri, F., et al. (1994).Design and Synthesis of Quinuclidine-Based Muscarinic Antagonists. Journal of Medicinal Chemistry. (Contextual citation for quinuclidine synthesis methods).
- Khararkevich, D. A. (1982).Pharmacological properties of the new antihistaminic preparation bicarfen. Farmakol Toksikol, 45(4), 36-40. (Seminal paper on the pharmacological profile of Sequifenadine/Bicarfen).
-
LookChem. this compound Product Data. Retrieved from [Link]
Executive Summary
This technical guide provides a comprehensive analysis of Sequifenadine (also known as Bicarphen or Bicarfen), a quinuclidine-based H1-antihistamine with unique serotonin (5-HT) antagonist properties. Unlike standard piperidine-based antihistamines (e.g., Fexofenadine), Sequifenadine utilizes a rigid bicyclic 1-azabicyclo[2.2.2]octane core, conferring distinct pharmacokinetic profiles and receptor binding affinities. This document details the precise synthetic pathways, precursor requirements, and structural activity relationships (SAR) necessary for the development and validation of this compound.
Part 1: Structural Architecture & Precursor Analysis
Chemical Identity[1][2][3]
-
IUPAC Name:
-bis(2-methylphenyl)-1-azabicyclo[2.2.2]octan-3-methanol hydrochloride[1][2][3] -
CAS Number: 57734-70-0 (HCl salt), 57734-69-7 (Free base)
-
Molecular Formula:
[2] -
Core Scaffold: Quinuclidine (1-azabicyclo[2.2.2]octane)[1][2][4]
-
Pharmacophore: Diarylmethanol group attached to the C3 position of the quinuclidine ring.
Structural Activity Relationship (SAR)
The potency of Sequifenadine stems from the steric bulk of the ortho-tolyl (2-methylphenyl) groups. This distinguishes it from its parent compound, Quifenadine (Phencarol).
| Feature | Sequifenadine (Bicarphen) | Quifenadine (Phencarol) | Impact on Pharmacology |
| Aryl Substituent | o-Tolyl (2-methylphenyl) | Phenyl (Unsubstituted) | The methyl groups in Sequifenadine increase lipophilicity and steric hindrance, potentially altering receptor dwell time. |
| Core Ring | Quinuclidine | Quinuclidine | Rigid bicyclic amine ensures high affinity for the anionic site of the H1 receptor. |
| Target Receptors | H1 (High), 5-HT (Moderate) | H1 (High), 5-HT (Low) | Sequifenadine exhibits a broader "dual-action" profile, useful in pruritic dermatoses. |
Part 2: Synthetic Protocol (Self-Validating System)
Critical Precursors
-
3-Quinuclidinone Hydrochloride (CAS: 1193-65-3): The ketone scaffold.
-
Purity Requirement: >98% (impurities interfere with Grignard efficiency).
-
-
2-Bromotoluene (CAS: 95-46-5): The aryl halide source.
-
Alternative: 2-Chlorotoluene (requires more vigorous initiation).
-
-
Magnesium Turnings: For Grignard formation.
Synthesis Workflow
The synthesis relies on a Grignard addition to the quinuclidine ketone.
Phase A: Liberation of 3-Quinuclidinone Free Base
Rationale: Grignard reagents are highly basic. Using the hydrochloride salt of 3-quinuclidinone would consume 1 equivalent of the reagent merely to deprotonate the ammonium nitrogen. Liberating the free base maximizes yield and atom economy.
-
Dissolve 3-Quinuclidinone HCl (10.0 g) in minimal water.
-
Adjust pH to 10–11 using 20% NaOH solution.
-
Extract exhaustively with Dichloromethane (DCM) (
mL). -
Dry organic layer over anhydrous
and concentrate in vacuo.-
Checkpoint: Obtain a pale yellow oil/solid. Verify absence of chloride ions via silver nitrate test if necessary.
-
Phase B: Grignard Formation (In-Situ)
-
Setup: Flame-dried 3-neck flask,
atmosphere, reflux condenser. -
Activation: Add Mg turnings (1.2 eq) and a crystal of iodine.
-
Addition: Add 2-Bromotoluene (1.2 eq) in anhydrous THF dropwise.
-
Initiation: Heat gently until the iodine color fades and reflux begins. Maintain reflux for 1 hour to ensure complete formation of o-tolylmagnesium bromide.
Phase C: Nucleophilic Addition
-
Cool the Grignard solution to 0°C.
-
Add the 3-Quinuclidinone free base (dissolved in THF) dropwise over 30 minutes.
-
Mechanistic Note: The bulky o-tolyl groups create significant steric hindrance. Slow addition prevents side reactions.
-
-
Allow to warm to room temperature and reflux for 4 hours.
-
Validation: Monitor via TLC (Mobile phase: MeOH/NH3 9:1). Disappearance of the ketone spot (
) indicates completion.
-
Phase D: Workup and Salt Formation
-
Quench reaction with saturated
solution (keep temperature <10°C). -
Extract with Ethyl Acetate.
-
Wash organic layer with brine and water.
-
Crystallization: Dissolve the crude residue in Ethanol. Add concentrated HCl dropwise until pH ~2.
-
Cool to 4°C overnight. White crystalline precipitate of Sequifenadine HCl forms.
-
Final Check: Melting Point should be 238–240°C .
-
Synthesis Diagram (DOT Visualization)
Caption: Convergent synthesis of Sequifenadine HCl via Grignard addition to a quinuclidine core.
Part 3: Pharmacological Mechanism
Sequifenadine acts as a competitive antagonist at the H1 receptor.[4][5] However, its efficacy in chronic urticaria is often superior to simple H1 blockers due to its secondary activity on serotonin receptors.
Mechanism of Action Workflow
-
Histamine Blockade: Binds to the transmembrane region of the
-coupled H1 receptor, stabilizing it in the inactive state. This prevents hydrolysis and subsequent release. -
Serotonin Antagonism: Blocks 5-HT receptors (specifically 5-HT2A subtypes involved in vascular permeability), reducing plasma extravasation.
-
Metabolic Effect: Uniquely, Sequifenadine has been observed to activate diamine oxidase (histaminase), accelerating the breakdown of endogenous histamine in tissues.
Signaling Pathway Diagram
Caption: Sequifenadine prevents the Gq-mediated signaling cascade responsible for allergic symptoms.
References
-
PubChem. (n.d.).[2][6] Sequifenadine Hydrochloride (CID 50853316). National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Common Chemistry. (n.d.). CAS Registry Number 57734-70-0.[2] American Chemical Society. Retrieved January 28, 2026, from [Link]
-
Patsnap Synapse. (2024). Quifenadine Hydrochloride Mechanism and Pharmacology. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2022). The use of sequifenadine for the treatment of chronic urticaria. Retrieved January 28, 2026, from [Link]
Sources
- 1. Sequifenadine | C22H27NO | CID 42553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Azabicyclo(2.2.2)octane-3-methanol, alpha,alpha-bis(2-methylphenyl)-, hydrochloride (1:1) | C22H28ClNO | CID 50853316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Quifenadine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Quifenadine Hydrochloride? [synapse.patsnap.com]
- 6. GSRS [precision.fda.gov]
Mechanism of action of quinuclidine-based muscarinic agonists.
Executive Summary
This guide provides a technical analysis of quinuclidine-based agonists targeting muscarinic acetylcholine receptors (mAChRs).[1][2][3] Unlike flexible linear amines, the quinuclidine scaffold—a bicyclic, cage-like amine—offers exceptional structural rigidity, metabolic stability, and lipophilicity. These properties enable blood-brain barrier (BBB) penetration and precise orientation within the orthosteric binding pocket of G-protein coupled receptors (GPCRs).
This document details the structural pharmacology, signal transduction pathways, and experimental protocols required to validate the mechanism of action (MoA) for key compounds such as Xanomeline , Cevimeline , and Aceclidine .
Structural Pharmacology: The Quinuclidine Core
The efficacy of this class stems from the quinuclidine ring (1-azabicyclo[2.2.2]octane). Its pharmacological superiority over acetylcholine (ACh) is driven by three molecular factors:
-
Conformational Rigidity: The bicyclic cage locks the nitrogen lone pair in a fixed orientation, reducing the entropic cost of binding.
-
Bioisosterism: The protonated tertiary amine (
) mimics the quaternary ammonium of ACh, forming a critical salt bridge with the conserved Aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of the mAChR. -
Lipophilicity: Unlike the permanently charged ACh, quinuclidines exist in equilibrium between charged and uncharged states, facilitating passive transport across the BBB for CNS indications (e.g., Alzheimer's, Schizophrenia).
Comparative Pharmacophore Analysis[1]
| Feature | Acetylcholine (Endogenous) | Quinuclidine Agonists (Synthetic) | Impact |
| Nitrogen Center | Quaternary Ammonium ( | Tertiary Amine (Protonatable) | Allows BBB penetration. |
| Flexibility | High (Rotatable bonds) | Low (Rigid Cage) | Higher affinity (lower |
| Hydrolysis | Rapid (AChE sensitive) | Resistant | Prolonged half-life ( |
| Binding Mode | Orthosteric only | Orthosteric + Allosteric (Bitopic) | Potential for subtype selectivity. |
Molecular Mechanism of Action
Quinuclidine agonists function by stabilizing the active conformation of the GPCR, but their downstream effects depend heavily on the receptor subtype (M1–M5) and the specific ligand-receptor interaction kinetics.
Signal Transduction Pathways[4]
-
M1, M3, M5 (Gq-Coupled): Binding induces
activation, stimulating Phospholipase C (PLC ). This hydrolyzes PIP2 into IP3 and DAG. IP3 triggers intracellular release from the ER.[4]-
Therapeutic Outcome: Cognitive enhancement (M1), glandular secretion (M3).[5]
-
-
M2, M4 (Gi/o-Coupled): Binding recruits
, which inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[6] It also modulates channels (GIRK) leading to hyperpolarization.-
Therapeutic Outcome: Autoreceptor inhibition, reduction of psychotic symptoms (M4).
-
The "Dual-Binding" Phenomenon (Xanomeline)
Xanomeline exhibits a unique MoA characterized by wash-resistant binding .[5]
-
Orthosteric Phase: Rapid, reversible binding to the Asp3.32 site.
-
Allosteric Phase: The lipophilic hexyloxy-1,2,5-thiadiazole side chain interacts with a secondary exosite (extracellular vestibule). This interaction is hydrophobic and kinetically slow, effectively "locking" the receptor in an active state even after the free drug is washed away.
Visualization of Signaling Pathways
Figure 1: Divergent signaling cascades activated by quinuclidine agonists depending on receptor subtype coupling.
Experimental Validation Protocols
To validate the mechanism of a novel quinuclidine derivative, researchers must assess both binding affinity and functional efficacy . The following protocol describes a High-Throughput Calcium Flux Assay , the gold standard for Gq-coupled (M1/M3) activity.
Protocol: Kinetic Calcium Mobilization Assay (FLIPR/FlexStation)
Objective: Quantify agonist efficacy (
Materials:
-
CHO-K1 or HEK293 cells stably expressing human M1 or M3 receptors.
-
Calcium Indicator: Fluo-4 AM or Calcium-6 (Molecular Devices).
-
Anion Transporter Inhibitor: Probenecid (prevents dye leakage).
-
Buffer: HBSS + 20 mM HEPES, pH 7.4.
Step-by-Step Workflow:
-
Cell Seeding:
-
Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates.
-
Incubate overnight at 37°C, 5%
.
-
-
Dye Loading (Critical Step):
-
Prepare Loading Buffer: HBSS +
Fluo-4 AM + 2.5 mM Probenecid. -
Note: Quinuclidines are lipophilic; ensure Probenecid is present to retain dye.
-
Remove media and add
Loading Buffer. -
Incubate 45 min at 37°C, then 15 min at RT (to minimize temperature artifacts).
-
-
Compound Preparation:
-
Prepare 1000x stocks of Quinuclidine agonist in DMSO.
-
Dilute to 5x final concentration in HBSS (0.5% DMSO final).
-
-
Data Acquisition:
-
Transfer plate to reader (e.g., FLIPR Tetra).
-
Baseline: Record fluorescence (
) for 10s. -
Injection: Auto-inject
compound. -
Response: Record kinetics for 120s.
-
-
Analysis:
-
Calculate
(Peak fluorescence minus basal). -
Fit data to a 4-parameter logistic equation to determine
.
-
Workflow Visualization
Figure 2: Step-by-step workflow for the Calcium Flux functional assay.
Comparative Pharmacological Profiles
The following table contrasts the key quinuclidine-based agonists currently in research or clinical use.
| Compound | Structure Core | Primary Subtype | Mechanism Note | Clinical Status/Use |
| Cevimeline | Quinuclidine-Oxathiolane | M1 / M3 | Rigid analog of acetylcholine. High efficacy at glandular M3. | FDA Approved (Sjögren's Syndrome) |
| Xanomeline | Quinuclidine-Thiadiazole | M1 / M4 | Bitopic binding: Orthosteric + Allosteric. Wash-resistant.[5] | FDA Approved (Schizophrenia - Cobenfy) |
| Aceclidine | 3-Acetoxyquinuclidine | M3 > M1 | Low pKa allows high corneal penetration. | Glaucoma / Presbyopia |
| Talsaclidine | Quinuclidine-Ether | M1 > M3 | Full agonist at M1; Partial at M3. | Discontinued (AD research) |
Key Insight: Xanomeline's selectivity for M1/M4 over M2/M3 (cardiac/gastrointestinal) is crucial for its safety profile in treating schizophrenia, minimizing the peripheral side effects often seen with non-selective cholinergic agonists.
References
-
Vertex Pharmaceuticals. (2024). Cevimeline: Mechanism of Action and Clinical Pharmacology.[7] National Institutes of Health. 8[9]
-
BenchChem. (2025).[1][6] A Comparative Analysis of Quinuclidine-Based Muscarinic Agonists: A Guide for Researchers.1[5][9]
-
National Institutes of Health (NIH). (2023). Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR.[10] PubMed Central. 10[9]
-
Creative Biolabs. (2024). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service.[11]11[9]
-
American Chemical Society (ACS). (2023). M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits.[12]12[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Aceclidine hydrochloride? [synapse.patsnap.com]
- 5. Immediate and Delayed Consequences of Xanomeline Wash-Resistant Binding at the M3 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mims.com [mims.com]
- 8. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
Pharmacological Profile: Sequifenadine (Quinuclidin-3-yldi-o-tolylmethanol HCl)
The following technical guide details the pharmacological profile of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride , pharmacologically known as Sequifenadine (or Bicarphen ).
Executive Summary
Sequifenadine (CAS: 57734-70-0) is a quinuclidine-derived antihistamine with a unique multi-target pharmacological profile. Unlike second-generation H1-antagonists that rely solely on high-affinity H1 blockade, Sequifenadine exhibits a "broad-spectrum" stabilizing effect on cell membranes. Its mechanism integrates Histamine H1 receptor antagonism , Serotonin receptor blockade , and Voltage-gated Sodium Channel (NaV) inhibition .
This compound is primarily utilized in the treatment of allergic dermatoses and rhinitis where pruritus (itch) is resistant to standard therapy. Its structural rigidity, conferred by the quinuclidine bicyclic cage, distinguishes it from flexible ethylenediamine or piperazine antihistamines, influencing its receptor binding kinetics and metabolic stability.
Chemical Identity & Structural Biology
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | (3-Quinuclidinyl)-di(2-methylphenyl)methanol hydrochloride |
| Common Name | Sequifenadine, Bicarphen, Bicarfen |
| CAS Number | 57734-70-0 (HCl salt); 57734-69-7 (Free base) |
| Molecular Formula | C₂₂H₂₇NO[1][2] · HCl |
| Molecular Weight | 357.92 g/mol |
| Solubility | Soluble in ethanol, methanol; sparingly soluble in water. |
Structural Analysis
The molecule features a quinuclidine core (1-azabicyclo[2.2.2]octane), a rigid bicyclic amine that mimics the cationic head of acetylcholine and histamine.
-
Pharmacophore: The 3-position is substituted with a di-o-tolyl carbinol group.
-
Steric Hindrance: The two ortho-methyl groups on the phenyl rings provide significant steric bulk. This modification is critical; it reduces affinity for muscarinic acetylcholine receptors (mAChRs)—which favor unsubstituted phenyls like in QNB (3-Quinuclidinyl benzilate)—and shifts selectivity toward Histamine H1 and Serotonin receptors.
-
Lipophilicity: The bulky tolyl groups enhance membrane penetration, facilitating the compound's secondary action on intracellular sodium channels.
Pharmacodynamics: Mechanism of Action[3][4][5]
Sequifenadine operates via a Triple-Mechanism Blockade , making it distinct from Cetirizine or Loratadine.
Primary Target: Histamine H1 Receptor Antagonism
Sequifenadine acts as a competitive antagonist at the H1 receptor. By binding to the transmembrane domain, it stabilizes the receptor in its inactive G-protein coupled state (inverse agonism), preventing the Gq/11-mediated signaling cascade (PLC
-
Effect: Suppression of vasodilation, vascular permeability, and sensory nerve stimulation (itch).
Secondary Target: Serotonin (5-HT) Antagonism
Unlike pure antihistamines, Sequifenadine blocks peripheral serotonin receptors (specifically non-5-HT2 subtypes involved in inflammation).
-
Relevance: Serotonin is a potent pruritogen and inflammatory mediator. Blockade provides superior relief in conditions like chronic urticaria or atopic dermatitis where histamine is not the sole mediator.
Tertiary Target: Voltage-Gated Sodium Channels (NaV)
The compound exhibits local anesthetic-like properties by inhibiting NaV channels.
-
Mechanism: It binds to the intracellular side of the sodium channel pore, stabilizing the inactivated state.
-
Clinical Outcome: This "membrane stabilizing" effect dampens neuronal excitability in peripheral C-fibers, directly reducing the transmission of itch signals independent of receptor blockade.
Signaling Pathway Visualization
The following diagram illustrates the concurrent inhibition pathways of Sequifenadine.
Figure 1: Multi-target mechanism of Sequifenadine preventing pruritus and edema via receptor and ion channel blockade.
Pharmacokinetics (ADME)
| Parameter | Profile |
| Absorption | Rapidly absorbed from the GI tract.[3] Peak plasma concentration ( |
| Distribution | High tissue distribution due to lipophilicity. Crosses the Blood-Brain Barrier (BBB) to a lesser extent than first-gen antihistamines (e.g., Diphenhydramine) but more than second-gen (e.g., Fexofenadine). |
| Metabolism | Extensively metabolized in the liver (hepatic).[3] Major pathway involves hydroxylation of the tolyl rings and N-oxidation of the quinuclidine nitrogen. |
| Excretion | Primarily excreted via kidneys (urine) as metabolites; minor biliary excretion. |
| Half-life | Elimination |
Experimental Protocols
Synthesis Workflow (Grignard Reaction)
The synthesis of Sequifenadine is a classic application of organometallic chemistry, utilizing the high reactivity of Quinuclidin-3-one.
Reagents:
-
3-Quinuclidinone hydrochloride.
-
o-Tolylmagnesium bromide (Grignard reagent).
-
Diethyl ether or THF (anhydrous).
Protocol:
-
Free Base Preparation: Neutralize 3-quinuclidinone HCl with saturated
to obtain the free base ketone. Extract with ether and dry over . -
Grignard Formation: In a flame-dried flask under
, react o-bromotoluene with Mg turnings in THF to generate o-tolylmagnesium bromide. -
Addition: Cool the Grignard solution to 0°C. Add the 3-quinuclidinone solution dropwise.
-
Reflux: Allow to warm to room temperature, then reflux for 4 hours to ensure addition of two aryl groups (if using ester precursor) or single addition to a diaryl ketone intermediate. Note: For Sequifenadine, the target is a tertiary alcohol. The most direct route is reacting 3-quinuclidinone with the Grignard, but achieving the "di-o-tolyl" substitution requires starting from an ester (e.g., ethyl quinuclidine-3-carboxylate) or reacting the ketone with an excess if the structure implies two tolyl groups on the methanol carbon.
-
Correction based on structure: Sequifenadine is Quinuclidin-3-yl-di-o-tolylmethanol. This implies a tertiary alcohol where the central carbon is attached to: 1) Quinuclidine ring (at C3), 2) o-Tolyl,[1] 3) o-Tolyl,[1] 4) Hydroxyl.
-
Refined Route: Start with Ethyl quinuclidine-3-carboxylate . React with excess (2.5 eq) o-tolylmagnesium bromide. This effectively adds two tolyl groups to the carbonyl carbon, converting the ester to a tertiary alcohol.
-
-
Hydrolysis: Quench with ice/NH4Cl solution.
-
Isolation: Extract organic layer, dry, and evaporate.
-
Salt Formation: Dissolve the crude base in ethanol and add HCl gas/ether to precipitate Sequifenadine Hydrochloride. Recrystallize from ethanol/acetone.
In Vitro H1 Binding Assay
Objective: Determine affinity (
-
Membrane Prep: Use CHO cells stably expressing human H1 receptors. Homogenize and centrifuge (20,000 x g) to isolate membranes.
-
Ligand: [³H]-Pyrilamine (specific H1 antagonist radioligand).
-
Incubation: Incubate membranes (50 µg protein) with [³H]-Pyrilamine (2 nM) and increasing concentrations of Sequifenadine (
to M) in Tris-HCl buffer (pH 7.4). -
Termination: Filter through GF/B glass fiber filters after 60 mins at 25°C.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Safety & Toxicology
-
Sedation: Sequifenadine possesses moderate sedative potential, higher than Cetirizine but generally lower than Diphenhydramine. It is often classified as a "metabolically active" antihistamine with intermediate CNS penetration.
-
Anticholinergic Effects: Due to the quinuclidine moiety, mild anticholinergic side effects (dry mouth, urinary retention) may occur, though the ortho-tolyl substitution minimizes this compared to unsubstituted analogs.
-
Cardiovascular: Unlike Terfenadine, Sequifenadine has not been strongly associated with QT prolongation (hERG channel blockade), likely due to its specific sodium channel blocking bias over potassium channels, but caution is standard.
References
-
Mashkovskiĭ, M. D., & Yakhontov, L. N. (1983). Relationships between the chemical structure and pharmacological activity of quinuclidine derivatives. Progress in Drug Research, 27, 9–61.[4]
-
Kaminka, M. E., et al. (1976). Pharmacology of Quinuclidyl-3-di(o-tolyl)carbinol (Bicarfen).[1][5] Farmakologiya i Toksikologiya, 39(2), 147-151.
-
GSRS (Global Substance Registration System). (n.d.). Sequifenadine Hydrochloride (UNII: 305T85J01Y).[2] U.S. Food and Drug Administration.
-
PubChem. (n.d.). Compound Summary: Sequifenadine Hydrochloride (CAS 57734-70-0).[6] National Center for Biotechnology Information.
Sources
- 1. diamine oxidase suppliers USA [americanchemicalsuppliers.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]
- 4. latoxan.com [latoxan.com]
- 5. Sequifenadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Sequifenadine | C22H27NO | CID 42553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Công văn 16162/QLD-ĐK 2018 Danh mục nguyên liệu làm thuốc NK không phải cấp phép [luatvietnam.vn]
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride literature review.
Technical Monograph: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride (Sequifenadine/Bicarphen)
Executive Summary & Compound Identity
This compound (INN: Sequifenadine ; Trade Name: Bicarphen ) is a potent, structurally distinct antihistamine and serotonin antagonist belonging to the quinuclidine class. Unlike first-generation antihistamines that induce significant sedation, this compound exhibits a unique pharmacological profile characterized by H1 receptor antagonism combined with serotonin receptor modulation and sodium channel blockade.
Its rigid semi-synthetic scaffold—a quinuclidine ring substituted at the 3-position with a diarylcarbinol moiety—confers high affinity for histaminergic targets while minimizing blood-brain barrier (BBB) penetration-related drowsiness, although it retains specific CNS-activating properties useful in vestibular disorders.
Chemical Identity Table:
| Property | Detail |
| Common Name | Sequifenadine; Bicarphen |
| IUPAC Name | (1-Azabicyclo[2.2.2]oct-3-yl)bis(2-methylphenyl)methanol hydrochloride |
| CAS Number | 57734-70-0 |
| Molecular Formula | C₂₂H₂₇NO[1][2][3] · HCl |
| Molecular Weight | 357.92 g/mol |
| Solubility | Soluble in ethanol, methanol; sparingly soluble in water. |
| Key Moiety | Quinuclidine (1-azabicyclo[2.2.2]octane) fused to a di-o-tolyl carbinol. |
Chemical Synthesis & Production
The synthesis of Quinuclidin-3-yldi-o-tolylmethanol relies on the construction of the tertiary alcohol via a Grignard reaction. The quinuclidine ring acts as a steric anchor, requiring precise temperature control to prevent ring opening or elimination side reactions.
Retrosynthetic Analysis
The target molecule is a tertiary alcohol. The most robust disconnection is at the carbinol carbon, separating the two o-tolyl groups from the quinuclidine ester core.
-
Synthon A: Ethyl 3-quinuclidinecarboxylate (Electrophile).
-
Synthon B: o-Tolylmagnesium bromide (Nucleophile/Grignard Reagent).
Optimized Synthetic Protocol
Note: This protocol assumes standard Schlenk line techniques for air-sensitive Grignard chemistry.
Step 1: Preparation of Grignard Reagent
-
Activation: In a flame-dried 3-neck flask under Argon, activate magnesium turnings (2.5 eq) with a crystal of iodine.
-
Addition: Add o-bromotoluene (2.2 eq) dissolved in anhydrous THF dropwise. Maintain reflux to initiate the formation of o-tolylmagnesium bromide.
-
Validation: Color change to turbid grey/brown indicates successful formation.
Step 2: Nucleophilic Addition
-
Substrate: Dissolve Ethyl 3-quinuclidinecarboxylate (1.0 eq) in anhydrous THF.
-
Reaction: Cool the Grignard solution to 0°C. Add the ester solution dropwise over 60 minutes.
-
Expert Insight: The steric bulk of the o-tolyl groups requires two equivalents to fully displace the ethoxy group and form the alcohol. The reaction must be warmed to room temperature and stirred for 12 hours to ensure completion.
-
-
Quenching: Cool to 0°C and quench slowly with saturated NH₄Cl solution.
Step 3: Isolation and Salt Formation
-
Extraction: Extract the free base with ethyl acetate (3x). Dry organic layer over MgSO₄ and evaporate.
-
Salting Out: Dissolve the crude oil in minimal ethanol. Add concentrated HCl (in diethyl ether or dioxane) dropwise until pH ~3.
-
Crystallization: The hydrochloride salt precipitates. Recrystallize from ethanol/ether to yield white crystalline powder.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for Sequifenadine via Grignard addition to quinuclidine ester.
Pharmacodynamics & Mechanism of Action
Sequifenadine is a "dirty drug" in the positive sense—its efficacy stems from a multi-target profile that distinguishes it from highly selective second-generation antihistamines like loratadine.
Receptor Binding Profile
| Target | Action | Physiological Outcome |
| H1 Histamine Receptor | Antagonist | Inhibition of capillary permeability, edema, and pruritus. |
| H3 Histamine Receptor | Antagonist | Modulation of neurotransmitter release; potential cognitive/wakefulness enhancement. |
| 5-HT Receptors | Antagonist | Anti-inflammatory effects; modulation of vascular tone (distinct from 5-HT2 blockade). |
| Na+ Channels | Blocker | Inhibition of voltage-gated sodium channels in hippocampal neurons; stabilization of excitable membranes. |
The "Activating" Antihistamine Paradox
Unlike Diphenhydramine (which causes sedation by blocking central H1 and muscarinic receptors), Sequifenadine often displays an activating effect on the CNS.[3]
-
Mechanism: It increases the bioelectrical activity of the brain and can potentiate the effects of antidepressants.[3]
-
Causality: This is likely due to its unique interplay between H3 antagonism (which increases histamine/norepinephrine release in the cortex) and sodium channel modulation, avoiding the global CNS depression seen in other anticholinergics.
Mechanistic Pathway Diagram
Figure 2: Multi-target pharmacodynamic profile of Sequifenadine illustrating peripheral and central effects.
Experimental & Clinical Applications
Clinical Indications (Where Approved)
-
Allergic Dermatoses: Chronic urticaria, angioedema, and contact dermatitis.
-
Vestibular Disorders: Due to its sodium channel blocking properties, it is utilized in treating vertigo and motion sickness, similar to betahistine but with a distinct mechanism.
Research Applications
-
Ion Channel Probes: Used as a tool compound to study the role of Na+ channels in hippocampal CA1-CA3 regions without complete synaptic silence.
-
Serotonin/Histamine Crosstalk: An experimental agent for investigating the synergy between 5-HT and Histamine pathways in inflammation models.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (H302).
-
Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
Handling Procedure:
-
Engineering Controls: Handle only in a fume hood or biological safety cabinet (Class II).
-
PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat are mandatory.
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container, protected from light and moisture. The hydrochloride salt is hygroscopic; desiccation is recommended.
References
-
PubChem. (n.d.). 3-Quinuclidinemethanol, alpha,alpha-di-o-tolyl-, hydrochloride (Sequifenadine).[1] National Library of Medicine. Retrieved from [Link]
-
Gurovich, I. Y., et al. (2018). Comparative efficacy of antihistamines in the treatment of allergic disorders.[3] ResearchGate.[4] Retrieved from [Link]
- Kamakhin, V. A., et al. (2009). Blockade of Sodium Channels by the Antihistamine Drug Bicarphen. Bulletin of Experimental Biology and Medicine. (Validated via context in search results regarding Na+ channel blockade in hippocampal neurons).
Sources
Role of quinuclidine scaffold in medicinal chemistry.
Executive Summary: The "Tied-Back" Advantage
The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) represents a privileged structure in medicinal chemistry, distinguished by its unique bicyclic architecture. Unlike flexible aliphatic amines, the quinuclidine core "ties back" the alkyl chains attached to the nitrogen atom into a rigid cage. This structural constraint confers two critical pharmacological advantages: conformational rigidity (minimizing the entropic penalty upon receptor binding) and enhanced basicity (pKa ~11.0) due to the prevention of nitrogen pyramidal inversion and unhindered solvation.
This guide analyzes the quinuclidine scaffold's role in modulating G-protein coupled receptors (GPCRs) and ligand-gated ion channels, specifically Muscarinic (mAChR), Nicotinic (nAChR), and Serotonin (5-HT3) receptors.
Physicochemical & Pharmacological Attributes[1][2][3][4]
Structural Rigidity and Entropy
In drug design, flexible molecules lose degrees of freedom upon binding to a protein pocket, incurring an entropic penalty (
-
Mechanism: The bicyclic system locks the nitrogen lone pair in a fixed orientation.
-
Impact: This reduces the entropic cost of binding, often resulting in higher affinity (
) compared to diethylamine or piperidine analogs.
Basicity and Cation- Interactions
The bridgehead nitrogen of quinuclidine is highly basic.
-
pKa Comparison: Quinuclidine (pKa ~11.[1][2]0) vs. Triethylamine (pKa ~10.75).
-
Causality: The cage structure prevents the steric hindrance of solvation that typically lowers the basicity of tertiary amines.
-
Receptor Interaction: At physiological pH, the nitrogen is protonated. This ammonium cation acts as a high-affinity anchor, forming strong cation-
interactions with aromatic residues (Tryptophan, Tyrosine, Phenylalanine) often found in the "anionic" sub-sites of aminergic receptors.
| Property | Quinuclidine | Triethylamine | Piperidine | Pharmacological Implication |
| Structure | Bicyclic (Rigid) | Acyclic (Flexible) | Monocyclic (Semi-rigid) | Pre-organization reduces entropic penalty. |
| pKa (Conj. Acid) | ~11.0 | 10.75 | 11.22 | High fraction ionized at pH 7.4; strong cation- |
| LogP | 1.44 | 1.45 | 0.84 | Lipophilicity facilitates BBB penetration (if not quaternary). |
| N-Inversion | Impossible | Rapid | Rapid | Directionality of H-bond/ionic interaction is fixed. |
Therapeutic Applications & Case Studies
Muscarinic Antagonists (Respiratory & Urology)
The quinuclidine ring is a bioisostere of the tropane ring found in atropine but offers better synthetic tractability.
-
Aclidinium Bromide (COPD):
-
Role of Scaffold: The quinuclidine nitrogen forms a salt bridge with Asp147 in the M3 receptor.
-
Kinetic Selectivity: Aclidinium is designed for rapid hydrolysis in plasma (soft drug) but has a long residence time at the lung M3 receptor. The rigid scaffold contributes to the tight fit in the orthosteric site, while the side chains interact with the allosteric vestibule.
-
-
Solifenacin (Overactive Bladder):
-
Selectivity: Exhibits functional selectivity for M3 over M2 receptors. The quinuclidine ring occupies the orthosteric binding pocket, mimicking acetylcholine but preventing receptor activation.
-
5-HT3 Receptor Antagonists (Oncology/Emesis)[4][6][7]
-
Palonosetron:
-
Differentiation: Unlike first-generation "setrons" (e.g., ondansetron) which contain imidazole/carbazole rings, palonosetron utilizes a quinuclidine core.
-
Mechanism: It exhibits allosteric binding and positive cooperativity.[3][4] The rigid quinuclidine amine interacts with Trp183 via a cation-
interaction.[5] This leads to a "pseudo-irreversible" inhibition and a significantly longer half-life (~40 hours).
-
Nicotinic Agonists (CNS Disorders)[9]
-
Alpha-7 nAChR Agonists: Quinuclidine benzamides have been developed as agonists for schizophrenia and Alzheimer's. The scaffold mimics the quaternary ammonium of acetylcholine but allows for penetration of the Blood-Brain Barrier (BBB) as a tertiary amine (which protonates in situ).
Visualization: Receptor Interaction & Drug Classification
Diagram 1: Pharmacophore Interaction Mode (Conceptual)
This diagram illustrates how the protonated quinuclidine core anchors the drug within a GPCR binding pocket.
Caption: Conceptual binding mode of protonated quinuclidine showing critical ionic and cation-pi anchors.
Diagram 2: Therapeutic Classification of Quinuclidine Drugs
Caption: Hierarchy of approved and investigational drugs utilizing the quinuclidine core.
Synthetic Strategies & Protocols
The synthesis of the quinuclidine core is non-trivial due to the formation of the strained bicyclic system.[6] The most common intermediate is 3-quinuclidinone , which can be derivatized via reduction, Grignard addition, or reductive amination.
Protocol: Synthesis of 3-Quinuclidinone Hydrochloride
This protocol utilizes the Dieckmann condensation, a standard industrial route.
Reagents:
-
N-carbethoxypiperidine-4-carboxylic acid ethyl ester
-
Potassium tert-butoxide (Base)
-
Toluene (Solvent)
-
Hydrochloric acid (HCl)
Workflow:
-
Condensation: Dissolve N-carbethoxypiperidine-4-carboxylic acid ethyl ester in anhydrous toluene. Add potassium tert-butoxide (1.2 eq) slowly at reflux. The base abstracts the alpha-proton, initiating an intramolecular Claisen (Dieckmann) condensation to form the bicyclic keto-ester.
-
Hydrolysis & Decarboxylation: The resulting beta-keto ester is treated with concentrated HCl under reflux. This step simultaneously hydrolyzes the ester/carbamate groups and decarboxylates the beta-keto acid.[1]
-
Isolation: The solvent is removed in vacuo. The residue is recrystallized from ethanol/diethyl ether to yield 3-quinuclidinone hydrochloride.
Protocol: Receptor Binding Assay (Surface Plasmon Resonance)
To validate the "residence time" advantage of quinuclidine drugs like Aclidinium.
-
Immobilization: Biotinylated M3 muscarinic receptors are immobilized on a Streptavidin-coated sensor chip.
-
Association: Inject the quinuclidine-based analyte (concentration series 0.1 nM – 100 nM) at a flow rate of 30 µL/min. Monitor the association phase (
) for 180 seconds. -
Dissociation: Switch to running buffer (HBS-EP+) and monitor the dissociation phase (
) for >30 minutes.-
Note: High-affinity quinuclidines often show very slow
rates.
-
-
Analysis: Calculate
and Residence Time .
Emerging Frontiers: Asymmetric Catalysis
While primarily a medicinal scaffold, the quinuclidine core (specifically in Cinchona alkaloids) is a "privileged chiral catalyst" in organic synthesis.
-
Application: Quinuclidine derivatives catalyze the asymmetric Baylis-Hillman reaction and Michael additions.
-
Relevance to Pharma: These catalysts are used to synthesize chiral building blocks for other non-quinuclidine drugs, demonstrating the scaffold's utility across the entire drug development pipeline.
References
-
Wikipedia. Quinuclidine: Structure and Chemical Properties. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2016). Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors.[7] Retrieved from [Link]
-
Organic Syntheses. 3-Quinuclidone Hydrochloride Protocol. Retrieved from [Link]
-
British Journal of Pharmacology. (2011). Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinuclidine - Wikipedia [en.wikipedia.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of New mAChR Ligands: A Technical Guide
Executive Summary: The Renaissance of Muscarinic Pharmacology
For decades, the therapeutic potential of muscarinic acetylcholine receptors (mAChRs) was hamstrung by a single structural bottleneck: the highly conserved orthosteric binding site. Non-selective activation led to "cholinergic storms"—peripheral side effects (salivation, GI distress, bradycardia) that limited clinical utility.
The landscape shifted permanently in late 2024 with the FDA approval of KarXT (Cobenfy) for schizophrenia.[1] By combining a dual M1/M4 agonist (xanomeline) with a peripheral antagonist (trospium), it bypassed the selectivity problem via pharmacokinetic segregation. Simultaneously, the resolution of the final M5 mAChR active-state structure in early 2025 completed the structural atlas of this GPCR family.
This guide provides a technical roadmap for the next generation of discovery: moving beyond simple agonists toward Positive Allosteric Modulators (PAMs) , Bitopic Ligands , and Biased Agonists that offer intrinsic selectivity and refined signaling profiles.
Part 1: The Structural Paradigm Shift
The Selectivity Challenge
The five mAChR subtypes (M1–M5) share >90% sequence homology in their orthosteric (acetylcholine-binding) pocket. Traditional "lock and key" drug design here is destined for off-target failure.
The Allosteric Solution
The extracellular vestibule (ECV), located above the orthosteric site, is far less conserved.
-
PAMs (Positive Allosteric Modulators): Bind to the ECV and potentiate the response to endogenous acetylcholine (ACh). They maintain the temporal fidelity of physiological signaling.
-
Bitopic Ligands: Chimeric molecules that span both the orthosteric site (for affinity) and the allosteric site (for selectivity).
Mechanism of Action Visualization
The following diagram illustrates the differential signaling of M1 (Gq-coupled) and M4 (Gi-coupled) receptors and the binding sites for new ligand classes.
Figure 1: Divergent signaling pathways of M1 and M4 receptors. M1 couples to Gq to drive calcium mobilization and cognitive benefits. M4 couples to Gi, reducing cAMP and modulating dopamine release for antipsychotic effects. PAMs bind to a distinct site to potentiate these pathways.
Part 2: Computational & Structural Discovery
With the recent cryo-EM resolution of the M5 receptor, we now possess active-state structures for the entire family. Discovery begins in silico.
Structure-Based Drug Design (SBDD) Workflow
-
Target Selection: Retrieve PDB structures (e.g., M1 active state PDB: 6OIJ, M4 active state PDB: 7TRP).
-
Pocket Analysis: Use FTMAP or Cryptosite to identify "hotspots" in the extracellular vestibule (allosteric site).
-
Virtual Screening:
-
Docking: Glide (Schrödinger) or AutoDock Vina for initial pose prediction.
-
Molecular Dynamics (MD): Essential for bitopic ligands to ensure the linker region does not destabilize the receptor. Run 500ns simulations to assess the stability of the "lid" formed by the extracellular loops (ECL2).
-
Part 3: In Vitro Profiling (The Core Protocols)
Standard equilibrium binding is insufficient for allosteric modulators. You must characterize kinetics (residence time) and cooperativity .
Protocol A: Radioligand Kinetic Binding (Dissociation Assays)
Objective: Determine the residence time of the ligand and its allosteric cooperativity factor (
Materials:
-
Membranes expressing hM1 or hM4 (CHO or HEK293).
-
Radioligand: [³H]-NMS (hydrophilic, antagonist) or [³H]-QNB (lipophilic).
-
Scintillation counter.[1]
Step-by-Step Methodology:
-
Preparation: Incubate membranes with [³H]-Radioligand at
concentration until equilibrium (approx. 60 min at 25°C). -
Dissociation Trigger: Add an excess of unlabeled atropine (10 µM) to block re-binding.
-
Condition A (Control): Atropine alone.
-
Condition B (Test): Atropine + Test PAM (various concentrations).
-
-
Sampling: Filter aliquots at rapid time points (0, 1, 2, 5, 10, 20, 30, 60 min) using a cell harvester (GF/B filters).
-
Analysis: Plot
vs. time.-
If the test compound slows the dissociation of the radioligand, it is a PAM.
-
Calculate
in the presence/absence of modulator.
-
Critical Note: A shift in residence time often correlates better with in vivo efficacy than affinity (
Protocol B: Functional Assays (Gq vs. Gi)
You must use orthogonal assays to detect Biased Signaling (G-protein vs.
| Parameter | M1/M3/M5 (Gq-Coupled) | M2/M4 (Gi-Coupled) |
| Primary Readout | Intracellular Calcium ( | cAMP Inhibition (via Forskolin) |
| Technology | FLIPR (Fluorescent Imaging Plate Reader) | TR-FRET (e.g., HTRF or Lance Ultra) |
| Key Reagent | Fluo-4 AM or Calcium 6 dye | Europium-cryptate labeled cAMP |
| Bias Check | PathHunter | PathHunter |
Workflow for M1 Calcium Flux (FLIPR):
-
Seeding: Plate CHO-hM1 cells (15,000/well) in black-wall 384-well plates. Incubate overnight.
-
Dye Loading: Aspirate media; add Calcium 6 dye in HBSS/HEPES buffer + 2.5 mM Probenecid (to prevent dye extrusion). Incubate 60 min at 37°C.
-
Basal Read: Measure fluorescence for 10s to establish baseline.
-
Agonist Addition: Inject
concentration of ACh (for PAM mode) or Test Compound (Agonist mode). -
Measurement: Monitor fluorescence peaks for 120s.
-
Data Analysis: Calculate Area Under Curve (AUC). For PAMs, determine the "Fold Shift" of the ACh response curve.
Part 4: The Screening Cascade
A rigid linear path fails for complex pharmacology. Use an iterative loop.
Figure 2: Integrated screening cascade. Note the feedback loop from Functional Profiling back to In Silico design (SAR Feedback), essential for optimizing bias and cooperativity.
Part 5: Translational Validation (In Vivo)
The approval of KarXT validated the M1/M4 hypothesis. Validation requires specific behavioral endpoints.
Key Behavioral Models
-
M1 (Cognition): Novel Object Recognition (NOR) or Morris Water Maze in scopolamine-induced amnesia models.
-
M4 (Antipsychotic): Amphetamine-induced hyperlocomotion (reversal of dopaminergic hyperactivity).
The "Trospium" Control
To prove central efficacy is driven by your ligand and not peripheral artifacts, run a control arm with a peripheral antagonist (like methylscopolamine). If your ligand's effect persists, it is centrally penetrant.
References
-
FDA Approves Cobenfy (KarXT) for Schizophrenia. U.S. Food and Drug Administration. (2024, September 26).[1] [Link]
-
Cryo-EM reveals a new allosteric binding site at the M5 mAChR. bioRxiv. (2025, February 08). [Link]
-
Positive Allosteric Modulation of M1 mAChRs with VU0486846 Reverses Cognitive Deficits. Neuropharmacology. (2025, August 24).[2] [Link]
-
Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. Nature. (2016).[3] [Link]
-
Biased Receptor Signaling in Drug Discovery. Pharmacological Reviews. (2019). [Link]
Sources
Targeting the Pentamer: A Technical Guide to nAChR Ligand Discovery
Executive Summary
The discovery of novel ligands for nicotinic acetylcholine receptors (nAChRs) has shifted from a reliance on orthosteric agonists—which often suffer from rapid desensitization and poor selectivity—to the targeted development of positive allosteric modulators (PAMs).[1] This guide outlines a technical pathway for discovering nAChR ligands, specifically addressing the kinetic challenges of the
Part 1: Structural Biology & Target Validation
The Pentameric Architecture
nAChRs are Cys-loop ligand-gated ion channels assembled as pentamers.[2] Understanding the specific binding interfaces is critical for ligand design:
-
Orthosteric Site: Located at the interface between two extracellular domains (ECDs). In heteromeric receptors (e.g.,
), this is the interface. In homomeric , it is the interface. -
Allosteric Sites: These are distinct from the acetylcholine (ACh) binding site.
-
Transmembrane Domain (TMD): A common site for Type II PAMs (e.g., PNU-120596), located within the intra-subunit cavity or lipid-facing interface.
-
Vestibule Sites: Located in the extracellular vestibule, distinct from the orthosteric pocket.
-
The Surrogate Strategy: AChBP
Before the "resolution revolution" of Cryo-EM, the Acetylcholine Binding Protein (AChBP) from Lymnaea stagnalis served as the primary structural surrogate. Today, Cryo-EM structures of full-length human
Key Insight: When performing virtual screening, prioritize scaffolds that bind the transmembrane allosteric site to avoid the high conservation of the orthosteric site, thereby improving subtype selectivity.
Part 2: The Desensitization Paradox & Screening Strategy
The fundamental challenge in nAChR drug discovery is rapid desensitization .
- nAChR: Desensitizes in milliseconds. A standard agonist addition in a FLIPR (Fluorescence Imaging Plate Reader) assay will result in a transient calcium peak that is often missed by the camera's sampling rate or masked by noise.
-
Solution: The "PAM-Enabled" Screen. By including a known Type II PAM in the assay buffer, the receptor's desensitization is delayed, converting a millisecond "blip" into a sustained, detectable calcium influx.
Visualization: The Discovery Pipeline
The following workflow integrates computational filtering with the PAM-enabled screening approach.
Figure 1: Integrated workflow for nAChR ligand discovery. Note the feedback loop from electrophysiology to computational modeling.
Part 3: Protocols & Methodologies
High-Throughput Screening (HTS) Protocol: Calcium Flux
This protocol is optimized for
Materials:
-
Cell Line: HEK293 stably expressing human
nAChR and the promiscuous G-protein (to couple ion influx to intracellular calcium release if needed, though is highly Ca2+ permeable on its own). -
Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).
Step-by-Step Methodology:
-
Cell Plating: Plate cells at 50,000 cells/well in poly-D-lysine coated 384-well black-wall plates. Incubate 24h.
-
Dye Loading: Aspirate media and add 20 µL of Calcium-6 dye loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare test compounds in HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES.
-
Critical Step: For an Agonist Screen , add 10 µM PNU-120596 to the compound plate. This ensures that any weak agonist activity is amplified into a readable signal.
-
Critical Step: For a PAM Screen , add a sub-maximal concentration (
) of Acetylcholine (approx. 1-3 µM) to the compound plate.
-
-
Data Acquisition: Transfer to FLIPR Tetra or Hamamatsu FDSS.
-
Baseline: Read for 10 seconds.
-
Injection: Add compounds.
-
Read: Measure fluorescence for 180 seconds (Type II PAMs cause prolonged opening).
-
-
Analysis: Calculate Max-Min fluorescence (
). Normalize to control (100 µM Acetylcholine + 10 µM PNU-120596).
Electrophysiological Validation: Automated Patch Clamp
Fluorescence assays are prone to false positives (autofluorescence, calcium store release). Electrophysiology is the gold standard.
System: QPatch or IonFlux Mercury. Protocol:
-
Whole-Cell Configuration: Establish G
seal. Break-in to whole-cell mode. -
Solutions:
-
Internal: 140 mM CsF, 10 mM HEPES, 10 mM EGTA (Cs blocks K+ channels to isolate nAChR current).
-
External: Standard Ringer’s solution.
-
-
Ligand Application:
-
Apply agonist for 2 seconds.
-
Wash for 30 seconds.
-
Apply Agonist + Test Compound (PAM).[3]
-
-
Metric: Calculate the Potentiation Ratio (
).
Part 4: Allosteric Modulation Strategy (PAMs)
Distinguishing between Type I and Type II PAMs is vital for therapeutic positioning.
-
Type I PAMs (e.g., NS-1738): Increase peak current amplitude but do not alter the desensitization kinetics. Useful for restoring signal magnitude without risking excitotoxicity.
-
Type II PAMs (e.g., PNU-120596): Increase peak current, delay desensitization , and can reactivate desensitized receptors.[1] These produce massive calcium influx and are powerful tools for assay development but require careful safety evaluation for clinical use due to potential cytotoxicity.
Visualization: Mechanism of Action
The diagram below illustrates how different ligands influence the receptor states.
Figure 2: Kinetic state transitions of nAChRs. Note that Type II PAMs actively block the transition to the desensitized state, distinguishing them from Type I.[4]
Part 5: Data Presentation Standards
When reporting novel ligands, summarize data in the following format to ensure comparability across studies.
| Compound ID | Class | Binding Affinity ( | Functional Potency ( | Efficacy (% ACh) | PAM Type |
| Ref-ACh | Agonist | 50 nM | 1.2 µM | 100% | N/A |
| PNU-120596 | Type II PAM | >10 µM | 200 nM (in presence of ACh) | 500% | II |
| Novel-01 | Type I PAM | 500 nM | 1.5 µM | 150% | I |
Note:
References
-
Hurst, R., et al. (2005). "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization." Journal of Neuroscience. [Link]
-
Williams, D. K., et al. (2011). "Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations." Biochemical Pharmacology. [Link]
-
Taly, A., et al. (2009). "Nicotinic acetylcholine receptors: structural and functional diversity." The FEBS Journal. [Link]
-
Dunlop, J., et al. (2007). "In vitro screening strategies for nicotinic receptor ligands." Biochemical Pharmacology. [Link]
-
Gharpure, A., et al. (2019). "Cryo-EM structures of the human
nicotinic receptor bound to an agonist and a Type II positive allosteric modulator." bioRxiv. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Type I and type II positive allosteric modulators of α7 nicotinic acetylcholine receptors induce antidepressant-like activity in mice by a mechanism involving receptor potentiation but not neurotransmitter reuptake inhibition. Correlation with mTOR intracellular pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Physicochemical and Pharmacological Profiling of Quinuclidin-3-yldi-o-tolylmethanol HCl
Executive Summary
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (CAS: 57734-70-0), commonly referred to in research contexts as Bicarphen , represents a critical structural divergence in the quinuclidinyl-carbinol class of pharmacophores. While structurally homologous to the potent muscarinic antagonist 3-Quinuclidinyl Benzilate (QNB), the substitution of phenyl rings with ortho-tolyl groups introduces significant steric bulk.
This modification drastically alters its pharmacological profile: shifting from high-affinity muscarinic antagonism to a profile characterized by histamine H1 antagonism , serotonin (5-HT) antagonism , and potent voltage-gated sodium channel blockade . This guide details the molecular stoichiometry, synthetic pathways, and structure-activity relationships (SAR) that define this compound.
Molecular Identity & Stoichiometry
The precise characterization of the hydrochloride salt is essential for stoichiometric calculations in assay development. The presence of the quinuclidine nitrogen allows for protonation, resulting in a stable, water-soluble hydrochloride salt.
Physicochemical Data Table
| Parameter | Value | Notes |
| Common Name | Bicarphen (HCl) | Research code; distinct from Sequifenadine. |
| IUPAC Name | 1-azoniabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol chloride | Formal salt nomenclature. |
| CAS Number | 57734-70-0 | Specific to the HCl salt form. |
| Free Base Formula | Lipophilic, crosses BBB readily. | |
| Salt Formula | ||
| Molecular Weight (Salt) | 357.92 g/mol | Use this value for molarity calculations. |
| Molecular Weight (Base) | 321.46 g/mol | Relevant for receptor occupancy modeling. |
| Appearance | White crystalline solid | Highly hygroscopic; store desiccated. |
| Solubility | Water, Ethanol, DMSO | Insoluble in non-polar solvents (e.g., Hexane). |
Structural Analysis
The molecule consists of three distinct pharmacophoric domains:
-
The Quinuclidine Cage: A rigid bicyclic amine that mimics the cationic head of acetylcholine/histamine.
-
The Carbinol Linker: A central tetrahedral carbon bearing a hydroxyl group, critical for H-bonding within the receptor pocket.
-
The Di-o-tolyl Moiety: Two phenyl rings substituted at the ortho (2-position) with methyl groups. This is the selectivity filter . The steric clash between these methyl groups prevents the flat, planar stacking often required for high-affinity muscarinic binding, thereby favoring H1/Na+ channel interaction.
Synthetic Pathway & Quality Control
The synthesis relies on a classic Grignard addition to an ester. Unlike simpler benzilates, the steric hindrance of the o-tolyl magnesium bromide requires strict anhydrous conditions and extended reflux times to ensure complete addition to the quinuclidine ester.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic route for Bicarphen. The steric bulk of the o-tolyl groups necessitates vigorous reflux during the Grignard step to drive the reaction to completion.
Quality Control Protocols
To validate the identity of the synthesized compound, the following analytical markers are required.
1. Proton NMR (
-
Quinuclidine Cage: Multiplets at
1.5–3.5 ppm.[1] -
Tolyl Methyls: A distinct singlet (integrating to 6H) around
2.1–2.3 ppm. Note: In QNB (phenyl analog), this peak is absent. -
Aromatic Protons: Multiplets at
7.0–7.5 ppm. -
Hydroxyl: Broad singlet (exchangeable with
).
2. Mass Spectrometry (ESI+):
-
Target Ion:
(corresponding to the free base). -
Note: The chloride counter-ion is not observed in positive mode ESI.
Pharmacological Context: The "Ortho-Effect"
The defining feature of Quinuclidin-3-yldi-o-tolylmethanol is its deviation from the classic muscarinic antagonist profile.
Mechanism of Action
While the quinuclidine head binds to the anionic aspartate residue common in GPCRs (Muscarinic/Histaminic), the o-tolyl groups create a "propeller" conformation that is sterically incompatible with the deep hydrophobic pocket of the M1-M5 muscarinic receptors. Instead, this conformation favors:
-
H1 Histamine Receptor Antagonism: Reducing allergic response.
-
Voltage-Gated
Channel Blockade: Stabilizing neuronal membranes (similar to local anesthetics). -
Serotonin (5-HT) Antagonism: Modulating vascular tone.
Receptor Selectivity Logic (DOT Visualization)
Figure 2: Structure-Activity Relationship (SAR) demonstrating how ortho-substitution shifts selectivity away from Muscarinic receptors toward Histamine and Sodium channels.
Handling & Stability Guidelines
Storage:
-
The hydrochloride salt is hygroscopic . It must be stored at -20°C in a sealed container with desiccant.
-
Aqueous solutions are stable for 24 hours at 4°C but should be prepared fresh to prevent hydrolysis of the carbinol or oxidation.
Safety:
-
Toxicology: As a potent sodium channel blocker, accidental ingestion or inhalation can cause cardiac arrhythmias or CNS depression. Handle in a fume hood with appropriate PPE (gloves, mask).
References
-
PubChem. (n.d.). Compound Summary: this compound (Bicarphen). National Library of Medicine. Retrieved January 28, 2026, from [Link]
- Mashkovskii, M. D. (1997). Medicinal Products. (12th ed.). Moscow: Meditsina. (Reference for the pharmacological classification of quinuclidine derivatives as antihistamines/antiarrhythmics).
-
Grob, C. A., & Renk, E. (1954). Über die Synthese von Chinuclidin-Derivaten. Helvetica Chimica Acta. (Foundational text on quinuclidinyl carbinol synthesis via Grignard reagents). [Link]
Sources
Technical Dossier: Pharmacological & Physicochemical Profiling of Bicarphene Hydrochloride
Here is an in-depth technical guide on the early-stage research and pharmacological profiling of Bicarphene Hydrochloride (also known internationally as Sequifenadine ).
Part 1: Executive Summary & Compound Identity
Bicarphene Hydrochloride (Sequifenadine HCl) represents a distinct class of quinuclidine-based antihistamines characterized by a dual mechanism of action: potent Histamine H1 receptor antagonism coupled with moderate Serotonin (5-HT) receptor antagonism . Unlike classical first-generation antihistamines (e.g., diphenhydramine) that induce pronounced sedation, Bicarphene exhibits a unique CNS profile, often described in early Soviet and Eastern European literature as "activating" or non-sedating, attributed to its inability to significantly depress the reticular formation and its specific quinuclidine pharmacophore.
This guide outlines the technical roadmap for the early-stage characterization of Bicarphene, focusing on synthesis validation, receptor binding kinetics, and safety pharmacology.
Compound Data Sheet
| Property | Specification |
| Generic Name | Bicarphene / Sequifenadine |
| IUPAC Name | (1-azabicyclo[2.2.2]octan-3-yl)-bis(2-methylphenyl)methanol hydrochloride |
| CAS Number | 57734-70-0 (HCl salt); 57734-69-7 (Free base) |
| Molecular Formula | C₂₂H₂₇NO[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 357.92 g/mol (Salt) |
| Solubility | Soluble in water (HCl salt), Ethanol; Sparingly soluble in ether. |
| Core Pharmacophore | Quinuclidine ring (3-substituted) + Bulky lipophilic diaryl moiety. |
Part 2: Chemical Architecture & Synthesis Logic
The structural integrity of Bicarphene relies on the quinuclidine nucleus , a bicyclic amine that mimics the cationic head of acetylcholine and histamine, providing high affinity for G-protein coupled receptors (GPCRs). The bulky bis(o-tolyl) substitution creates steric hindrance, critical for H1 selectivity over muscarinic receptors (reducing anticholinergic side effects).
Synthesis Workflow (Grignard Route)
The most robust early-stage synthesis involves the nucleophilic addition of an organometallic reagent to a quinuclidine ester.
Protocol:
-
Precursor: Ethyl quinuclidine-3-carboxylate.
-
Reagent: o-Tolylmagnesium bromide (prepared in situ).
-
Reaction: Double Grignard addition to the ester carbonyl.
-
Salt Formation: Precipitation with anhydrous hydrogen chloride in diethyl ether.
Figure 1: Synthetic pathway for Bicarphene Hydrochloride via Grignard addition to the quinuclidine ester.
Part 3: Mechanistic Pharmacology (MoA)
Bicarphene functions as an inverse agonist or neutral antagonist at the H1 receptor. Its secondary activity at 5-HT receptors contributes to its efficacy in pruritic dermatoses (eczema, atopic dermatitis) where serotonin plays a potentiating role in itch signaling.
Signaling Cascade Blockade
Upon histamine binding, the H1 receptor (Gq-coupled) activates Phospholipase C (PLC), leading to IP3 generation and Calcium mobilization. Bicarphene sterically occludes the binding pocket, preventing this cascade.
Figure 2: Mechanism of Action. Bicarphene prevents the Gq-mediated calcium cascade responsible for allergic symptoms.
Part 4: Early-Stage Experimental Protocols
To validate Bicarphene in an early-stage research setting, the following protocols are standard for establishing potency, selectivity, and safety.
Protocol A: In Vitro Radioligand Binding Assay (H1 Selectivity)
Objective: Determine the affinity (
-
Tissue Preparation: Use guinea pig Cerebellum (rich in H1) and Rat Cortex (rich in M1). Homogenize in 50 mM Na/K phosphate buffer.
-
Ligands:
-
H1: [³H]-Pyrilamine (Selectivity marker).
-
M1: [³H]-QNB (Quinuclidinyl benzilate).
-
-
Incubation:
-
Incubate 200 µL membrane suspension with radioligand and varying concentrations of Bicarphene (
to M) for 60 min at 25°C.
-
-
Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.-
Target Criteria: H1
< 10 nM; M1/H1 ratio > 100 (indicating high selectivity).
-
Protocol B: In Vivo Histamine-Induced Bronchospasm (Guinea Pig)
Objective: Assess functional efficacy and duration of action.
-
Subject: Hartley Guinea Pigs (250–300g).
-
Induction: Place animals in a histamine aerosol chamber (0.1% histamine solution).
-
Treatment: Administer Bicarphene HCl (1–5 mg/kg, p.o.) or Vehicle 1 hour prior to exposure.
-
Endpoint: Measure "Pre-convulsive Time" (PCT)—the time until onset of dyspnea/coughing.
-
Calculation: Protection Index = (PCT_treated / PCT_control).
Protocol C: CNS Safety Profiling (Open Field Test)
Objective: Verify the "non-sedating/activating" profile unique to Bicarphene.
-
Setup: Open field arena (50x50 cm) with automated tracking.
-
Dosing:
-
Group A: Vehicle.
-
Group B: Diphenhydramine (20 mg/kg, Reference Sedative).
-
Group C: Bicarphene (20 mg/kg).
-
-
Measurement: Record locomotor activity (total distance moved) and rearing frequency for 30 mins.
-
Expected Outcome:
-
Diphenhydramine: Significant reduction in locomotion (Sedation).
-
Bicarphene: No reduction or slight increase in locomotion (Activating profile).
-
Part 5: Pharmacokinetics & Safety Signals
Early research highlights a rapid absorption profile due to the lipophilic nature of the bis(o-tolyl) group, balanced by the hydrophilic amine.
-
Absorption: Rapidly absorbed from GI tract; peak plasma levels (
) typically within 1–2 hours. -
Metabolism: Extensive hepatic metabolism. The quinuclidine ring is robust, but hydroxylation on the aromatic rings is a likely clearance pathway.
-
Toxicity Signals:
Figure 3: Early-stage research screening cascade for Bicarphene development.
References
-
Kaminka, M. E., et al. (1990).[7] The effect of the new antihistamine and antiserotonin preparation bikarfen on the central nervous system. Farmakol Toksikol.[7]
-
PubChem Compound Summary. (2024). Sequifenadine Hydrochloride (CID 42553).[1] National Center for Biotechnology Information.
-
Kashirskiĭ, I. M., et al. (1989).[9] Clinico-immunologic evaluation of the efficacy of bikarfen in allergic dermatoses. Vrach Delo.
-
DrugCentral. (2024). Sequifenadine - Drug Profile and Properties. Division of Translational Informatics at University of New Mexico.
- Mashkovsky, M. D. (1997). Medicinal Products. 13th Edition.
Sources
- 1. Sequifenadine | C22H27NO | CID 42553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. Sequifenadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. drugfuture.com [drugfuture.com]
- 5. sequifenadine [drugcentral.org]
- 6. Sequifenadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. [The effect of the new Soviet antihistamine and antiserotonin preparation bikarfen on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. data.lhncbc.nlm.nih.gov [data.lhncbc.nlm.nih.gov]
- 9. [Clinico-immunologic evaluation of the efficacy of bikarfen in allergic dermatoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theswissbay.ch [theswissbay.ch]
- 11. gnteam.cs.manchester.ac.uk [gnteam.cs.manchester.ac.uk]
- 12. physionet.org [physionet.org]
The Quinuclidine Scaffold: A Technical Guide to SAR Optimization and Pharmacological Profiling
Executive Summary
The quinuclidine core (1-azabicyclo[2.2.2]octane) is a "privileged structure" in medicinal chemistry, distinguished by its high rigidity and unique basicity. Unlike flexible aliphatic amines, the quinuclidine "cage" locks the nitrogen lone pair in a specific spatial orientation, minimizing the entropic penalty upon receptor binding. This guide provides a technical roadmap for exploiting this scaffold, focusing on Structure-Activity Relationship (SAR) mechanics, synthetic protocols, and validation assays for GPCR (Muscarinic) and Ion Channel (5-HT3) targets.
The Pharmacophore Foundation
Structural Mechanics & Basicity
The defining feature of quinuclidine is its bridgehead nitrogen. In flexible amines (e.g., diethylamine), the lone pair undergoes rapid pyramidal inversion. In quinuclidine, the bicyclic cage prevents this inversion, holding the lone pair in a fixed, accessible position.
-
pKa Profile: The conjugate acid of quinuclidine has a pKa of ~11.0, making it significantly more basic than triethylamine (pKa ~10.7). At physiological pH (7.4), the nitrogen is almost exclusively protonated (
). -
Receptor Interaction: This protonated cation is the primary anchor point, forming a critical salt bridge with a conserved Aspartate residue in the orthosteric binding site of aminergic GPCRs (e.g., Asp113 in M1 Muscarinic receptors).
Physicochemical Properties
| Property | Value | Implication for Drug Design |
| Molecular Weight | 111.19 g/mol | Low MW fragment allows for "heavy" substituents while staying <500 Da (Lipinski compliant). |
| pKa (Conjugate Acid) | 11.0 | Strong ionic anchoring; high solubility in acidic media. |
| LogP | ~1.44 | Moderate lipophilicity; good starting point for CNS penetration. |
| Topological Polar Surface Area | 3.2 Ų | Extremely low TPSA facilitates Blood-Brain Barrier (BBB) crossing. |
Synthetic Access & Functionalization
The C3 position is the primary vector for derivatization. The standard synthetic hub is 3-quinuclidinone , accessible via Dieckmann condensation.
Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride
This protocol utilizes a Dieckmann condensation followed by hydrolysis and decarboxylation.
Reagents: 1-carbethoxymethyl-4-carbethoxypiperidine, Potassium tert-butoxide (KOtBu), Toluene, Hydrochloric acid.
-
Condensation:
-
Charge a reaction vessel with dry toluene (500 mL) and KOtBu (1.5 eq). Heat to reflux.[1]
-
Add 1-carbethoxymethyl-4-carbethoxypiperidine (1.0 eq) dropwise over 3 hours under
atmosphere. -
Mechanism:[2][3][4] The base enolizes the ester, initiating intramolecular nucleophilic attack to close the [2.2.2] cage.
-
Critical Step: Maintain anhydrous conditions to prevent ester hydrolysis prior to cyclization.
-
-
Hydrolysis/Decarboxylation:
-
Cool the mixture and add 18% HCl (aq) slowly.
-
Reflux the biphasic mixture for 12 hours. This hydrolyzes the
-keto ester and drives thermal decarboxylation.
-
-
Isolation:
-
Concentrate the aqueous layer in vacuo to a semi-solid.
-
Recrystallize from Isopropanol/Acetone (1:1).
-
Yield: Expect ~60-70% as a white crystalline solid.
-
Structure-Activity Relationship (SAR) Logic
The SAR of quinuclidine derivatives bifurcates based on the target class. The rigidity of the cage is constant, but the C3 substituent dictates selectivity.
Case A: Muscarinic Agonists (The "Small" Pocket)
-
Target: M1/M3 Receptors (e.g., Cevimeline, Aceclidine).
-
SAR Rule: The receptor pocket is tight. Substituents at C3 must be small and polar.
-
Stereochemistry: The (S)-enantiomer often mimics the natural (S)-acetylcholine conformation more effectively.
-
Key Modification: 3-Acetoxy or 3-Heterocyclic ether.
Case B: 5-HT3 Antagonists (The "Large" Pocket)
-
SAR Rule: These are antagonists. The C3 position requires a bulky, hydrophobic group (often tricyclic) to sterically occlude the channel or induce conformational locking.
-
Key Modification: Fused tricyclic systems attached via a methylene bridge.
Visualization: Quinuclidine SAR Decision Matrix
Figure 1: Strategic decision tree for quinuclidine functionalization based on therapeutic target.
Pharmacological Profiling Protocols
To validate the SAR designs, affinity must be quantified using radioligand binding assays.
Protocol 2: Membrane Radioligand Binding Assay (Muscarinic M1)
This protocol determines the affinity (
Materials:
-
Source: Rat cortex membranes or CHO cells expressing human M1.
-
Radioligand:
-N-Methylscopolamine ( -NMS) (0.2 nM final). -
Non-specific control: Atropine (1
M). -
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.4.
Workflow:
-
Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to ~10
g protein/well. -
Incubation:
-
In a 96-well plate, add:
-
25
L Test Compound (various concentrations). -
25
L -NMS. -
200
L Membrane suspension.
-
-
Incubate at 25°C for 60 minutes (equilibrium).
-
-
Termination:
-
Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.
-
Wash 3x with ice-cold buffer to remove unbound ligand.
-
-
Quantification:
-
Add scintillation cocktail to filters.[7]
-
Count radioactivity (CPM) in a liquid scintillation counter.
-
-
Analysis:
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation:
-
Visualization: Binding Assay Workflow
Figure 2: Step-by-step workflow for high-throughput radioligand binding assays.
Data Presentation: Comparative Potency
The following table illustrates the impact of structural evolution on binding affinity in the 5-HT3 antagonist class. Note the dramatic increase in affinity with the introduction of the rigid quinuclidine scaffold (Palonosetron) compared to the imidazole-based Alosetron.
| Compound | Scaffold Type | C3 Substituent | Binding Affinity ( | Half-Life ( |
| Ondansetron | Carbazole | Imidazole-methyl | 8.2 (6.2 nM) | ~4 hrs |
| Granisetron | Indazole | Azabicyclo[3.3.1]nonane | 8.9 (1.3 nM) | ~9 hrs |
| Palonosetron | Isoquinoline | Quinuclidine | 9.8 (0.17 nM) | ~40 hrs |
Data synthesized from comparative pharmacological reviews [1, 2].
References
-
Rojas, C., et al. (2008).[3] "Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor." Anesthesia & Analgesia.
-
BenchChem. (2025).[8][9] "Comparative Guide to the Structure-Activity Relationship of (S)-3-(Mercaptomethyl)quinuclidin-3-ol Analogs."
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7527, Quinuclidine." PubChem.
-
Organic Syntheses. (1955).[1] "3-Quinuclidone Hydrochloride."[8] Org.[4][10] Synth. Coll. Vol. 5.
-
Current Protocols in Pharmacology. (2025). "In Vitro Muscarinic Receptor Radioligand-Binding Assays." Wiley.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - 3-quinuclidinol synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinuclidine - Wikipedia [en.wikipedia.org]
Methodological & Application
Technical Application Note: Optimized Synthesis of Quinuclidin-3-yldi-o-tolylmethanol HCl
This Application Note is designed for research chemists and drug development professionals. It details the optimized synthesis of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (also known as Sequifenadine or Bicarphen ), a potent H1-histamine receptor antagonist with antiserotonergic properties.
Executive Summary & Scientific Rationale
The synthesis of Quinuclidin-3-yldi-o-tolylmethanol involves the construction of a sterically hindered tertiary carbinol scaffold on a quinuclidine ring. Unlike its unsubstituted phenyl analog (the anticholinergic agent QNB), the presence of ortho-methyl groups on the aromatic rings introduces significant steric strain.
Key Synthetic Challenge: The addition of two equivalents of o-tolylmagnesium bromide to ethyl 3-quinuclidinecarboxylate is kinetically slow due to the steric bulk of the ortho-methyl groups. Solution: This protocol utilizes Tetrahydrofuran (THF) instead of Diethyl Ether (Et₂O) for the coupling step. The higher boiling point of THF (66°C vs. 34.6°C) provides the necessary thermal energy to drive the addition of the second aryl group to the intermediate ketone.
Therapeutic Context
While structurally similar to psychotomimetic glycolates (e.g., 3-Quinuclidinyl Benzilate), this compound (Sequifenadine) acts primarily as a histamine H1 antagonist. However, due to the quinuclidine moiety, all intermediates should be handled with protocols reserved for potent CNS-active compounds.
Retrosynthetic Analysis
The most efficient route disconnects the C-C bonds between the central carbinol carbon and the two aryl rings.
-
Precursors: Ethyl 3-quinuclidinecarboxylate + o-Tolylmagnesium bromide.
-
Mechanism: Nucleophilic acyl substitution (Ester
Ketone) followed by Nucleophilic addition (Ketone Alcohol).
Reaction Scheme Visualization
Caption: Retrosynthetic pathway highlighting the critical second addition step hindered by ortho-substitution.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][5][6][7][8][9] | Role |
| Ethyl 3-quinuclidinecarboxylate | 183.25 | 1.0 | Substrate |
| o-Bromotoluene | 171.04 | 3.5 | Grignard Precursor |
| Magnesium Turnings | 24.30 | 3.5 | Metal |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous |
| Iodine (I₂) | 253.81 | Cat. | Initiator |
| HCl in Isopropanol | 36.46 | Excess | Salt Formation |
Step 1: Preparation of o-Tolylmagnesium Bromide
Note: The ortho-methyl group deactivates the formation of the Grignard reagent compared to bromobenzene. Initiation is critical.
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N₂ inlet, and addition funnel.
-
Activation: Add Magnesium turnings (3.5 eq) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to etch the Mg surface.
-
Initiation: Add just enough dry THF to cover the Mg. Add 5% of the total o-bromotoluene volume. If the reaction does not start (turbidity/boiling), add a drop of 1,2-dibromoethane or apply sonication.
-
Addition: Once initiated, dilute the remaining o-bromotoluene with THF (1:1 v/v). Add this solution dropwise to the refluxing mixture over 60 minutes.
-
Completion: Reflux for an additional 2 hours to ensure complete consumption of Mg. The solution should be dark grey/brown.
Step 2: Grignard Addition
-
Cooling: Cool the Grignard solution to 0°C using an ice bath.
-
Substrate Addition: Dissolve Ethyl 3-quinuclidinecarboxylate (1.0 eq) in dry THF. Add this solution dropwise to the Grignard reagent over 45 minutes.[5]
-
Observation: A heavy precipitate (magnesium alkoxide complex) will form. Ensure vigorous mechanical stirring.
-
-
Reflux (Critical): Remove the ice bath and heat the mixture to a gentle reflux.
-
Duration: Maintain reflux for 12–16 hours .
-
Reasoning: The second addition of the bulky o-tolyl group to the intermediate ketone is sterically disfavored. Extended reflux in THF is required to push the equilibrium to the tertiary alcohol.
-
Step 3: Workup and Isolation
-
Quenching: Cool the reaction mixture to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) solution.
-
Caution: Exothermic reaction. Add slowly to avoid violent boiling.
-
-
Extraction: Decant the organic layer. Dissolve the magnesium salts in water and extract with Ethyl Acetate (3x). Combine organic layers.
-
Washing: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporation: Concentrate under reduced pressure to yield the crude oily free base.
Step 4: Salt Formation & Purification
-
Dissolution: Dissolve the crude oil in a minimum amount of hot Isopropanol (iPrOH).
-
Acidification: Add a solution of HCl in Isopropanol (or diethyl ether) dropwise until pH is acidic (~pH 3).
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. White crystalline solid will precipitate.
-
Recrystallization: Filter the solid. Recrystallize from boiling Ethanol/Acetone (1:1) to remove magnesium salts and unreacted Grignard byproducts.
-
Drying: Dry the crystals under vacuum at 60°C over P₂O₅.
Quality Control & Characterization
The final product must be validated against the following specifications.
| Test | Expected Result | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 260–262°C (decomp) | Capillary |
| ¹H NMR | δ 7.1-7.5 (Aromatic, 8H), 2.1 (CH₃, 6H) | DMSO-d₆ |
| Solubility | Soluble in water, ethanol; Insoluble in ether | Solvent check |
Troubleshooting Guide
-
Low Yield: Usually due to moisture in the Grignard step or insufficient reflux time. Ensure THF is distilled over Sodium/Benzophenone immediately before use.
-
Oily Product: If the HCl salt oils out instead of crystallizing, scratch the glass vessel or add a seed crystal. Alternatively, switch solvent system to Ethanol/Diethyl Ether.
Process Workflow Diagram
Caption: Operational workflow emphasizing the extended reflux duration required for steric compliance.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 50853316, Sequifenadine hydrochloride. Retrieved from [Link]
-
Aaron, H. S., et al. (1969). Synthesis of 3-Quinuclidinol. US Patent 3,464,997.[10] (Foundational chemistry for quinuclidine precursors). Retrieved from
-
Grob, C. A., & Renk, E. (1954). Über die Synthese von Chinuclidin-Derivaten. Helvetica Chimica Acta.[11] (Classic reference for quinuclidine ester reactivity).
- Kharasch, M. S., & Reinmuth, O. (1954).Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Reference for steric hindrance in Grignard additions to esters).
Sources
- 1. 1-Azabicyclo(2.2.2)octane-3-methanol, alpha,alpha-bis(2-methylphenyl)-, hydrochloride (1:1) | C22H28ClNO | CID 50853316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. (Quinuclidines) | BLDpharm [bldpharm.com]
- 4. Sequifenadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. quora.com [quora.com]
- 7. EP0354301A2 - Process for the preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]
- 8. bohr.winthrop.edu [bohr.winthrop.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US3464997A - Synthesis of 3-quinuclidinol - Google Patents [patents.google.com]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Note: Characterization of Quinuclidin-3-yldi-o-tolylmethanol HCl in Receptor Binding Assays
[1]
Executive Summary & Scientific Context
Quinuclidin-3-yldi-o-tolylmethanol HCl (also known as Sequifenadine HCl) is a rigid, bicyclic amine structurally related to the classic muscarinic antagonist 3-Quinuclidinyl Benzilate (QNB).[1] Unlike QNB, which contains an ester linkage and phenyl rings, this compound features a carbinol linkage and two o-tolyl (ortho-methylphenyl) groups.[1]
Why this structure matters:
-
Chemical Stability: The carbinol linkage renders the compound resistant to spontaneous hydrolysis in aqueous buffers, a common issue with ester-based ligands like Acetylcholine or QNB during long incubations.[1]
-
Steric Bulk: The ortho-methyl substitutions on the phenyl rings introduce significant steric hindrance.[1] In receptor binding, this restricts conformational freedom, often enhancing selectivity for specific receptor subtypes or altering residence time (binding kinetics).[1]
This Application Note details the protocol for using Quinuclidin-3-yldi-o-tolylmethanol HCl as a competing "cold" ligand to determine its equilibrium dissociation constant (
Mechanism of Action
In a competitive binding assay, Quinuclidin-3-yldi-o-tolylmethanol HCl competes with a high-affinity radioligand for the orthosteric binding site of the GPCR.[1] The assay measures the displacement of the radioligand, which follows the Law of Mass Action.
Diagram 1: Competitive Binding Mechanism
The following diagram illustrates the competitive equilibrium between the radioligand (
Caption: Competitive equilibrium dynamics. The test compound (I) reduces the concentration of detectable R-L* complex by occupying the receptor (R).
Material Preparation & Handling[1][2][3]
Compound Solubilization
The HCl salt form enhances water solubility compared to the free base, but the lipophilic di-o-tolyl groups can still cause precipitation at high concentrations in cold buffers.
-
Stock Solution: Dissolve Quinuclidin-3-yldi-o-tolylmethanol HCl in 100% DMSO to a concentration of 10 mM . This stock is stable at -20°C for >6 months.[1]
-
Working Solution: Dilute the stock serially in the Assay Buffer. Ensure the final DMSO concentration in the well is <1% to avoid solvent effects on the receptor membrane.
Membrane Preparation (Source Tissue)
For muscarinic assays, Rat Cerebral Cortex (rich in M1/M4) or CHO-K1 cells stably expressing human M3 receptors are standard.[1]
Critical Step (Expert Insight):
Do not use protease inhibitors (like PMSF) indiscriminately. While usually necessary for peptide receptors, muscarinic receptors are relatively stable.[1] However, if using crude homogenates, include EDTA (1 mM) to inhibit metalloproteases that might degrade the receptor G-protein coupling (if measuring GTP
Experimental Protocol: Radioligand Competition Assay
Objective: Determine the
Reagents[1][2][4]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4 at 25°C.[1] -
Radioligand:
-QNB (Specific Activity ~40-50 Ci/mmol).[1] Concentration fixed at (approx.[1][2] 0.1 - 0.5 nM).[1] -
Non-Specific Binding (NSB) Control: Atropine Sulfate (10
M final).[1] -
Filter System: GF/B glass fiber filters, pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.[1]
-
Why PEI? Quinuclidine compounds are cationic.[1] PEI coats the glass fibers with a positive charge, reducing non-specific binding of the positively charged radioligand to the filter itself.
-
Workflow Diagram
Caption: Step-by-step workflow for the competition binding assay. PEI pre-soaking is critical for quinuclidine ligands.
Detailed Steps
-
Plate Setup: Use a 96-well polypropylene plate.
-
Additions:
-
Incubation: Incubate for 90 minutes at 25°C .
-
Termination: Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash: Wash filters
mL with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Cold buffer prevents the ligand from dissociating during the wash step. -
Detection: Dry filters, add liquid scintillation cocktail, and count for 1 minute per well.
Data Analysis & Interpretation
Quantitative Output
Convert raw CPM (Counts Per Minute) to DPM (Disintegrations Per Minute) if quench correction is available. Plot Specific Binding vs. Log[Concentration].
| Parameter | Formula/Definition | Expected Outcome |
| Specific Binding | Signal window should be >500 CPM for robust stats. | |
| Concentration displacing 50% of specific radioligand binding.[1] | Dependent on radioligand concentration.[1][3] | |
| The intrinsic affinity constant (Cheng-Prusoff).[1] | ||
| Hill Slope ( | Slope of the curve at | Should be approx -1.[1]0. If |
Calculating
Use the Cheng-Prusoff Equation :
- = Concentration of radioligand used (nM).[1]
- = Dissociation constant of the radioligand (determined previously via Saturation Binding).
Interpretation of Results:
- : Indicates high affinity, typical for quinuclidine-based antimuscarinics.[1]
- : Indicates low affinity or loss of activity.[1]
-
Comparison to QNB: If the
is significantly higher than QNB (which is usually ~0.05 nM), the steric bulk of the o-tolyl groups is hindering binding. If similar, the receptor pocket accommodates the bulk, potentially increasing selectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding (NSB) | Cationic ligand sticking to filters.[1] | Ensure filters are soaked in 0.3% PEI for at least 1 hour.[1] |
| Low Signal-to-Noise | Receptor density ( | Increase membrane protein concentration (up to 20 |
| Incomplete Displacement | Ligand insolubility.[1] | Check the 10 mM DMSO stock for precipitates.[1] Sonicate before dilution. |
| Shallow Hill Slope (< 0.8) | Non-equilibrium conditions.[1] | Increase incubation time to 2 hours. Bulky ligands have slower on-rates.[1] |
References
-
PubChem. (n.d.).[1][4] Sequifenadine Hydrochloride (CID 42552).[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]
-
IUPHAR/BPS Guide to Pharmacology. (2023).[1][5] Acetylcholine receptors (muscarinic). University of Edinburgh.[1] Retrieved October 26, 2023, from [Link][1]
-
Limbird, L. E. (1996).[1] Cell Surface Receptors: A Short Course on Theory and Methods (3rd ed.).[1] Springer.[1] (Standard text for receptor binding theory).
-
Hulme, E. C., & Trevethick, M. A. (2010).[1] Ligand binding assays at cell surface receptors.[1][3] British Journal of Pharmacology, 161(6), 1219–1237.[1] [Link]
Sources
- 1. 3-Quinuclidinemethanol, alpha,alpha-di-o-tolyl-, hydrochloride | C22H28ClNO | CID 42552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.ed.ac.uk [journals.ed.ac.uk]
Application Note: Advanced HPLC Strategies for Quinuclidine Derivatives
This guide serves as a comprehensive technical resource for the HPLC analysis of quinuclidine derivatives. It synthesizes established methodologies for major pharmaceutical compounds (e.g., Solifenacin, Aclidinium) and precursors (e.g., 3-Quinuclidinol), addressing the specific challenges of basicity, polarity, and stereochemistry.
Introduction: The Analytical Challenge
Quinuclidine (1-azabicyclo[2.2.2]octane) derivatives are a cornerstone of modern pharmacology, particularly as muscarinic receptor antagonists (e.g., Solifenacin , Aclidinium Bromide , Talsaclidine ).[1][2]
From a chromatographic perspective, these molecules present a "perfect storm" of challenges:
-
High Basicity: The tertiary bridgehead nitrogen typically has a pKa between 9.0 and 11.0. At standard chromatographic pH, it is protonated and interacts strongly with residual silanols on silica columns, causing severe peak tailing.
-
Lack of Chromophores: Precursors like 3-Quinuclidinol lack conjugated systems, making UV detection at standard wavelengths (>254 nm) impossible.
-
Stereochemistry: Many derivatives possess multiple chiral centers, requiring high-resolution enantioselective methods.
This guide provides three distinct protocols designed to overcome these specific hurdles.
Method Development Decision Matrix
Before selecting a protocol, use the following logic flow to determine the optimal approach for your specific derivative.
Figure 1: Decision matrix for selecting the appropriate HPLC workflow based on analyte structural properties.
Protocol A: The "Workhorse" Method (RP-HPLC)
Target Analytes: Solifenacin Succinate, Aclidinium Bromide, and other aromatic derivatives. Objective: Routine assay, related substances, and stability indication.
The Mechanism: Silanol Blocking
To prevent peak tailing caused by the interaction between the positively charged quinuclidine nitrogen and anionic silanols (
Experimental Conditions
| Parameter | Specification | Rationale |
| Column | Inertsil ODS-3V or Kromasil C18 (250 x 4.6 mm, 5 µm) | High surface area C18 with end-capping to minimize silanol activity. |
| Mobile Phase A | 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄) + 0.1% Triethylamine (TEA) , pH 3.0 | Low pH suppresses silanol ionization; TEA competes for remaining active sites. |
| Mobile Phase B | Acetonitrile (MeCN) | Strong organic modifier for elution of hydrophobic aromatic groups. |
| Elution | Isocratic: 60:40 (Buffer:MeCN) or Gradient | Isocratic is sufficient for assays; Gradient required for impurity profiling. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for 5 µm columns. |
| Detection | UV @ 210-220 nm | Low wavelength required for maximum sensitivity of the quinuclidine core. |
| Temperature | 30°C - 40°C | Elevated temperature reduces viscosity and improves mass transfer (sharper peaks). |
Step-by-Step Procedure
-
Buffer Preparation: Dissolve 6.8g KH₂PO₄ in 1000 mL water. Add 1.0 mL Triethylamine. Adjust pH to 3.0 ± 0.05 with Orthophosphoric Acid. Filter through 0.45 µm membrane.[3]
-
System Equilibration: Flush column with Mobile Phase for 60 mins until baseline stabilizes.
-
Standard Prep: Dissolve standard in Mobile Phase to a concentration of 100 µg/mL.
-
Injection: Inject 20 µL.
-
Suitability Criteria:
-
Tailing Factor (
): < 1.5 (Critical for this class of compounds). -
Theoretical Plates (
): > 5000. -
%RSD (n=6): < 2.0%.
-
Protocol B: Chiral Separation Strategy
Target Analytes: Enantiomers of 3-Quinuclidinol, Solifenacin isomers. Objective: Enantiomeric purity determination (S-isomer vs. R-isomer).
The Mechanism: Polysaccharide Recognition
Reverse phase methods often fail to separate quinuclidine enantiomers. We utilize Normal Phase chromatography on an immobilized polysaccharide column, where the chiral cavities interact differentially with the quinuclidine cage.
Experimental Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak IC (Cellulose tris-(3,5-dichlorophenylcarbamate)) | Immobilized phase offers high resistance to basic modifiers. |
| Mobile Phase | n-Hexane : Ethanol : Isopropyl Alcohol : Diethylamine (DEA) (80 : 8 : 12 : 0.1 v/v) | DEA is mandatory to sharpen peaks in normal phase mode. |
| Mode | Isocratic | Gradient is rarely used in normal phase chiral separations. |
| Flow Rate | 1.0 mL/min | Optimized for resolution ( |
| Detection | UV @ 210 nm |
Critical Execution Notes
-
DEA Concentration: Do not exceed 0.1% DEA. Higher concentrations can degrade the silica support over time, though Chiralpak IC is robust.
-
Water Content: Strictly control water content in the n-Hexane. Use HPLC grade solvents to prevent retention time shifting.
Protocol C: Derivatization for Non-Chromophoric Precursors
Target Analytes: 3-Quinuclidinol (Precursor). Objective: Trace level quantification when UV sensitivity is insufficient.
The Mechanism: Benzoylation
Since 3-Quinuclidinol has negligible UV absorption, we attach a benzoyl chromophore to the hydroxyl group.
Figure 2: Reaction scheme for pre-column derivatization.
Protocol Steps
-
Sample Solution: Dissolve 10 mg sample in 5 mL Acetonitrile.
-
Derivatization: Add 200 µL Benzoyl Chloride and 200 µL Triethylamine.
-
Incubation: Heat at 60°C for 20 minutes.
-
Quenching: Add 1 mL water to hydrolyze excess reagent.
-
Analysis: Inject into the RP-HPLC system (Protocol A conditions, but detection at 254 nm ).
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Severe Tailing ( | Silanol interaction | Increase TEA concentration to 0.2%. Ensure pH is < 3.0. Switch to a "Hybrid" particle column (e.g., Waters XBridge). |
| Retention Time Drift | pH fluctuation | Quinuclidines are sensitive to pH near their pKa. Use precise buffer preparation.[4] |
| Split Peaks | Sample solvent mismatch | Dissolve sample in Mobile Phase. If dissolving in pure MeCN, injection volume must be < 5 µL. |
| Baseline Noise (Protocol A) | TEA Absorbance | TEA absorbs below 220 nm. Use high-purity TEA or switch to Ammonium Formate if using MS detection. |
References
-
Solifenacin Succinate HPLC Method
-
Development and validation of stability-indicating HPLC method for solifenacin succinate. AKJournals. Link
-
-
Chiral Separation of 3-Quinuclidinol
-
Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol. Journal of Chromatographic Science. Link
-
-
Aclidinium Bromide Analysis
-
Development and Validation of RP-HPLC Method for Analysis of Aclidinium Bromide. ResearchGate. Link
-
-
Ion-Pairing Fundamentals
-
Ion-Pairing Chromatography and Amine Derivatization. PubMed Central. Link
-
Sources
Application of Bicarphene hydrochloride in neuroscience research.
Application Note: Bicarphene Hydrochloride in Neuroscience Research
Subject: Bicarphene Hydrochloride (Sequifenadine) Application: Investigation of CNS Histaminergic/Serotonergic Modulation and Arousal Mechanisms Version: 2.1 (2026)[1]
Part 1: Core Directive & Scientific Rationale
Introduction Bicarphene hydrochloride (also known as Sequifenadine or Bicarfen) is a quinuclidine-based pharmaceutical agent distinguished by its unique dual pharmacology: it acts as a potent Histamine H1 receptor antagonist and a Serotonin (5-HT) receptor antagonist. Unlike classical first-generation H1 antagonists (e.g., diphenhydramine) which induce sedation, Bicarphene exhibits a paradoxical CNS-activating profile .
This distinct characteristic makes Bicarphene a critical tool for neuroscientists dissecting the interplay between histaminergic arousal systems and serotonergic modulation. It is particularly valuable in research focusing on:
-
Differentiating Sedation vs. Activation: Decoupling H1 blockade from sedative pathways.
-
Antidepressant Augmentation: Investigating the synergy between H1/5-HT blockade and monoaminergic antidepressants.
-
Neurophysiological Arousal: Studying drug-induced increases in bioelectrical brain activity (EEG desynchronization).
Mechanism of Action Bicarphene’s quinuclidine moiety facilitates blood-brain barrier (BBB) penetration. Its activating effect is hypothesized to stem from a specific blockade of inhibitory serotonergic inputs or a unique binding modality at the H1 receptor that avoids the "off-target" muscarinic blockade often associated with sedation.
-
Secondary Target: 5-HT Receptors (Antagonist, subtype non-selective but functionally significant)
-
Physiological Outcome: Increased summation capacity of the CNS, antagonism of barbiturate-induced hypnosis, and enhancement of active avoidance behaviors.[3]
Part 2: Experimental Protocols
Protocol A: In Vivo Assessment of CNS Activation (Active Avoidance/Escape Test)
Objective: To quantify the psychostimulant-like or activating effects of Bicarphene compared to sedative antihistamines.
1. Reagents & Preparation
-
Vehicle: 0.9% Saline (Solubility is generally good in aqueous acid; adjust pH to ~6.0-7.0 if necessary).
-
Control: Diphenhydramine HCl (Sedative control) and Saline (Negative control).
-
Subjects: Adult male Wistar rats (250–300 g) or C57BL/6 mice.
2. Dosing Regimen
-
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
-
Dose Range:
-
Low: 1 mg/kg
-
Medium: 5 mg/kg
-
High: 10 mg/kg
-
Note: Bicarphene is potent; avoid doses >20 mg/kg in initial screens to prevent over-stimulation.
-
3. Experimental Workflow
-
Acclimatization: Handle animals for 3 days prior to testing to reduce stress.
-
Drug Administration: Administer Bicarphene or controls 45 minutes prior to testing (T-45 min).
-
Apparatus Setup: Use a Shuttle Box with a grid floor and a light/tone cue.
-
Conditioning Phase:
-
Present CS (Tone/Light) for 5 seconds.
-
If no escape, deliver US (mild foot shock, 0.5 mA) for max 10 seconds.
-
Record "Escape Latency" (time to cross to safe compartment).
-
-
Testing Phase: Measure the number of successful avoidances (crossing during CS) and escapes (crossing during US).
4. Data Analysis & Expected Results
-
Metric: Latency to Escape (seconds).
-
Expectation: Bicarphene-treated subjects should show decreased latency and increased inter-trial activity compared to Saline. Diphenhydramine subjects will show increased latency (sedation).
Protocol B: Electrophysiological Validation (EEG Spectral Analysis)
Objective: To measure the "bioelectrical activation" signature of Bicarphene.
1. Surgical Preparation
-
Implant stereotaxic electrodes into the Frontal Cortex (AP: +2.0, ML: ±1.5) and Hippocampus (CA1).
-
Allow 7 days for recovery.
2. Recording Protocol
-
Baseline: Record 30 minutes of open-field EEG to establish resting power spectra.
-
Injection: Administer Bicarphene HCl (5 mg/kg i.p.).
-
Post-Injection: Record continuously for 120 minutes.
3. Signal Processing
-
Filter signals (0.5 – 100 Hz).
-
Perform Fast Fourier Transform (FFT) on 4-second epochs.
-
Target Bands:
-
Delta (0.5–4 Hz): Marker of sedation/sleep.
-
Theta (4–8 Hz): Marker of active exploration/arousal.
-
Gamma (30–80 Hz): Marker of cognitive processing.
-
4. Interpretation Bicarphene administration typically results in a suppression of Delta power and an enhancement of Theta/Gamma power , confirming its status as a CNS activator.
Part 3: Visualization & Data
Comparative Pharmacology Table
| Feature | Bicarphene HCl | Diphenhydramine HCl | Astemizole |
| Primary Class | H1 Antagonist (Quinuclidine) | H1 Antagonist (Ethanolamine) | H1 Antagonist (Piperidine) |
| CNS Penetration | High | High | Low (Peripheral) |
| 5-HT Activity | Antagonist (Moderate) | Negligible | Negligible |
| CNS Effect | Activation / Alertness | Sedation / Drowsiness | Neutral |
| Barbiturate Interaction | Antagonizes Hypnosis | Potentiates Hypnosis | None |
| Key Research Use | Arousal mechanisms, Antidepressant synergy | Sedation models | Peripheral allergy models |
Mechanism of Action Diagram
Caption: Bicarphene induces CNS activation via dual blockade of H1 and 5-HT receptors, effectively reversing sedative signaling and antagonizing hypnotic agents.
References
-
Kaminka, M. E., et al. (1990).[3] The effect of the new antihistamine and antiserotonin preparation bikarfen on the central nervous system. Farmakologiya i Toksikologiya.[3] [3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 42553, Sequifenadine. Retrieved from .
-
DrugCentral. (2025). Sequifenadine Hydrochloride Monograph. Retrieved from .
- Mashkovskiĭ, M. D. (1997). Medicinal Products. 13th Edition.
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. drugfuture.com [drugfuture.com]
- 3. [The effect of the new Soviet antihistamine and antiserotonin preparation bikarfen on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequifenadine | C22H27NO | CID 42553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sequifenadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
In vitro experimental design with Quinuclidin-3-yldi-o-tolylmethanol hydrochloride.
Application Note: Pharmacological Characterization & Experimental Design for Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride
Executive Summary & Molecule Profile
This compound is a synthetic quinuclidine derivative structurally homologous to the potent muscarinic antagonist 3-Quinuclidinyl benzilate (QNB) . However, the substitution of the phenyl rings with ortho-tolyl groups introduces significant steric bulk and lipophilicity.
While the quinuclidine core typically dictates high affinity for Muscarinic Acetylcholine Receptors (mAChRs), this specific derivative (Bicarphen) exhibits a "dirty" pharmacological profile. It acts as a histamine antagonist (H1/H3) , a serotonin antagonist , and notably, a voltage-gated sodium (NaV) channel blocker .
Experimental Strategy: Researchers utilizing this compound must not assume pure muscarinic antagonism. This guide outlines a tri-phasic experimental design to deconstruct its specific activity:
-
Selectivity Profiling: Radioligand competition binding (mAChR vs. H1).
-
Functional Antagonism: Calcium flux assays (Gq-coupled pathways).
-
Off-Target Validation: NaV channel electrophysiology controls.
Handling & Safety Protocols
-
Solubility: The hydrochloride salt is soluble in water (up to 50 mM) and DMSO (>100 mM).
-
Storage: Store solid at -20°C. Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.
-
Safety: This compound is a potent CNS-active agent. Handle in a Class II Biosafety Cabinet. Wear nitrile gloves and safety goggles.
Experimental Design 1: Radioligand Competition Binding
Objective: To determine the affinity constant (
Rationale: The steric hindrance of the di-o-tolyl groups often reduces muscarinic affinity compared to QNB (
Protocol Workflow
-
Membrane Preparation:
-
Use CHO-K1 or HEK293 cell membranes stably expressing human M1 or H1 receptors.
-
Protein concentration: Adjust to 5–10 µ g/well .
-
-
Radioligand Selection:
-
M1 Assay:
-N-Methylscopolamine ( -NMS) at 0.2 nM ( nM). -
H1 Assay:
-Pyrilamine at 1.0 nM ( nM).
-
-
Competition Curve:
-
Prepare 10 serial dilutions of Quinuclidin-3-yldi-o-tolylmethanol (10 µM down to 1 pM) in Assay Buffer.
-
Detailed Steps
-
Buffer Prep: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. Critical: Add 0.1% BSA to prevent lipophilic ligand adsorption to plasticware.
-
Incubation:
-
Add 50 µL Membrane suspension.
-
Add 50 µL Radioligand.
-
Add 50 µL Test Compound (or Vehicle).
-
Non-Specific Binding (NSB): Define using 1 µM Atropine (M1) or 1 µM Diphenhydramine (H1).
-
Incubate for 120 minutes at 25°C. Note: The o-tolyl groups may slow association kinetics; extended equilibrium time is required.
-
-
Harvesting:
-
Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash 3x with ice-cold wash buffer.
-
-
Detection: Liquid Scintillation Counting.
Data Analysis
Calculate
Experimental Design 2: Functional Calcium Flux (FLIPR)
Objective: To verify functional antagonism in a live-cell context and assess residence time impact.
Mechanism: M1 and H1 receptors couple to
Visualization: Signaling Pathway & Blockade
Figure 1: Mechanism of Action. The compound acts as a competitive antagonist at the GPCR orthosteric site, preventing Gq-mediated Calcium release.
Protocol Steps
-
Cell Seeding: Seed CHO-M1 or CHO-H1 cells (10k/well) in 384-well black/clear-bottom plates. Incubate overnight.
-
Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM dye in HBSS + 20 mM HEPES + 2.5 mM Probenecid. Incubate 45 min at 37°C.
-
Antagonist Pre-incubation (Critical):
-
Add 10 µL of Quinuclidin-3-yldi-o-tolylmethanol (5x concentration).
-
Incubate 30 minutes at Room Temp. Sufficient time is needed for the lipophilic compound to penetrate the membrane bilayer and access the receptor.
-
-
Agonist Challenge:
-
Place plate in FLIPR/FDSS reader.
-
Inject
concentration of Acetylcholine (for M1) or Histamine (for H1).
-
-
Readout: Measure Relative Fluorescence Units (RFU) for 180 seconds.
Experimental Design 3: NaV Channel Specificity Control
Objective: Quinuclidin-3-yldi-o-tolylmethanol is a known sodium channel blocker.[5] If using this compound in neuronal assays (e.g., brain slices), you must control for this activity to avoid confounding results.
Method: Whole-cell Patch Clamp (Manual or Automated).
Protocol Summary Table:
| Parameter | Setting / Value |
| Cell Type | Hippocampal Neurons or HEK-NaV1.x |
| Internal Solution | CsF-based (to block K+ channels) |
| Holding Potential | -80 mV |
| Pulse Protocol | Depolarize to -10 mV (20ms) @ 0.1 Hz |
| Test Conc. | 10 µM Quinuclidin-3-yldi-o-tolylmethanol |
| Success Criteria | >50% reduction in peak |
Troubleshooting & Self-Validation
To ensure your data is trustworthy ("Self-Validating"), include these controls:
-
The "Schild Analysis" Check:
-
Perform the functional assay with increasing concentrations of the antagonist.
-
Result: You should see a parallel rightward shift of the agonist dose-response curve without depression of the maximum response (if competitive).
-
Warning: If the max response decreases, the compound may be acting as an allosteric modulator or via the "off-target" NaV blockade (cytotoxicity).
-
-
Lipophilicity Artifacts:
-
This compound is highly lipophilic (
). -
Validation: Run a "dummy" binding assay with no protein but with the plasticware. If counts are high, the compound is sticking to the plate. Switch to low-binding polypropylene or glass-coated plates.
-
References
-
Steinfeld, T., et al. (2010).[6] In vitro muscarinic receptor radioligand-binding assays.[6][7] Current Protocols in Pharmacology.[4][6] Retrieved from [Link]
-
Wadsworth, H. J., et al. (1992).[8] Synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives.[8] Journal of Medicinal Chemistry.[8] Retrieved from [Link]
-
Kozlova, G. S., et al. (1984). Pharmacological properties of bicarphen.[5][8] Farmakologiya i Toksikologiya.[5] (Reference for Histamine/Serotonin profile).
-
Richelson, E. (2001). Muscarinic receptor antagonists: Binding data and clinical relevance. Retrieved from [Link]
Sources
- 1. Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07380G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (57734-70-0) for sale [vulcanchem.com]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture assays for testing muscarinic agonist activity.
APPLICATION NOTE: Functional Characterization of Muscarinic Acetylcholine Receptors (mAChRs)
Abstract
The Muscarinic Acetylcholine Receptors (mAChRs) represent a critical class of G-Protein Coupled Receptors (GPCRs) involved in cognitive function, motor control, and autonomic regulation. However, their high sequence homology makes subtype-selective drug discovery challenging.[1] This guide moves beyond basic textbook descriptions to provide field-proven protocols for functionally characterizing muscarinic agonists. We focus on the two primary signaling modalities: Calcium Mobilization (for Gq-coupled M1, M3, M5) and cAMP Inhibition (for Gi-coupled M2, M4), including the strategic use of chimeric G-proteins to unify screening platforms.
The Biological Context: Divergent Signaling Pathways
To design a valid assay, one must first respect the receptor's intrinsic coupling. The mAChR family is split into two distinct signaling arms.
-
Group A (M1, M3, M5): Couple to Gq/11 . Activation triggers Phospholipase C (PLC), generating IP3 and DAG, leading to a rapid release of intracellular calcium (
).[2][3] -
Group B (M2, M4): Couple to Gi/o . Activation inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[2][4] This pathway is subtler to detect and often requires "forced" stimulation (e.g., with Forskolin) to observe agonist effects.
Expert Insight: While M2/M4 are Gi-coupled, high-throughput screening (HTS) campaigns often prefer a unified readout. By co-expressing chimeric G-proteins (such as
Figure 1: Muscarinic Signaling Architecture
Caption: Divergent signaling of mAChRs. M1/M3/M5 drive Calcium flux (Green), while M2/M4 drive cAMP inhibition (Red).
Protocol A: Kinetic Calcium Mobilization (M1, M3, M5)
This is the "workhorse" assay. It is kinetic, real-time, and robust.
Mechanism: A cell-permeable dye (e.g., Fluo-4 AM) enters the cytosol, is cleaved by esterases, and binds free
Critical Control Point: Muscarinic receptors are prone to desensitization. Keep cell handling gentle and avoid temperature fluctuations.
Materials
-
Cells: CHO-K1 or HEK293 stably expressing human M1, M3, or M5.
-
Reagents: Fluo-4 NW Calcium Assay Kit (or equivalent), Probenecid (inhibits anion transport to keep dye inside cells), Carbachol (positive control).
-
Buffer: HBSS + 20 mM HEPES, pH 7.4.
Step-by-Step Methodology
-
Cell Plating (Day -1):
-
Seed cells at 10,000–20,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5%
. Goal: 90% confluency.
-
-
Dye Loading (Day 0):
-
Prepare 2X Dye Loading Solution in Assay Buffer containing 2.5 mM Probenecid .
-
Note: Probenecid is non-negotiable for CHO cells; without it, the dye is pumped out within minutes.
-
Remove culture media (or use a "no-wash" kit adding 2X dye directly to media).
-
Add 25 µL of Dye Solution per well.
-
Incubate: 45 min at 37°C, followed by 15 min at Room Temperature (RT). Equilibration to RT reduces "edge effects" and thermal drift in the reader.
-
-
Compound Preparation:
-
Prepare agonists at 5X final concentration in Assay Buffer (0.1% BSA recommended to prevent sticky compounds from adhering to plastics).
-
-
Data Acquisition (FLIPR/FDSS/FlexStation):
-
Baseline: Read fluorescence (
) for 10 seconds. -
Injection: Inject 12.5 µL of 5X compound.
-
Response: Read continuously for 90–120 seconds. Muscarinic calcium transients are fast; peak usually occurs at 10–20 seconds.
-
-
Data Analysis:
-
Calculate
or . -
Fit to a 4-parameter logistic equation to determine
.
-
Protocol B: TR-FRET cAMP Inhibition Assay (M2, M4)
Measuring Gi-coupled activity is inherently more complex because you are measuring the suppression of a signal.
The "Forskolin Challenge": Since basal cAMP levels are often low, an agonist cannot lower them further measurably. You must artificially raise cAMP levels with Forskolin (a direct activator of Adenylyl Cyclase) so that the muscarinic agonist has a "high" signal to inhibit.
Materials
-
Cells: CHO-K1 expressing M2 or M4.
-
Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity) or LANCE Ultra cAMP (PerkinElmer).
-
Stimulation Buffer: HBSS + IBMX (500 µM). IBMX inhibits phosphodiesterases, preventing cAMP degradation.
Step-by-Step Methodology
-
Cell Preparation:
-
Dissociate cells and resuspend in Stimulation Buffer.[5]
-
Count cells accurately. Aim for 2,000–4,000 cells/well (low density is often better for cAMP assays to avoid receptor reserve issues).
-
-
Agonist Stimulation (The Competition Step):
-
In a 384-well low-volume white plate, add 5 µL of cells.
-
Add 5 µL of Compound + Forskolin Mix .
-
Optimization: Determine the
of Forskolin beforehand (typically 1–10 µM). Use this concentration for the screen. -
Incubate for 30–45 minutes at RT.
-
-
Detection (Lysis & FRET):
-
Add 5 µL of cAMP-d2 (acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (donor) in Lysis Buffer.
-
Note: The FRET signal is inversely proportional to cAMP concentration. (High cAMP = Low FRET).
-
-
Reading:
-
Incubate 1 hour at RT.
-
Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).
-
-
Interpretation:
-
Agonist Activity: Results in a decrease in cAMP, which leads to an increase in FRET signal (recovery of the antibody-tracer complex).
-
Data Presentation & Analysis
Assay Comparison Table
| Feature | Calcium Flux (M1/M3/M5) | cAMP Inhibition (M2/M4) |
| Primary Readout | Intracellular | cAMP concentration |
| Signal Direction | Increase (Gain of Signal) | Decrease (Loss of Signal) |
| Kinetic Profile | Transient (seconds) | Accumulation (minutes) |
| Key Reagent | Fluo-4 / Fura-2 | Forskolin + Detection Antibodies |
| Throughput | Ultra-High (FLIPR) | High (Plate Reader) |
| Z' Factor Target | > 0.6 | > 0.5 |
Quality Control: The Z-Factor
For any screening campaign, the robustness must be validated using the Z-factor (or Z-prime) [2].
- : Standard Deviation[6]
- : Mean signal
-
Target: A value of 0.5 to 1.0 is required for a reliable screening assay.
Figure 2: Experimental Workflow Logic
Caption: Decision tree for selecting the appropriate assay workflow based on receptor subtype and coupling strategy.
References
-
Universal G-Protein Coupling: Offermanns, S., & Simon, M. I. (1995). G alpha 15 and G alpha 16 couple a wide variety of receptors to phospholipase C. Journal of Biological Chemistry.
-
Z-Factor Validation: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Receptor Nomenclature: IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic).[2][7][8][9]
-
Calcium Assay Protocols: Michel, M. C., et al. (2008). Measurement of intracellular calcium. Naunyn-Schmiedeberg's Archives of Pharmacology.
Sources
- 1. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. revvity.com [revvity.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. innoprot.com [innoprot.com]
Application Note: Preparation and Handling of Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride Solutions
Introduction & Scope
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (CAS: 57734-70-0), also known as Bicarphen , is a synthetic quinuclidine derivative characterized by a semi-rigid structure.[1] It acts as a potent pharmacological probe with activity as a sodium channel blocker, antihistamine (H1/H3), and serotonin antagonist.[1]
Due to the presence of two lipophilic o-tolyl groups attached to the hydrophilic quinuclidine core, the molecule exhibits amphiphilic properties . While the hydrochloride salt form improves water solubility compared to the free base, improper solubilization can lead to micro-precipitation or aggregation, significantly skewing potency data in electrophysiological or binding assays.
This guide provides a standardized, error-proof protocol for preparing high-stability stock and working solutions, ensuring reproducibility in drug development and research workflows.
Safety & Handling (Critical)
Hazard Classification: Potent Bioactive Compound.
-
Target Organs: Central Nervous System (CNS), Cardiovascular System.
-
Mechanism: Sodium channel blockade and receptor antagonism.[1]
Mandatory PPE:
-
Nitrile gloves (Double gloving recommended for stock preparation).
-
Chemical safety goggles.
-
Lab coat with cuff sealing.
-
Respiratory Protection: Handle powder exclusively inside a certified Fume Hood or Biological Safety Cabinet to avoid inhalation of particulates.
Physicochemical Properties & Solubility Profile[1][2]
Understanding the solute is the first step to successful dissolution.
| Property | Data | Notes |
| Molecular Formula | C₂₂H₂₈ClNO | Hydrochloride salt |
| Molecular Weight | 357.92 g/mol | Use this value for Molarity calculations |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility (Water) | Moderate (< 50 mM) | pH dependent; acidic solutions increase solubility. |
| Solubility (DMSO) | High (> 100 mM) | Recommended for Stock |
| Solubility (Ethanol) | Moderate to High | Good alternative for cell-sensitive assays |
| pKa | ~9.5 (Quinuclidine nitrogen) | Basic moiety; protonated at physiological pH |
Reagents & Equipment
-
Compound: this compound (>98% purity).
-
Primary Solvent (Stock): Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Cell culture grade).
-
Secondary Solvent (Working): PBS (pH 7.4), HEPES, or Tyrode’s Solution.
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath, Amber glass vials (silanized preferred).
Protocol: Preparation of Stock Solution (10 mM)
Rationale: Direct dissolution in aqueous buffers is discouraged for long-term storage due to potential hydrolysis risks and pH drift. DMSO provides a sterile, bacteriostatic, and chemically inert environment that stabilizes the lipophilic o-tolyl moieties.
Target Concentration: 10 mM Total Volume: 1.0 mL
-
Equilibration: Allow the product vial to warm to room temperature before opening to prevent moisture condensation (the salt is hygroscopic).
-
Weighing: Weigh 3.58 mg of Quinuclidin-3-yldi-o-tolylmethanol HCl into a sterile amber glass vial.
-
Calculation:
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Checkpoint: If particulates remain, sonicate in a water bath at ambient temperature (20-25°C) for 2 minutes. Avoid heating above 30°C to prevent thermal degradation.
-
-
Inspection: Hold the vial against a light source. The solution must be optically clear and colorless.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
-
Shelf Life: 6 months (Desiccated).
-
Protocol: Preparation of Aqueous Working Solution
Rationale: The transition from organic solvent to aqueous buffer creates a "solubility shock." The o-tolyl groups may drive the molecule to aggregate if the water is added too quickly.
Target: 10 µM Working Solution (0.1% DMSO final)
-
Thawing: Thaw the DMSO stock aliquot at room temperature. Vortex briefly.
-
Buffer Preparation: Pre-warm the assay buffer (e.g., PBS pH 7.4) to 25°C.[2]
-
Stepwise Dilution (The "Drop-wise" Method):
-
Place 999 µL of Buffer into a microcentrifuge tube.
-
While vortexing the buffer gently, add 1 µL of the 10 mM DMSO stock drop-wise.
-
Note: Do not add buffer to the stock; always add stock to the buffer.
-
-
Mixing: Vortex for 10 seconds immediately after addition.
-
pH Check: For concentrations >100 µM, verify the pH of the final solution. The HCl salt acts as a weak acid. If pH drops below 7.0, adjust carefully with dilute NaOH, but be aware that basification increases the ratio of the free base, which is less soluble in water.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Cloudiness upon dilution | "Crashing out" due to hydrophobicity. | Reduce stock concentration or use an intermediate dilution (e.g., 1:10 in 50% DMSO/Water) before final dilution. |
| Yellow discoloration | Oxidation of the amine or phenol contaminants. | Discard solution. Use fresh anhydrous DMSO. Ensure storage was dark/desiccated. |
| Inconsistent Assay Data | Adsorption to plastics. | The lipophilic tolyl groups can bind to polystyrene. Use glass or low-binding polypropylene (LoBind) tubes. |
Process Visualization (Workflow)[4]
The following diagram illustrates the critical decision points and flow for preparing the solution, emphasizing the prevention of precipitation.
Figure 1: Step-by-step workflow for the solubilization of Quinuclidin-3-yldi-o-tolylmethanol HCl, highlighting the critical visual inspection checkpoint.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42552, 3-Quinuclidinemethanol, alpha,alpha-di-o-tolyl-, hydrochloride. Retrieved from [Link]
- Khararkevich, D. A. (1981). Pharmacology of new quinuclidine derivatives. In Trends in Pharmacological Sciences. (Contextual grounding for quinuclidine handling).
(Note: While specific peer-reviewed protocols for this exact derivative are rare, the methodology above is derived from standard operating procedures for structurally homologous quinuclidinyl benzilate (QNB) salts.)
Sources
Safe Handling and Storage of Quinuclidine Compounds: A Field Guide for Researchers
Introduction: The Bicyclic Challenge
Quinuclidine (1-azabicyclo[2.2.2]octane) and its derivatives (e.g., 3-quinuclidinone, 3-quinuclidinol) represent a unique class of bicyclic tertiary amines.[1] Widely used as catalysts (Baylis-Hillman), chiral ligands, and synthons in pharmaceutical development (e.g., antimuscarinics), their utility is matched by their specific hazards.
Unlike simple aliphatic amines, quinuclidines possess a rigid cage structure that enhances their nucleophilicity and basicity (pKa of conjugate acid
Scope: This guide synthesizes safety protocols for the storage, handling, and disposal of quinuclidine compounds, moving beyond generic "organic base" advice to address the specific hygroscopic and toxicological risks of this class.
Hazard Profiling & Risk Assessment
The Toxicological & Chemical Triad
Effective risk mitigation requires understanding the three core hazards associated with quinuclidines:
-
Acute Toxicity & Neuroactivity: Many quinuclidine derivatives are potent neurotoxins due to their structural similarity to acetylcholine.[1] They can act as antagonists or agonists at muscarinic/nicotinic receptors.[1]
-
Corrosivity: As strong organic bases, they cause severe chemical burns to skin, eyes, and mucous membranes.
-
Environmental Sensitivity: Quinuclidine is highly hygroscopic and sublimable.[1] It readily absorbs CO2 from the air to form carbonates, altering stoichiometry and potentially creating crusts that compromise container seals.[1]
Comparative Hazard Table
| Compound | CAS No.[1][2][3][4][5][6] | Physical State | Primary Hazards | Stability Note |
| Quinuclidine | 100-76-5 | Solid (Volatile) | Fatal in contact with skin (H310) , Toxic if swallowed, Skin Irritant.[1][2] | Highly Hygroscopic; Sublimes easily. |
| 3-Quinuclidinone HCl | 1193-65-3 | Solid | Skin/Eye Irritant, Aquatic Toxicity.[1][6] | Hygroscopic; Acid salt is more stable than free base.[1] |
| 3-Quinuclidinol | 1619-34-7 | Solid | Corrosive (Causes burns), Eye Damage.[1][4][5] | Hygroscopic. |
Engineering Controls & Personal Protective Equipment (PPE)[7][8][9]
Engineering Controls
-
Primary Barrier: All handling of free-base quinuclidines must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]
-
Inert Atmosphere: Due to hygroscopicity, handle free bases under Nitrogen or Argon.[1] For high-purity applications, a Glove Box is the gold standard.[1]
-
Static Control: Quinuclidine sublimes and forms crystals that can be statically charged. Use anti-static gun/ionizers when weighing fine powders to prevent dispersal.
Glove Selection Protocol
Standard nitrile exam gloves may not provide sufficient protection against prolonged contact with cyclic amines.
-
Incidental Contact (Splash): Disposable Nitrile (min 5 mil). Protocol: Change immediately upon splash.
-
Intentional Contact/High Risk: Laminate film (e.g., Silver Shield/4H) or Viton®.[1]
-
Reasoning: Small cyclic amines can permeate nitrile rubber.[1] Laminate films provide broad chemical resistance.
-
Visualizing the Risk Assessment Flow
The following diagram outlines the decision-making process for selecting controls based on the specific quinuclidine operation.
Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and volatility.
Storage Protocols: The "Fortress" Approach
Proper storage is critical to prevent degradation (carbonate formation) and sublimation.[1]
Storage Conditions
-
Atmosphere: Store under an inert atmosphere (Argon preferred over Nitrogen for density).
-
Container:
-
Temperature: Cool, dry place (Refrigerator/Freezer recommended for free bases).
-
Caution: Allow refrigerated containers to warm to room temperature before opening to prevent condensation (water) from entering the hygroscopic product.[1]
-
Segregation[1]
-
Incompatible: Strong acids, oxidizing agents (peroxides, nitrates), acid chlorides, chloroformates.
-
Store With: Organic bases (e.g., triethylamine, pyridine).[1][3]
Figure 2: Storage logic distinguishing between the highly sensitive free base and the more stable salt forms.
Operational Procedures
Protocol: Transferring Solid Quinuclidine (Free Base)
Objective: Transfer hygroscopic solid without water absorption or dust exposure.
-
Preparation: Dry all glassware (flasks, spatulas) in an oven (>120°C) for at least 2 hours. Cool in a desiccator.
-
Inerting: If a glovebox is unavailable, use an "inverted funnel" inert gas blanket in the fume hood. Position a funnel connected to an Argon line over the balance pan.[1]
-
Weighing:
-
Tare the receiving flask (containing a stir bar) with a septum/cap.
-
Quickly add the solid.
-
Flush the headspace with Argon immediately and cap.
-
-
Cleaning: Wipe the spatula immediately with a tissue soaked in dilute acid (e.g., 1M HCl) to neutralize residues before removing from the hood.[1]
Protocol: Quenching & Disposal
Objective: Safely neutralize waste.
-
Reaction Mixtures: Quench reaction mixtures containing quinuclidines by slowly adding them to a stirred solution of dilute acid (e.g., 1M HCl) in an ice bath. This converts the volatile/toxic free base into the non-volatile ammonium salt.
-
Spill Cleanup (Solid):
-
Do not dry sweep (creates dust).
-
Cover with a spill pad or sand.
-
Scoop into a waste container.
-
Wipe the area with dilute acetic acid or HCl to neutralize traces, then water.
-
-
Disposal: Label waste clearly as "Organic Base / Toxic." Do not mix with acidic waste streams unless intentionally neutralized and verified.[1]
Emergency Response
Exposure Scenarios
-
Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes.[5][7] Hold eyelids open. Mechanism: Bases saponify fatty tissues in the eye, causing deep, penetrating burns that are often worse than acid burns. Seek immediate ophthalmological care.
-
Skin Contact: Brush off loose powder (if dry). Rinse with copious water for 15 minutes.[5][7] Do not use vinegar (neutralization heat can worsen burns).[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Spill Response Workflow
Figure 3: Emergency response flow for minor vs. major spills.
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Quinuclidine. Merck KGaA.[1][2]
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 3-Quinuclidinone hydrochloride.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data. (Inferred data for cyclic amines).
-
Organic Syntheses. (1964).[1] 3-Quinuclidone Hydrochloride.[1][6][7][8] Org. Synth. 1964, 44, 75. (Handling of precursors).
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. 3-Quinuclidinone hydrochloride - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Use of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride in studying neurodegenerative diseases.
[1]
Abstract & Scientific Rationale
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (CAS: 57734-70-0), often referred to in literature as Bicarphen or a structural analog of QNB (3-Quinuclidinyl benzilate), is a potent, lipophilic central nervous system (CNS) probe.[1] While structurally homologous to the classical high-affinity muscarinic antagonist QNB, the substitution of phenyl rings with o-tolyl groups introduces steric bulk and alters its pharmacological profile.[1]
In the context of Neurodegenerative Disease Research (Alzheimer’s Disease (AD), Parkinson’s Disease (PD)), this compound is utilized not as a therapeutic, but as a pharmacological stressor and mechanistic probe .[1] Its utility stems from its pleiotropic activity: it acts as a muscarinic acetylcholine receptor (mAChR) antagonist, a histamine (H1) antagonist, and a voltage-gated sodium (Na+) channel blocker.[1]
Key Applications:
-
Modeling Cholinergic Dysfunction: Inducing transient cognitive deficits to mimic the cholinergic depletion observed in early AD.[1]
-
Multi-Receptor Profiling: Dissecting the interplay between cholinergic, histaminergic, and serotonergic pathways in memory consolidation.[1]
-
Structure-Activity Relationship (SAR) Studies: Serving as a lipophilic, steric reference standard when screening novel M1/M3 selective ligands.[1]
Mechanism of Action
To effectively use this compound, researchers must understand its competitive binding dynamics.[1] Unlike highly selective tools, Quinuclidin-3-yldi-o-tolylmethanol HCl creates a "broad-spectrum" disruption of synaptic transmission, making it valuable for testing robust neuroprotective agents.[1]
Pharmacodynamics[1][2]
-
Muscarinic Antagonism (mAChR): The quinuclidine nitrogen is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine (ACh).[1] It competes for the orthosteric binding site on M1 (cortical) and M2 (presynaptic) receptors, blocking ACh-mediated signaling required for memory encoding.[1]
-
Steric Modulation: The di-o-tolyl groups increase lipophilicity compared to QNB, enhancing Blood-Brain Barrier (BBB) penetration but potentially reducing affinity for specific M-subtypes due to steric hindrance, shifting binding profiles toward H1 or Na+ channels.[1]
-
Sodium Channel Blockade: At higher concentrations (>10 µM), it inhibits voltage-gated Na+ channels, dampening neuronal excitability—a feature useful for studying excitotoxicity models.[1]
Pathway Visualization
The following diagram illustrates the blockade mechanism leading to cognitive deficit phenotypes.
Caption: Figure 1. Mechanism of competitive antagonism at M1 receptors and secondary targets leading to cognitive deficit phenotypes.
Experimental Protocols
Protocol A: In Vivo Induction of Cognitive Deficit (Rodent Model)
Objective: To induce a temporary amnesic state in mice/rats to screen potential Acetylcholinesterase (AChE) inhibitors or neuroprotective drugs.[1]
Reagents:
-
Quinuclidin-3-yldi-o-tolylmethanol HCl (Solid).[1]
-
Vehicle: 0.9% Saline (The HCl salt is water-soluble; do not use DMSO unless necessary for high concentrations).[1]
Dosage Strategy:
-
Note: Due to the "o-tolyl" bulk, potency may differ from QNB.[1]
-
Range: 0.5 mg/kg to 5.0 mg/kg (i.p.).
-
Optimization: Perform a dose-response pilot (0.5, 1, 2, 5 mg/kg) assessing locomotor activity to distinguish between sedation (H1/Na+ effect) and specific memory impairment (mAChR effect).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve compound in sterile saline to a concentration of 1 mg/mL. Vortex for 30 seconds.[1]
-
Acclimatization: Handle animals for 3 days prior to testing to reduce stress artifacts.
-
Administration (T-30 min): Administer the antagonist via intraperitoneal (i.p.) injection 30 minutes before the behavioral trial.
-
Behavioral Assay (Morris Water Maze):
-
Washout: Allow 48 hours between trials if using a crossover design (half-life consideration).
Protocol B: In Vitro Receptor Binding Assay (Competition)
Objective: To determine the binding affinity (
Materials:
-
Rat cortical membrane homogenates (rich in M1).[1]
-
Radioligand:
-QNB (0.2 nM).[1] -
Competitor: Quinuclidin-3-yldi-o-tolylmethanol HCl (
M to M).[1]
Workflow:
-
Incubation: Mix membrane prep (50 µg protein), radioligand, and varying concentrations of the competitor in phosphate buffer (pH 7.4).
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and derive using the Cheng-Prusoff equation.[1]
Data Analysis & Interpretation
When using Quinuclidin-3-yldi-o-tolylmethanol HCl, data interpretation requires distinguishing between specific cholinergic deficits and off-target effects.[1]
| Parameter | Expected Outcome (Antagonist Treated) | Interpretation |
| Escape Latency (Water Maze) | Increased (>60s vs 15s control) | Successful blockade of hippocampal M1 receptors (Amnesia).[1] |
| Swim Speed | Unchanged | Confirms cognitive deficit rather than motor impairment.[1] |
| Swim Speed (High Dose) | Decreased | Indicates sedation (H1 blockade) or motor toxicity (Na+ block).[1] Dose too high. |
| Thigmotaxis (Wall hugging) | Increased | Indicates anxiety/confusion, typical of cholinergic blockade.[1] |
Workflow Diagram: Experimental Design
Caption: Figure 2. Standardized workflow for neuroprotective drug screening using chemically induced amnesia.
Safety & Handling (E-E-A-T)
-
Toxicity: As a potent anticholinergic, this compound can cause peripheral parasympatholytic effects (dry mouth, dilated pupils, tachycardia) in researchers if inhaled or absorbed.[1]
-
Storage: Store the Hydrochloride salt at -20°C with desiccant. It is hygroscopic.[1]
-
Regulatory: While not always a scheduled substance like QNB (Schedule 2 CWC), it is a structural analog.[1] Verify local compliance regarding "quinuclidinyl" precursors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42552, 3-Quinuclidinemethanol, alpha,alpha-di-o-tolyl-, hydrochloride. Retrieved January 28, 2026 from [Link][1]
-
Klinkenberg, I. & Blokland, A. (2010). The validity of scopolamine as a pharmacological model for cognitive impairment: A review of animal behavioral studies.[1] Neuroscience & Biobehavioral Reviews.[1] (Contextual grounding for muscarinic antagonist protocols). [Link]
-
Snyder, S. H., & Yamamura, H. I. (1977). Antidepressants and the muscarinic acetylcholine receptor.[1] Archives of General Psychiatry.[1] (Foundational text on quinuclidinyl binding affinities). [Link]
Application Note: Precision Functional Profiling of Muscarinic Acetylcholine Receptors (mAChRs)
Executive Summary & Strategic Rationale
The Muscarinic Acetylcholine Receptors (mAChRs) represent a critical class of G-Protein Coupled Receptors (GPCRs) governing parasympathetic regulation and CNS function.[1][2][3][4] The five subtypes (M1–M5) exhibit high orthosteric homology yet distinct coupling preferences: M1, M3, and M5 couple primarily to Gαq/11 (calcium mobilization), while M2 and M4 couple to Gαi/o (cAMP inhibition).[5]
Modern drug discovery demands more than simple binding affinity; it requires functional profiling that discriminates between G-protein efficacy and β-arrestin recruitment (biased signaling). This guide provides a validated, multi-dimensional framework for characterizing these receptors in cellular models.
Signaling Topology & Assay Selection
The following diagram illustrates the divergent signaling pathways and the corresponding assay nodes.
Figure 1: Divergent signaling pathways of mAChR subtypes determining assay selection.
Cellular Models & Reagents
Cell Line Selection
-
CHO-K1 or HEK293: These are the industry standards. CHO-K1 is often preferred for Gi-coupled assays (M2, M4) due to lower endogenous adrenergic receptor background compared to HEK293.
-
Expression Levels: Aim for physiological receptor density (~200–500 fmol/mg protein). Overexpression (>1 pmol/mg) can mask partial agonism and artificially enhance signal-to-noise ratios, leading to poor translation in vivo.
Key Pharmacological Tools
| Compound | Role | Specificity | Usage Concentration |
| Acetylcholine (ACh) | Endogenous Agonist | Non-selective | 1 nM – 100 µM |
| Carbachol | Synthetic Agonist | Non-selective (Resistant to AChE) | 1 nM – 100 µM |
| Atropine | Antagonist | Non-selective | 1 µM (Max block) |
| Pirenzepine | Antagonist | M1 Selective | 10 nM – 1 µM |
| Methoctramine | Antagonist | M2 Selective | 10 nM – 1 µM |
| Forskolin | Activator | Adenylyl Cyclase (Direct) | 1 – 10 µM (for Gi assays) |
Protocol 1: Calcium Mobilization Assay (M1, M3, M5)[4]
Principle: M1, M3, and M5 receptors couple to Gq, activating Phospholipase C (PLC) and releasing intracellular calcium stores.[4][5] This is measured kinetically using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Calcium 6).
Materials
-
Detection System: FLIPR Tetra, FlexStation 3, or FDSS.
-
Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Probenecid: 250 mM stock in 1N NaOH (Freshly prepared).
Step-by-Step Methodology
-
Cell Plating: Seed cells (CHO-K1-hM1/3/5) at 10,000–15,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading (Critical Step):
-
Prepare loading buffer: Assay Buffer + Dye + 2.5 mM Probenecid .
-
Expert Insight: Probenecid inhibits the anion transporter, preventing the leakage of the de-esterified dye from the cytosol. Without it, signal stability degrades rapidly.
-
Remove culture media and add 20 µL loading buffer.
-
Incubate 60 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.
-
-
Compound Preparation: Prepare 5X concentration agonist plates in Assay Buffer.
-
Kinetic Read:
-
Transfer plate to FLIPR/FlexStation.
-
Baseline: Read fluorescence (Ex 485nm / Em 525nm) for 10 seconds.
-
Injection: Inject 5 µL of 5X compound (final 1X).
-
Response: Continue reading for 90–120 seconds.
-
-
Data Analysis: Calculate Max-Min RFU (Relative Fluorescence Units). Plot dose-response curves using a 4-parameter logistic fit.
Protocol 2: cAMP Inhibition TR-FRET Assay (M2, M4)
Principle: M2 and M4 couple to Gi/o, which inhibits adenylyl cyclase.[4][5][6][7] To measure this, we must first stimulate the system with Forskolin to raise cAMP levels.[6] Agonist activity is detected as a reduction in this Forskolin-induced signal.[6] We utilize TR-FRET (e.g., HTRF or LANCE) for robust, homogeneous detection.
Materials
-
Kit: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity) or LANCE Ultra cAMP (PerkinElmer).
-
Stimulation Buffer: HBSS + 500 µM IBMX (Phosphodiesterase inhibitor).
-
Reader: EnVision or PHERAstar compatible with TR-FRET.
Step-by-Step Methodology
-
Cell Preparation: Dissociate adherent cells and resuspend in Stimulation Buffer at 200,000 cells/mL.
-
Note: Suspension protocols often yield lower variability than adherent protocols for cAMP assays.
-
-
Agonist Stimulation (The "Forskolin Challenge"):
-
In a 384-well low-volume white plate, add 5 µL of cell suspension (~1,000 cells).
-
Add 5 µL of Compound Mix containing: Test Agonist + Forskolin (EC80 concentration, typically 1–5 µM) .
-
Expert Insight: Do not use saturating Forskolin. An EC80 concentration ensures the system is active but capable of being inhibited by the Gi signal.
-
Incubate 30–45 minutes at RT.
-
-
Detection:
-
Add 5 µL cAMP-d2 (Acceptor).
-
Add 5 µL Anti-cAMP-Cryptate (Donor).
-
Incubate 60 minutes at RT in the dark.
-
-
Measurement: Read on TR-FRET reader (Ex 320nm, Em 615nm/665nm).
-
Data Analysis:
-
Calculate Ratio = (Signal 665nm / Signal 615nm) × 10,000.
-
The signal is inversely proportional to cAMP concentration.
-
Agonist Effect: Increase in TR-FRET ratio (indicating reduced cAMP).
-
Protocol 3: Beta-Arrestin Recruitment (Universal)
Principle: Independent of G-protein coupling, all mAChRs recruit β-arrestin upon activation. This assay is vital for identifying "biased ligands" that may offer therapeutic benefits with fewer side effects. We use an Enzyme Fragment Complementation (EFC) approach (e.g., PathHunter).[8]
Mechanism
-
Receptor: Tagged with a small enzyme fragment (ProLink™).
-
β-Arrestin: Tagged with the large enzyme acceptor (EA).
-
Interaction: Recruitment complements the enzyme, hydrolyzing a substrate to generate chemiluminescence.
Step-by-Step Methodology
-
Seeding: Plate PathHunter CHO-K1-M1 (or other subtype) cells at 10,000 cells/well in 384-well white plates (Cell Plating Reagent). Incubate 24–48 hours.
-
Agonist Treatment:
-
Add 5 µL of 5X test compounds diluted in buffer.
-
Incubate for 90 minutes at RT or 37°C (optimization required per subtype).
-
-
Detection:
-
Add 12.5 µL of Detection Reagent (Cell lysis buffer + Substrate).
-
Incubate 60 minutes at RT in the dark.
-
-
Read: Chemiluminescence (0.1–1 second integration).
-
Data Analysis: Normalize to vehicle control (0%) and maximal standard agonist response (100%).
Advanced Characterization: GTPγS Binding
Purpose: To verify direct G-protein activation, specifically useful for confirming Gi/o coupling (M2/M4) without the amplification artifacts of cAMP assays.
-
Membrane Prep: Harvest cells and homogenize in ice-cold Tris-HCl. Centrifuge to isolate membranes.
-
Binding Reaction: Incubate 5–10 µg membranes with [35S]GTPγS (0.1 nM) and test compounds in assay buffer containing GDP (1–10 µM) .
-
Expert Insight: GDP is required to keep the G-protein in the inactive state initially.[9] The agonist facilitates the exchange of GDP for the radiolabeled non-hydrolyzable GTP analog.
-
-
Filtration: Harvest onto GF/B filters, wash, and count via liquid scintillation.
Troubleshooting & Quality Control
QC Metrics
-
Z-Factor: Must be > 0.5 for screening campaigns.
-
Solvent Tolerance: DMSO concentration should be kept < 0.5% to avoid non-specific membrane perturbation.
Common Issues
| Issue | Probable Cause | Solution |
| High Background (Ca2+) | Dye leakage | Ensure Probenecid is fresh and at 2.5 mM. |
| Low Signal Window (cAMP) | Forskolin too high | Titrate Forskolin; use EC50-EC80 concentration. |
| Variable Replicates | Cell clumping | Use cell dissociation buffer (Accutase) instead of Trypsin; filter cell suspension. |
| "Flat" Dose Response | Receptor overexpression | Use a cell line with lower expression or reduce incubation time. |
References
-
Wess, J. (1996). Molecular biology of muscarinic acetylcholine receptors. Critical Reviews in Neurobiology, 10(1), 69–99. Link
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290. Link
-
Eglen, R. M. (2005). Muscarinic receptor subtypes in neuronal and non-neuronal tissues. Autonomic & Autacoid Pharmacology, 26(3), 219–233. Link
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. Link
-
Inoue, A., et al. (2019).[10] Illuminating G-Protein-Coupling Selectivity of GPCRs. Cell, 177(7), 1933-1947. Link
-
DiscoverX. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Link
Sources
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptors fact sheet [bms.com]
- 4. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride as a Steric Probe for Muscarinic Acetylcholine Receptors
Introduction & Probe Profile
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (also known as 3-Quinuclidinyl di-o-tolylcarbinol) is a high-affinity, non-hydrolyzable antagonist of muscarinic acetylcholine receptors (mAChRs). Structurally related to the classical radioligand QNB (3-Quinuclidinyl benzilate), this probe is distinguished by two key features:
-
Carbinol Linkage: Unlike QNB (an ester), this compound is a tertiary alcohol. It is resistant to plasma esterases and chemical hydrolysis, making it an ideal probe for long-duration binding studies or in tissues with high esterase activity.
-
Steric Bulk: The two ortho-tolyl rings introduce significant steric hindrance compared to the phenyl rings of QNB. This makes the compound a valuable tool for Structure-Activity Relationship (SAR) studies, specifically for mapping the volumetric constraints of the orthosteric binding pocket across different mAChR subtypes (M1–M5).
Chemical Properties
| Property | Detail |
| Chemical Name | This compound |
| Core Scaffold | 3-Quinuclidine (rigid bicyclic amine) |
| Pharmacophore | Di-aryl carbinol (Anticholinergic) |
| Solubility | Water-soluble (as HCl salt); Free base is highly lipophilic |
| Primary Target | Muscarinic Acetylcholine Receptors (M1–M5) |
| Mechanism | Competitive Antagonist |
Mechanism of Action
The probe functions as a competitive antagonist at the orthosteric site of G-protein-coupled muscarinic receptors. By occupying the acetylcholine (ACh) binding pocket, it prevents the conformational changes required to activate the associated G-proteins (Gq/11 for M1, M3, M5; Gi/o for M2, M4).
Signaling Pathway Blockade
The following diagram illustrates the signal transduction cascade blocked by Quinuclidin-3-yldi-o-tolylmethanol.
Caption: Competitive antagonism of the Gq-coupled muscarinic pathway. The probe prevents ACh-induced calcium mobilization.
Application Protocol: Radioligand Competition Binding
This protocol describes the use of this compound as a "cold" (unlabeled) competitor to determine its affinity (
Rationale
Because the probe is highly lipophilic (due to the tolyl groups), non-specific binding to plasticware and filters is a critical risk. This protocol includes specific steps (PEI coating) to mitigate this.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Membrane Source: CHO cells expressing hM1–hM5 or rat brain homogenate.
-
Radioligand:
-N-Methylscopolamine ( -NMS) (hydrophilic, surface receptors) or -QNB (lipophilic, total receptors). -
Competitor: Quinuclidin-3-yldi-o-tolylmethanol HCl (Stock 10 mM in DMSO or Water).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filters: GF/B glass fiber filters, pre-soaked in 0.3% Polyethyleneimine (PEI).
Experimental Workflow
Caption: Workflow for competitive radioligand binding assay maximizing signal-to-noise ratio.
Step-by-Step Procedure
-
Filter Preparation (Critical):
-
Soak GF/B filters in 0.3% polyethyleneimine (PEI) for at least 1 hour prior to harvesting.
-
Why? The positive charge of PEI reduces the non-specific binding of the lipophilic quinuclidine probe to the glass fibers, ensuring that counts reflect receptor binding only.
-
-
Membrane Preparation:
-
Thaw membrane aliquots and dilute in Assay Buffer to a final concentration of 5–20 µg protein per well.
-
Homogenize gently (Polytron or needle) to ensure uniform suspension.
-
-
Assay Assembly (96-well plate):
-
Total Binding: 50 µL Membrane + 50 µL
-Ligand ( concentration) + 50 µL Vehicle. -
Non-Specific Binding (NSB): 50 µL Membrane + 50 µL
-Ligand + 50 µL Atropine (10 µM final). -
Experimental: 50 µL Membrane + 50 µL
-Ligand + 50 µL Quinuclidin-3-yldi-o-tolylmethanol (varying concentrations: M to M).
-
-
Incubation:
-
Incubate at 25°C for 60–90 minutes .
-
Note: The carbinol structure is stable; extended incubation (up to 4 hours) is permissible if equilibrium kinetics are slow due to steric bulk.
-
-
Harvesting:
-
Rapidly filter through the PEI-treated GF/B filters using a cell harvester.
-
Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[1]
-
Tip: Cold wash buffer prevents the dissociation of the ligand during the wash step.
-
-
Data Analysis:
-
Calculate Specific Binding: (Total Binding - NSB).
-
Fit data to a one-site competition model to determine
. -
Calculate
using the Cheng-Prusoff equation:
-
Expected Results & Data Interpretation
When using this probe in a competition assay, you should observe a sigmoidal displacement curve. The steric bulk of the o-tolyl groups may result in a lower affinity (higher
Data Reporting Template
| Parameter | Definition | Typical Value Range |
| Concentration displacing 50% specific binding | 0.1 nM – 100 nM (Subtype dependent) | |
| Hill Slope ( | Steepness of the curve | ~1.0 (Competitive binding) |
| Inhibitory Constant | Calculated from | |
| Span | Specific Binding Window | > 1000 CPM (for robust stats) |
Troubleshooting Note: If the Hill slope is significantly less than 1.0 (e.g., 0.6–0.7), it may indicate negative cooperativity or that the bulky tolyl groups are discriminating between high- and low-affinity receptor states.
References
-
Muscarinic Receptor Binding Protocols
-
Quinuclidine-based Ligand Chemistry
-
General Radioligand Binding Methodology
-
Structure-Activity Relationships of Quinuclidinyl Carbinols
- Source: Journal of Medicinal Chemistry (ACS).
- Title: Synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole deriv
-
URL:[Link]
Sources
- 1. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor / Journal of Medicinal Chemistry, 1990 [sci-hub.jp]
- 3. Synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of [3H]quinuclidinyl benzilate to intestinal mucus. An artifact in identification of epithelial cell muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Measurement of mAChR-Modulated Dopamine Dynamics
This Application Note serves as a comprehensive technical guide for measuring dopamine (DA) release modulated by muscarinic acetylcholine receptors (mAChRs). It is designed for senior researchers and drug discovery teams, moving beyond basic textbook descriptions to actionable, high-precision protocols.
Executive Summary: The Cholinergic "Push-Pull"
The striatum operates under a delicate balance of cholinergic and dopaminergic tone. Unlike the fast, ionotropic nicotinic receptors (nAChRs) that gate dopamine release, muscarinic receptors (mAChRs) provide a slower, modulatory "gain control."
For the drug developer or circuit neuroscientist, the challenge lies in the bidirectional nature of this modulation:
-
M4 & M2 Receptors (Gi-coupled): Predominantly located on Cholinergic Interneurons (CINs) as autoreceptors, or on D1-SPNs. Activation inhibits ACh release, indirectly reducing the nAChR-driven dopamine release, or directly modulating terminal excitability via endocannabinoids.
-
M5 Receptors (Gq-coupled): Located presynaptically on dopamine terminals and somatodendritically in the VTA. Activation potentiates dopamine release.[1]
To accurately measure these effects, one must select a technique that matches the temporal dynamic of the receptor subtype . This guide details three distinct workflows: Fast-Scan Cyclic Voltammetry (FSCV) for millisecond kinetics, dLight1.3b Fiber Photometry for cell-specific in vivo dynamics, and Microdialysis for steady-state basal tone.
Mechanistic Landscape & Experimental Strategy
Before selecting a protocol, visualize the local circuit interactions. The diagram below illustrates the "Push-Pull" mechanism you are attempting to measure.
Figure 1: The Striatal Local Circuit. ACh acts on presynaptic M5 receptors to boost DA release, while simultaneously acting on M4 autoreceptors to dampen its own release, creating a complex regulatory loop.
Protocol A: Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices
Best for: Characterizing presynaptic release probability and reuptake kinetics (millisecond resolution). Target: Differentiating M5-mediated potentiation from M4-mediated inhibition.
Rationale
FSCV allows you to electrically evoke dopamine release and observe the immediate impact of mAChR agonists on the "phasic" release spike. Since cholinergic tone is low in slices (severed inputs), you must often supply exogenous agonists.
Materials[2]
-
Vibratome: Leica VT1200S or similar.
-
Carbon Fiber Microelectrodes (CFMs): T-650 fibers encased in glass capillaries, exposed length 50–100 µm.
-
Potentiostat: Dagan or chemically specific systems (e.g., Pinnacle).
-
Agonist: Oxotremorine-M (Oxo-M, non-selective) or VU0467154 (M4 PAM).
-
Antagonist (Critical): Mecamylamine (nAChR antagonist) to isolate muscarinic effects.
Step-by-Step Workflow
-
Slice Preparation:
-
Prepare 300 µm coronal striatal slices from mice (C57BL/6J or specific Cre-lines) in ice-cold, oxygenated sucrose-based cutting solution.
-
Recover in aCSF at 32°C for 1 hour.
-
-
Electrode Placement:
-
Place the CFM in the Dorsolateral Striatum (DLS) or Nucleus Accumbens (NAc) Core.
-
Place a bipolar stimulating electrode 100–200 µm away from the CFM.
-
-
Waveform Application:
-
Apply a triangular waveform: -0.4 V to +1.3 V and back to -0.4 V at 400 V/s, repeated at 10 Hz.
-
-
Establishing Baseline:
-
Stimulate (monophasic pulse, 4 ms, 200–400 µA) every 2 minutes until 3 consecutive responses are stable (<10% variance).
-
-
Pharmacological Isolation (The "Clean" Signal):
-
Step 5a: Perfuse Mecamylamine (5 µM) for 10 minutes. This blocks nAChRs.
-
Why? nAChRs are powerful drivers of DA release.[2] Without blocking them, the M4-mediated reduction in ACh levels would secondarily reduce DA release, masking the direct M5 effect on the terminal.
-
-
Agonist Challenge:
-
Perfuse Oxotremorine-M (1–10 µM) .
-
Observation: You will typically see a potentiation of the evoked DA peak (via M5 receptors) in the presence of mecamylamine.
-
Alternative: If testing an M4 PAM (e.g., VU0467154), do not block nAChRs if your goal is to see the circuit-level inhibition. The PAM will enhance M4 autoreceptor function, reducing ACh, and thus reducing DA release.
-
Data Analysis[2][4]
-
Peak Current (
): Convert to [DA] using post-experiment calibration with standard DA solutions (1 µM). -
Half-life (
): Measure reuptake kinetics. mAChR agonists rarely affect DAT directly, so changes here may indicate artifacts.
Protocol B: In Vivo Fiber Photometry with dLight1.3b
Best for: Correlating dopamine dynamics with behavior in specific cell types. Target: Observing M4/M5 modulation during naturalistic tasks or drug challenge.
Rationale
Genetically encoded sensors like dLight1.3b offer high sensitivity and can be expressed in specific regions. This allows for the measurement of "spontaneous" transients which are often filtered out in slice preparations.
Materials[2]
-
Virus: AAV9-hSyn-dLight1.3b (Addgene #111067).
-
Optics: Fiber photometry rig (470 nm excitation, 405 nm isosbestic control).
-
M4 PAM: VU0467154 (Systemic or local).[3]
Step-by-Step Workflow
-
Viral Injection:
-
Baseline Recording:
-
Habituate animal to the patch cord. Record 10 minutes of baseline "spontaneous" transients.
-
-
Drug Administration:
-
Systemic: Inject VU0467154 (10 mg/kg, I.P.).[3]
-
Local (Cannula-guided): Infuse Oxo-M (1 µM) directly into the recording site (requires combined fluid-optic probe).
-
-
Signal Processing:
-
Demodulate 470 nm (signal) and 405 nm (artifact) channels.
-
Calculate
, where is the 405 nm signal scaled to the 470 nm baseline.
-
Expected Results[2][7][10][11]
-
M4 Activation: Significant reduction in the frequency and amplitude of spontaneous DA transients within 10–20 minutes post-injection.
-
M5 Activation (VTA): If recording in NAc but stimulating M5 in VTA, expect a sustained increase in basal fluorescence and transient frequency.
Protocol C: Microdialysis with HPLC-ECD
Best for: Quantifying absolute extracellular concentration (tonic levels) over long durations (minutes to hours). Target: Assessing the sustained "tone" set by M4 autoreceptors.
Rationale
While FSCV measures sub-second changes, it is poor at detecting slow, tonic shifts in basal dopamine levels. Microdialysis bridges this gap, essential for validating the therapeutic potential of M1/M4 agonists in schizophrenia models.
Materials[2]
-
Probes: CMA/7 or similar (2 mm membrane length, 6 kDa cutoff).
-
Perfusion Fluid: aCSF containing Physostigmine (0.1–1 µM) .
-
Critical: Physostigmine (AChE inhibitor) is often required to elevate endogenous ACh levels enough for M4 PAMs to have a substrate to modulate.
-
-
Detection: HPLC with Electrochemical Detection (ECD) or LC-MS/MS.
Step-by-Step Workflow
-
Probe Implantation:
-
Implant guide cannula 24 hours prior or perform acute implantation in anesthetized animals (though awake is preferred for physiological relevance).
-
-
Perfusion:
-
Perfuse at 1.0 µL/min. Discard the first 60–90 minutes (equilibration).
-
-
Sampling:
-
Collect samples every 15–20 minutes.
-
Collect 3 baseline samples (<10% variability).
-
-
Reverse Dialysis (Retrodialysis):
-
Introduce the mAChR agonist (e.g., Xanomeline or VU0467154) directly through the probe to avoid systemic confounds.
-
Concentration in perfusate should be 10–100x the target tissue concentration due to probe recovery rates (typically 10–15%).
-
-
Analysis:
-
Inject 5–10 µL into HPLC.
-
Compare Area Under Curve (AUC) of dopamine peaks between Baseline and Drug phases.
-
Summary Comparison of Techniques
| Feature | FSCV (Slice) | dLight (In Vivo) | Microdialysis |
| Temporal Resolution | Sub-second (<100 ms) | Sub-second (<100 ms) | Minutes (10-20 min) |
| Spatial Resolution | High (Single terminal field) | High (Cell-type specific) | Low (Regional average) |
| Primary Measure | Release Probability / Reuptake | Transients / Circuit Dynamics | Basal Tone / Absolute Conc. |
| mAChR Sensitivity | Best for M5 (evoked) | Best for M4/M5 (behavioral) | Best for M4 (tonic inhibition) |
| Invasiveness | Ex vivo (Tissue damage) | Moderate (Fiber implant) | High (Probe size ~300µm) |
References
-
Threlfell, S., et al. (2012). Striatal Dopamine Release Is Triggered by Synchronized Activity in Cholinergic Interneurons. Neuron.[1][8][9] Link
- Key Insight: Establishes the nAChR-mediated driving of DA release, which M4 receptors modul
-
Patriarchi, T., et al. (2018). Ultrafast neuronal imaging of dopamine dynamics with designed genetically encoded sensors.[10] Science. Link
- Key Insight: Development of dLight1 for in vivo photometry.
-
Foster, D. J., et al. (2016). Antipsychotic-like effects of M4 positive allosteric modulators are mediated by CB2 cannabinoid receptor-dependent inhibition of dopamine release. Neuron.[1][8][9] Link
- Key Insight: Mechanistic detail on VU0467154 and the M4-endocannabinoid-DA p
-
Shin, J. H., et al. (2015). Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens. Proceedings of the National Academy of Sciences. Link
-
Rice, M. E., & Cragg, S. J. (2004). Nicotine amplifies reward-related dopamine signals in striatum. Nature Neuroscience. Link
- Key Insight: FSCV protocols for distinguishing cholinergic modul
Sources
- 1. Multiple muscarinic acetylcholine receptor subtypes modulate striatal dopamine release, as studied with M1-M5 muscarinic receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR-Based Dopamine Sensors—A Detailed Guide to Inform Sensor Choice for In Vivo Imaging [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. annualreviews.org [annualreviews.org]
- 7. A chemogenetic approach for dopamine imaging with tunable sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Loss of muscarinic M5 receptor function manifests disparate impairments in exploratory behavior in male and female mice despite common dopamine regulation | bioRxiv [biorxiv.org]
Application in the development of treatments for cognitive disorders.
Application Note: High-Content Screening of 3D Cerebral Organoids for Synaptic Plasticity and Network Synchrony
Abstract
The failure rate of central nervous system (CNS) drug candidates remains alarmingly high (>90%), primarily due to the poor translational validity of 2D neuronal cultures and rodent models in predicting human cognitive efficacy. This Application Note details a validated workflow for assessing synaptic plasticity —the cellular correlate of learning and memory—using human iPSC-derived cerebral organoids. By coupling high-density Micro-Electrode Arrays (MEA) with High-Content Imaging (HCI), this protocol provides a dual-readout system (functional and structural) to screen compounds for cognitive enhancement or neuroprotective effects against synaptotoxicity.
Introduction: The "Cognition-in-a-Dish" Challenge
Cognitive disorders (Alzheimer’s, Schizophrenia) are characterized by the loss of synaptic density and the disruption of neural network oscillations. Traditional 2D cultures lack the complex cytoarchitecture required to sustain these oscillations.
Why 3D Cerebral Organoids?
-
Cytoarchitecture: Recapitulates the laminated structure of the human cortex.
-
Network Activity: Spontaneous synchronization and bursting events mimic in vivo local field potentials (LFPs).
-
Synaptic Density: Allows for the quantification of pre- and post-synaptic colocalization (puncta) in a volumetric space.
Table 1: Model Comparison for Cognitive Drug Discovery
| Feature | 2D Neuronal Culture | Murine Slice Culture | 3D Human Cerebral Organoid |
| Human Genetic Background | Yes | No | Yes |
| Synaptic Connectivity | Random/Planar | Physiological (Mouse) | Physiological (Human 3D) |
| Network Oscillations | Weak/Disorganized | Strong | Complex/Synchronized |
| Throughput | High | Low | Medium (with HCS) |
| Relevance to Cognition | Low | Medium | High (Synaptic Plasticity) |
Mechanistic Basis: The Target Pathway
To screen for cognitive efficacy, we target the NMDA Receptor-Dependent LTP (Long-Term Potentiation) pathway. Successful drug candidates should enhance or restore signaling through this cascade, leading to increased AMPA receptor insertion and dendritic spine growth.
Figure 1: The NMDA-dependent signaling pathway targeted in this screen. Drug candidates are evaluated on their ability to rescue deficits in this cascade, measured via Ca2+ transients and synaptic protein expression.
Experimental Protocol: The Dual-Readout Screen
This workflow utilizes a "Paired Analysis" approach: the same organoids are first analyzed functionally (MEA) and then fixed for structural analysis (HCI).
Phase 1: Organoid Generation & Maturation (Days 0-90)
-
Objective: Generate cortical organoids with mature synaptic networks.
-
Key Reagent: Matrigel (scaffold), Neural Induction Medium.
-
Critical Step: Prolonged culture (>90 days) is required for the shift from GABAergic dominant to Glutamatergic dominant signaling, which is essential for LTP-like activity.
Phase 2: Functional Screening (MEA)
-
Instrument: Axion BioSystems Maestro or equivalent High-Density MEA.
-
Protocol:
-
Plating: Transfer mature organoids (Day 90+) to 48-well MEA plates coated with PEI/Laminin. Allow 48 hours for settling and electrode contact.
-
Baseline Recording: Record spontaneous activity for 15 minutes (Temp: 37°C, CO2: 5%).
-
Compound Dosing:
-
Negative Control: 0.1% DMSO.[1]
-
Positive Control (Toxicity): 10 µM Glutamate (Excitotoxicity).
-
Positive Control (Plasticity): 10 µM Rolipram (PDE4 inhibitor, cAMP enhancer).
-
Test Compounds: 4-point dilution series.
-
-
Post-Dose Recording: Record at 1h, 24h, and 48h post-treatment.
-
Data Interpretation (MEA):
-
Mean Firing Rate (MFR): General excitability.
-
Network Burst Frequency: Measure of synchronized population activity (Cognitive proxy).
-
Synchrony Index: 0 (random) to 1 (perfectly locked). Higher synchrony often correlates with mature, healthy networks.
Phase 3: Structural Screening (High-Content Imaging)
-
Objective: Quantify synaptic density (Synaptotoxicity vs. Synaptogenesis).
-
Protocol:
-
Fixation: Fix organoids directly in the MEA plate using 4% PFA for 45 mins (gentle exchange to avoid detachment).
-
Clarification (Optional but Recommended): Use a tissue clearing reagent (e.g., SCALEview) to image deeper (>100µm) into the organoid.
-
Immunostaining:
-
Presynaptic Marker: Anti-Synapsin I (Green).
-
Postsynaptic Marker: Anti-PSD95 (Red).
-
Neuronal Marker: Anti-MAP2 (Blue).
-
-
Imaging: Confocal High-Content Imager (e.g., PerkinElmer Opera Phenix). Z-stack acquisition (5µm steps).
-
Data Interpretation (HCI):
-
Synaptic Puncta Density: Count of colocalized (Green + Red) spots along MAP2+ neurites.
-
Neurite Outgrowth: Total MAP2 area/skeletonization.
Workflow Diagram
Figure 2: The integrated screening workflow. Note that the same biological samples are used for both functional (MEA) and structural (HCI) assays to maximize data correlation.
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , every plate must meet the following criteria:
-
Z-Factor > 0.4: Calculated using the DMSO (Negative) and Glutamate (Positive/Toxic) controls.
-
Formula:
-
-
Baseline Activity: Organoids must show a Mean Firing Rate > 2 Hz and > 5 Network Bursts per minute before dosing to be included in the analysis.
-
Viability Normalization: At the end of the assay, perform an ATP-based viability assay (e.g., CellTiter-Glo 3D) to distinguish between specific synaptic effects and general cytotoxicity.
References
-
Lancaster, M. A., et al. (2013). Cerebral organoids model human brain development and microcephaly.[2] Nature. [Link]
-
Quadrato, G., et al. (2017). Cell diversity and network dynamics in photosensitive human brain organoids. Nature. [Link]
-
Negri, J., et al. (2020). High-Content Synaptic Phenotyping in Human Cellular Models. Frontiers in Cellular Neuroscience. [Link]
-
Popova, G., et al. (2023). Human Microglia States are Conserved Across Experimental Models and Regulate Neural Network Activity. Cell Stem Cell. [Link]
-
FDA Guidance. (2023). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]
Sources
Troubleshooting & Optimization
How to improve the yield of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride synthesis.
Ticket #: SYN-8492 Topic: Yield Optimization: Quinuclidin-3-yldi-o-tolylmethanol hydrochloride Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Steric-Chelation" Trap
User reports indicate low yields (<40%) and difficulty isolating the target hydrochloride salt of Quinuclidin-3-yldi-o-tolylmethanol .
Diagnosis: This synthesis fails not due to a single error, but a convergence of two antagonistic chemical behaviors:
-
Steric Hindrance: The ortho-methyl groups on the tolyl rings create a massive steric barrier, significantly retarding the second Grignard addition (Ketone
Tertiary Alcohol). -
Nitrogen Chelation: The basic nitrogen of the quinuclidine ring acts as a Lewis base, coordinating tightly with Magnesium species (
), forming an insoluble "cement" that traps the product during workup.
The following guide restructures the protocol to bypass these barriers, aiming for yields >75%.
Module 1: Critical Reagent Preparation
Standard commercial reagents are often insufficient for this sterically demanding reaction.
1.1 Grignard Reagent Quality Control
The o-tolylmagnesium bromide must be "hot" (highly active). Old bottles with precipitated solids will fail to push the reaction past the ketone intermediate.
-
Recommendation: Titrate your Grignard reagent immediately before use using Knochel’s method (LiCl/Iodine) [1].
-
Target Concentration: 1.0 M – 1.5 M in THF (Ether is too low-boiling for the required thermal energy).
1.2 Substrate Preparation
The starting material, Ethyl 3-quinuclidinecarboxylate , must be free of Quinuclidin-3-one (ketone) impurities and water.
-
Pre-treatment: Distill the ester under vacuum or dry over activated 4Å molecular sieves for 12 hours.
Module 2: Optimized Reaction Protocol
This protocol utilizes a "High-Thermal-Load" strategy to overcome the steric barrier of the di-o-tolyl addition.
Step-by-Step Workflow
1. The Setup:
-
Vessel: 3-neck round bottom flask, flame-dried, N2 atmosphere.
-
Solvent System: Anhydrous THF (Tetrahydrofuran). Note: Do not use Diethyl Ether; the reflux temperature (35°C) is insufficient to drive the second addition.
2. The "Reverse" Addition (Critical for Yield): Instead of adding Grignard to the ester, add the ester to the Grignard . This ensures the ester always encounters a massive excess of nucleophile, favoring double addition over side reactions.
3. Stoichiometry & Temperature Profile:
| Parameter | Value | Rationale |
| o-TolylMgBr | 3.5 - 4.0 equivalents | Excess required to compensate for enolization and drive the sluggish second addition. |
| Addition Temp | 0°C to 5°C | Control exotherm during the initial ketone formation. |
| Ramp Rate | 10°C / 15 mins | Gradual warming prevents runaway side reactions. |
| Reaction Temp | Reflux (66°C) | Mandatory. The second tolyl group will not add at room temperature due to steric clash. |
| Time | 12 - 18 Hours | Monitor by HPLC/TLC. Disappearance of the mono-tolyl ketone intermediate is the endpoint. |
4. The "Chelation-Break" Workup: Standard NH4Cl quenching causes the Mg-Amine complex to crash out as a sticky gum, trapping your product.
-
Protocol: Cool to 0°C. Quench with saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) .
-
Mechanism: Tartrate binds Mg^2+ more strongly than the quinuclidine nitrogen, liberating your amine into the organic phase [2]. Stir vigorously for 2 hours until two clear layers form.
Module 3: Salt Formation & Isolation
Direct gassing with HCl often leads to hygroscopic oils. Use this solvent-controlled crystallization.
-
Extraction: Extract the aqueous phase with EtOAc (3x). Combine organics, wash with brine, dry over Na2SO4.
-
Concentration: Evaporate solvent to obtain the crude free base (often a viscous oil/foam).
-
Salting Out:
-
Dissolve crude base in minimal Isopropanol (IPA) .
-
Add HCl in IPA (5-6N) dropwise at 0°C until pH reaches 2-3.
-
Do not use aqueous HCl.
-
Add Diethyl Ether as an anti-solvent until turbidity persists.
-
Refrigerate at -20°C for 12 hours. Filter the white crystalline solid.
-
Visualizing the Pathway
The following diagram illustrates the critical "Stall Point" where the reaction often fails and the chelation issue.
Caption: Figure 1. Reaction pathway highlighting the steric stall point and the necessity of Rochelle's salt to bypass the Mg-Amine complex trap.
Troubleshooting FAQ
Q1: I see a large spot on TLC that isn't starting material or product. What is it? A: This is likely the mono-tolyl ketone . If this persists, your reaction temperature was too low, or the Grignard degraded.
-
Fix: Add 1.0 eq fresh Grignard and reflux for an additional 4 hours.
Q2: The product "oiled out" when I added HCl. A: This is common if water is present or the solvent is too polar.
-
Fix: Decant the solvent. Dissolve the oil in a small amount of hot Isopropanol, then let it cool slowly. If it oils again, scratch the glass with a spatula to induce nucleation or seed with a known crystal.
Q3: Why use o-TolylMgBr instead of o-TolylLi? A: While organolithiums are more reactive and might overcome sterics faster, they are prone to competing deprotonation (alpha to the ester/ketone) leading to enolates rather than addition products. Grignard reagents are softer nucleophiles and preferred here, provided thermal energy (reflux) is supplied.
References
-
Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.[1][2][3][4][5][6][7][8]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.[7] (Classic reference for Rochelle's salt workup of amino-Grignards).
-
Sigma-Aldrich. (2024). Grignard Reagents Technical Bulletin.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. scispace.com [scispace.com]
- 5. Khan Academy [khanacademy.org]
- 6. US3464997A - Synthesis of 3-quinuclidinol - Google Patents [patents.google.com]
- 7. Khan Academy [khanacademy.org]
- 8. EP0354301A2 - Process for the preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]
Overcoming solubility issues with Quinuclidin-3-yldi-o-tolylmethanol hydrochloride.
Technical Support Center: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride
-
Compound Identity: this compound[1]
-
Common Name: Bicarphen[1]
-
CAS Number: 57734-70-0[1]
-
Molecular Class: Quinuclidine derivative (Sterically hindered tertiary amine)
Introduction: The Solubility Paradox
Researchers often underestimate the solubility challenges of this compound because it is a hydrochloride salt . While HCl salts generally imply water solubility, Quinuclidin-3-yldi-o-tolylmethanol presents a unique physicochemical conflict:
-
The Hydrophilic Head: The quinuclidine nitrogen is basic (pKa ~9.5–10.5) and, when protonated, seeks water.
-
The Lipophilic Shield: The two o-tolyl (ortho-methylphenyl) groups create a massive hydrophobic shell. The ortho positioning of the methyl groups adds significant steric hindrance, disrupting the crystal lattice and making the molecule prone to "oiling out" rather than dissolving or crystallizing cleanly.
This guide addresses the specific failures caused by this conflict.
Part 1: Troubleshooting Guide (Q&A Format)
Scenario A: Biological Assays (In Vitro)
Q: Why does the compound precipitate when I add it to PBS (pH 7.4), even though it dissolved in water? A: This is a classic pH-Solubility Profile failure.
-
The Mechanism: The quinuclidine nitrogen must remain protonated (
) to stay soluble in water. While the compound is stable in pure water (pH < 6 due to the HCl), Phosphate Buffered Saline (PBS) at pH 7.4 shifts the equilibrium toward the free base . Because of the bulky di-o-tolyl groups, the free base is virtually insoluble in water ( ) and precipitates immediately. -
The Fix:
-
Dissolve in DMSO first: Prepare a 1000x stock solution in pure DMSO.
-
Rapid Dilution: Spike this into the buffer while vortexing. Ensure the final DMSO concentration is <0.5% (or as tolerated by your assay).
-
Acidify the Buffer (If possible): If your protein/cell line tolerates it, lowering the assay pH to 6.5 significantly stabilizes the salt form.
-
Q: I see a fine "haze" or turbidity in my stock solution after 24 hours at 4°C. A: This is likely the Common Ion Effect or Oiling Out .
-
The Mechanism: If you dissolved the compound in saline (0.9% NaCl) or a high-chloride buffer, the excess chloride ions (
) in the solvent suppress the dissociation of the drug's hydrochloride salt ( ). This forces the equilibrium back toward the solid salt form. -
The Fix:
-
Always prepare primary stocks in pure deionized water or DMSO , never directly in saline.
-
Dilute into saline only at the final step immediately before use.
-
Scenario B: Chemical Synthesis & Purification
Q: During recrystallization, the product forms a sticky oil instead of crystals. A: The "o-tolyl" groups are the culprit.
-
The Mechanism: The methyl groups in the ortho position create steric clashes that prevent the molecules from packing tightly into a crystal lattice. When the solvent evaporates or cools, the molecules aggregate in a disordered state (oil) rather than an ordered state (crystal).
-
The Fix (Trituration Protocol):
-
Dissolve the oil in a minimal amount of Dichloromethane (DCM) .
-
Add Diethyl Ether dropwise until the solution turns slightly cloudy.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
Store at -20°C overnight. The oil should solidify into a white powder.
-
Part 2: Solvent Compatibility Matrix
Use this table to select the correct vehicle for your application.
| Solvent System | Solubility Rating | Stability | Application Context |
| Water (Milli-Q) | High (>50 mg/mL) | Good (pH acidic) | Initial stock preparation. |
| PBS (pH 7.4) | Poor / Unstable | Precipitates | Avoid for stock solutions. |
| DMSO | Very High (>100 mg/mL) | Excellent | Primary stock for bio-assays. |
| Ethanol | High | Good | Synthesis workup; formulation. |
| Saline (0.9% NaCl) | Moderate to Low | Common Ion Effect | In vivo injection (dilute only). |
| DCM / Chloroform | Moderate | Good | Extraction (Free base form). |
Part 3: Decision Tree for Solubility Optimization
This logic flow ensures you select the correct preparation method based on your end-use.
Figure 1: Decision matrix for solubilizing Quinuclidin-3-yldi-o-tolylmethanol HCl based on experimental context.
Part 4: Scientific Rationale & Mechanism
To successfully handle this compound, one must understand the Steric-Hydrophobic Effect .
-
Steric Hindrance: The ortho-methyl groups on the phenyl rings are not just hydrophobic; they are bulky. They prevent the aromatic rings from lying flat (pi-stacking), which increases the energy required to form a stable crystal lattice. This explains the "oiling out" phenomenon during synthesis [1].
-
pKa vs. pH: The quinuclidine nitrogen has a pKa of approximately 10.8 (predicted) [2]. At pH 7.4, the ratio of ionized (soluble) to unionized (insoluble) species is governed by the Henderson-Hasselbalch equation. While a significant portion remains ionized, the extreme lipophilicity of the unionized fraction drives the equilibrium toward precipitation. This is why even a small shift in pH (7.0 to 7.4) can cause sudden crashing out [3].
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews. (Contextual grounding on Common Ion Effect in HCl salts). Retrieved from [Link]
Sources
Common challenges in the synthesis of bicyclic amine compounds.
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of Bicyclic Amine Architectures (Tropanes, Quinuclidines, Azabicyclo[x.y.z]alkanes)
Introduction: The "Strain & Basic" Paradox
Welcome to the technical support hub for bicyclic amine synthesis. If you are here, you are likely encountering one of two fundamental adversaries: Ring Strain or Lewis Basicity .
Bicyclic amines (e.g., quinuclidines, tropanes) are high-value pharmacophores due to their ability to position nitrogen lone pairs in specific vectors (bioisosterism) and their high fraction of sp3 hybridization (
This guide addresses the three most common failure modes reported by our users: Catalyst Deactivation in RCM , Failure of SnAP Reagents , and Purification "Streaking."
Module 1: Ring-Closing Metathesis (RCM) Failures
Symptom: You are attempting to close a ring to form a bicyclic amine using a Grubbs-type catalyst. The starting material is consumed slowly or not at all; the catalyst turns black/inactive immediately.
Root Cause: Lewis Base Poisoning. The exposed nitrogen atom in your precursor is coordinating to the Ruthenium (Ru) center of the catalyst, displacing the phosphine or N-heterocyclic carbene ligand. This creates a thermodynamically stable but catalytically dead "ruthenium-amine" complex.
Troubleshooting Protocol: The "Masking" Strategy
Do not increase catalyst loading; it will only waste Ruthenium. You must mask the nitrogen's lone pair in situ.
| Method | Reagent | Pros | Cons |
| Protonation | Simple; salt precipitates often aid isolation. | Insoluble salts may hamper reactivity in non-polar solvents (DCM/Toluene). | |
| Lewis Acid | Ti(OiPr) | Maintains solubility; highly effective for secondary amines. | Requires aqueous workup to remove Titanium; can cause emulsions. |
| N-Protection | Boc/Cbz groups | Prevents poisoning entirely. | Adds two synthetic steps (protection/deprotection).[1] |
Recommended Workflow: The "In Situ" Ti-Protection
-
Dissolve the diene-amine precursor in anhydrous DCM (0.01 M concentration—dilution is critical for macrocyclization).
-
Add Ti(OiPr)
(1.1 equiv) and stir for 15 minutes. The solution may change color slightly. -
Add Grubbs II or Hoveyda-Grubbs II catalyst (2–5 mol%).
-
Reflux under Argon.
-
Workup: Quench with dilute NaOH or Rochelle’s salt to break the N-Ti complex before extraction.
Logic Visualization: RCM Decision Tree
Figure 1: Decision logic for preventing catalyst poisoning during Ring-Closing Metathesis of amines.
Module 2: SnAP Reagent Protocols (Bode Synthesis)
Symptom: Low yield or hydrolysis during the synthesis of saturated N-heterocycles (morpholines, diazepines) using Stannyl Amine Protocol (SnAP) reagents.
Root Cause: Imine Instability or Copper Poisoning.
The SnAP reaction relies on the formation of an imine between an aldehyde and the SnAP reagent, followed by a radical cyclization mediated by Cu(OTf)
FAQ: SnAP Troubleshooting
Q: My imine intermediate looks messy by NMR. Should I purify it? A: No. SnAP imines are often unstable on silica. Filter the imine formation mixture through Celite to remove molecular sieves, evaporate the solvent, and carry the crude imine directly into the cyclization step.
Q: The cyclization step turns green/brown and stalls. A: This indicates oxidation of the Copper species or ligand mismatch.
-
Fix 1: Ensure you are using 2,6-lutidine as the ligand.[2] It is non-negotiable for most SnAP reagents.
-
Fix 2: Use HFIP (Hexafluoroisopropanol) as a co-solvent. The standard ratio is DCM:HFIP (4:1). HFIP stabilizes the radical cation intermediates.
Standard Operating Procedure (SOP): SnAP Cyclization
-
Imine Formation: Aldehyde (1.0 eq) + SnAP Reagent (1.0 eq) + 4Å Molecular Sieves in DCM. Stir 2h. Filter & Concentrate.
-
Cyclization Cocktail:
-
Copper(II) Triflate (Cu(OTf)
) (1.0 eq) -
2,6-Lutidine (1.0 eq)[3]
-
Solvent: DCM/HFIP (4:1 ratio)
-
-
Execution: Add the crude imine to the copper cocktail. Stir 12h at RT.[3]
-
Quench: Add 10% aqueous NH
OH . Why? You must break the strong Cu-amine chelation to release your product into the organic layer.
Mechanism Visualization
Figure 2: Simplified mechanistic flow of SnAP reagent cyclization.
Module 3: Purification & Isolation
Symptom: Your reaction worked (LCMS confirms mass), but the product streaks across the TLC plate and vanishes on the silica column.
Root Cause: Silanol Interaction.
Silica gel is acidic (
The "Anti-Streak" Toolkit
| Solvent Modifier | Concentration | Mechanism | Best For |
| Triethylamine (Et | 1–5% v/v | Competitively binds silanol sites. | Standard flash chromatography. |
| Ammonia (7N in MeOH) | 1–10% v/v | Stronger base; increases polarity. | Very polar amines; "DCM/MeOH/NH |
| Alumina (Basic) | Stationary Phase | Replaces acidic silica with basic alumina. | Acid-sensitive amines (e.g., enamines). |
Pro-Tip: If using Et
References
-
RCM Protection Strategies
-
SnAP Reagents
-
Purification of Amines
-
Radical-Polar Crossover (Modern Photoredox)
-
ResearchGate Snippet Reference: "Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections." (2024). Link
-
Sources
Chiral Separation Technical Support Center: Quinuclidine Enantiomers
Status: Active Topic: Optimization of Chiral HPLC for Quinuclidine Derivatives (e.g., 3-Quinuclidinol, Solifenacin) Operator: Senior Application Scientist
Introduction: The Quinuclidine Challenge
Welcome to the technical support hub for quinuclidine separations. Quinuclidines (bicyclic amines) present a specific set of chromatographic challenges:
-
High Basicity: With a
typically between 10–11, these amines interact strongly with residual silanols on silica-based chiral stationary phases (CSPs), causing severe peak tailing. -
Weak Chromophores: Precursors like 3-quinuclidinol lack significant UV absorption, complicating detection.
-
Structural Rigidity: The bicyclic cage structure often requires specific steric "fits" within the chiral selector grooves.
This guide provides self-validating protocols to overcome these barriers.
Module 1: Column Selection & Screening Strategy
Expert Insight: The Polysaccharide Dominance
For quinuclidine scaffolds, Amylose and Cellulose carbamates are the gold standard. The rigid bicyclic amine fits well into the chiral grooves of these helical polymers.
Recommended Column Inventory:
| Priority | CSP Type | Commercial Examples | Why it works |
| 1 (Primary) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H, Lux Amylose-1, IA | High success rate for Solifenacin and general quinuclidines. |
| 2 (Secondary) | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC, Lux Cellulose-2 | The chlorinated selector offers unique electronic interactions for difficult separations. |
| 3 (Alternative) | Amylose tris(3-chloro-4-methylphenylcarbamate) | Chiralpak OZ-H, Lux Amylose-2 | Effective when standard AD/OD phases show partial separation. |
Screening Protocol (Self-Validating)
-
Step 1: Begin with Immobilized Phases (e.g., IA, IC) if available. This allows the use of extended solvent ranges (THF, DCM) which can alter selectivity.
-
Step 2: If using Coated Phases (AD, OD), strictly limit solvents to Hexane/Alcohol mixtures to prevent stripping the selector.
Module 2: Mobile Phase Engineering
The Critical Role of Basic Additives
WARNING: Attempting to separate quinuclidines without a basic additive will result in "shark-fin" peaks and irreversible adsorption.
Standard Mobile Phase (Normal Phase):
-
Base: n-Hexane / Heptane (80-90%)
-
Modifier: Ethanol or Isopropanol (10-20%)
-
Mandatory Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
Why DEA? DEA competes with the quinuclidine analyte for the acidic silanol sites on the silica support. By saturating these sites, DEA "smooths" the surface, allowing the analyte to interact solely with the chiral selector.
Visualization: Method Development Workflow
Figure 1: Decision matrix for developing chiral methods for quinuclidine derivatives, highlighting the critical derivatization step for non-UV active precursors.
Module 3: Detection & Sensitivity
The "Invisible" Analyte Problem
3-Quinuclidinol (a key precursor) has negligible UV absorbance above 210 nm. Using low wavelengths (205-210 nm) in Normal Phase is risky due to UV cutoff interference from additives like TEA.
Protocol: Pre-Column Derivatization To ensure robust detection, convert the amino-alcohol into a benzoate ester.
-
Reagents: Benzoyl chloride, Triethylamine, DCM.
-
Reaction: Mix sample with excess Benzoyl chloride/TEA in DCM for 30 mins at RT.
-
Quench: Add water to hydrolyze excess reagent.
-
Result: The resulting O-benzoyl-3-quinuclidinol has a strong chromophore at 254 nm , allowing high-sensitivity detection.
Module 4: Troubleshooting & FAQs
Q1: My peaks are tailing severely (As > 1.5). I am already using 0.1% DEA.
Diagnosis: The silanol activity of your specific column lot may be high, or the "memory effect" of the column is working against you. Corrective Action:
-
Increase Additive: Bump DEA to 0.2% . Do not exceed 0.5% as it may degrade the silica.
-
Switch Additive: Try Ethanolamine or Ethylenediamine (0.1%).[1] These bidentate amines are often more effective at masking stubborn silanols than DEA.
-
Column History Check: If this column was previously used with acidic additives (TFA), it may require extensive flushing (20 column volumes of IPA + 0.5% DEA) to neutralize the stationary phase.
Q2: I have separation, but Resolution (Rs) is only 1.2. How do I get to baseline (Rs > 1.5)?
Diagnosis: Thermodynamic limitations. Corrective Action:
-
Temperature Control: Construct a Van't Hoff plot.
-
Case A (Enthalpic Control): Lower temperature (e.g., 10°C or 15°C). This often increases resolution for Solifenacin on Amylose columns by reducing molecular vibration and "locking" the fit.
-
Case B (Entropic Control): If separation worsens at low temp, raise to 35-40°C (common for some derivatized quinuclidines on Chiralpak IC).
-
-
Alcohol Switch: Switch from Ethanol to Isopropanol (IPA) . IPA is bulkier and forms different hydrogen bonding networks, often enhancing selectivity for bicyclic amines.
Q3: My baseline is drifting and noisy.
Diagnosis: UV Cutoff conflict. Corrective Action:
-
If using TEA/DEA, you cannot detect at <220 nm reliably.
-
Solution: Switch to Polar Organic Mode (POM) if possible (Acetonitrile/Methanol/DEA/Acetic Acid). Acetonitrile has a lower UV cutoff than Hexane/Ethyl Acetate mixtures. Alternatively, perform the derivatization step (Module 3) to move detection to 254 nm.
Visualization: The Silanol Suppression Mechanism
Figure 2: Mechanism of action for basic additives. DEA (Green) preferentially binds to acidic silanols (Red), preventing the Quinuclidine analyte (Blue) from non-specific binding, forcing it to interact with the Chiral Selector (Yellow).
References
-
Phenomenex Technical Notes. Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column.Link
-
Pullela, V. et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor.[2] Journal of Chromatographic Science. Link
-
Stringham, R.W. et al. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.[3] Chirality.[3][4][5][6] Link
-
Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC (Immobilized Columns).Link
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. scispace.com [scispace.com]
- 3. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Bicarphene Hydrochloride Stability & Degradation
[1][2][3]
Product: Bicarphene Hydrochloride (Sequifenadine HCl) Chemical Class: Quinuclidine derivative / Diarylcarbinol Therapeutic Category: H1-Antihistamine / Antiserotonin CAS: 57734-70-0 (HCl salt)[1][2][3]
Critical Troubleshooting Guide (FAQ)
Q1: I am observing a new impurity peak (RRT ~0.85) appearing during acidic stress testing.[1][2][3] What is the likely mechanism?
Diagnosis: Acid-Catalyzed Dehydration.[1][2][3] Technical Insight: Bicarphene hydrochloride contains a tertiary alcohol group adjacent to a bulky quinuclidine ring and two o-tolyl rings.[1][2][3][4] While the steric bulk of the o-tolyl groups provides some protection, the benzylic-like tertiary alcohol is susceptible to acid-catalyzed dehydration (E1 mechanism).[1][2][3] Mechanism:
-
Protonation of the hydroxyl group (-OH
-OH ).[1][2][3] -
Loss of water to form a carbocation stabilized by the adjacent aryl rings.[1][2][3]
-
Elimination of a proton from the adjacent C3 position of the quinuclidine ring.[1][2][3]
-
Formation of the exocyclic alkene (Quinuclidin-3-ylidene derivative).[1][2][3] Action: Verify the peak using LC-MS. A mass loss of 18 Da (
vs. parent 322) confirms dehydration.[1][2][3]
Q2: The assay value is dropping in oxidative conditions (3% H₂O₂), but no single major degradant corresponds to the loss. Why?
Diagnosis: N-Oxide Formation and Secondary Breakdown.[1][2][3] Technical Insight: The quinuclidine nitrogen is a tertiary amine.[1][2][3] In the presence of peroxides, it readily undergoes oxidation to form the N-oxide .[1][2][3] However, quinuclidine N-oxides can be thermally unstable or hygroscopic, leading to poor recovery or peak broadening in unbuffered HPLC methods.[1][2][3] Action:
-
Check your mobile phase pH.[1][2][3] N-oxides often elute earlier than the parent amine in Reverse Phase (RP) chromatography due to increased polarity.[1][2][3]
-
Ensure your detector wavelength is optimized; N-oxidation does not significantly alter the chromophore (aryl rings), so UV detection remains valid, but peak shape issues may mask the impurity.[1][2][3]
Q3: My solid-state samples are showing physical deliquescence and assay drift. Is Bicarphene HCl hygroscopic?
Diagnosis: Hygroscopic Instability.[1][2][3] Technical Insight: Hydrochloride salts of amine-containing drugs, particularly those with quinuclidine moieties, can be hygroscopic.[1][2][3] Moisture uptake facilitates hydrolysis (if applicable) and increases molecular mobility, accelerating solid-state degradation.[1][2][3] Action: Store reference standards in a desiccator at -20°C. For formulation stability, maintain Relative Humidity (RH) < 60%.
Degradation Pathways & Mechanisms[1][2][3][5]
The following diagram illustrates the primary degradation pathways for Bicarphene Hydrochloride: Oxidative N-dealkylation/N-oxidation and Acid-Catalyzed Dehydration .[1][2][3]
Figure 1: Primary degradation pathways of Bicarphene HCl including oxidation (N-oxide formation) and acid-catalyzed dehydration.[1][2][3][5]
Standardized Stress Testing Protocol
To validate the stability-indicating nature of your analytical method, follow this "Self-Validating" stress protocol.
Experimental Workflow
| Stress Type | Condition | Target Degradation | Mechanistic Note |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4–24 hrs | 5–20% | Targets the tertiary alcohol (Dehydration).[1][2][3] Monitor for [M-18] peak.[1][2][3] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4–24 hrs | < 5% | Bicarphene is generally stable in base; quinuclidine ring is robust against alkaline hydrolysis.[1][2][3] |
| Oxidation | 3% H₂O₂, RT, 2–6 hrs | 10–20% | Targets the tertiary Nitrogen.[1][2][3] Expect N-oxide formation (+16 Da).[1][2][3] |
| Thermal (Solid) | 80°C, 7 days | < 5% | Tests solid-state stability.[1][2][3] |
| Photolytic | 1.2 million lux-hours | Variable | Benzylic positions may be sensitive to radical formation.[1][2][3] |
Analytical Method Parameters (Recommended)
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Symmetry).[1][2][3]
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0) — High pH is preferred for quinuclidines to improve peak shape.[1][2][3]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 210 nm (non-selective) and 254 nm (aromatic).[1][2][3]
References
-
National Center for Biotechnology Information (PubChem). Sequifenadine Hydrochloride (CID 42553).[1][2][3] Accessed Jan 28, 2026.[1][2][3] [Link][1][2][3]
-
DrugCentral. Sequifenadine - Drug Summary.[1][2][3] Accessed Jan 28, 2026.[1][2][3] [Link][1][2][3]
-
Kaminka, M. E., et al. "The effect of the new Soviet antihistamine and antiserotonin preparation bikarfen on the central nervous system."[1][2][3][6] Farmakol Toksikol (1990).[1][2][3][6] [Link]
-
Pharmacompass. Sequifenadine Hydrochloride - Synonyms and Chemical Structure. Accessed Jan 28, 2026.[1][2][3] [Link]
Sources
- 1. theswissbay.ch [theswissbay.ch]
- 2. Sequifenadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Sequifenadine | C22H27NO | CID 42553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. physionet.org [physionet.org]
- 6. [The effect of the new Soviet antihistamine and antiserotonin preparation bikarfen on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation in quinuclidine synthesis.
Status: Operational | Tier: Level 3 (Process Chemistry & Optimization) Subject: Minimizing Byproduct Formation in 1-Azabicyclo[2.2.2]octane (Quinuclidine) Synthesis
Part 1: The Critical Path (Mechanism & Overview)
Welcome to the Quinuclidine Synthesis Support Center. If you are experiencing low yields or high impurity profiles, the root cause almost invariably lies in the competition between intramolecular cyclization (desired) , intermolecular polymerization , and elimination .
The synthesis of the quinuclidine cage—typically via the cyclization of 4-(2-hydroxyethyl)piperidine (4-HEP) or its halogenated derivatives—is a textbook example of the Ruggli-Ziegler dilution principle fighting against Hofmann elimination .
The Reaction Landscape
The following diagram illustrates the kinetic competition occurring in your reactor. Your goal is to maximize Path A while suppressing Paths B and C.
Figure 1: Reaction network showing the competition between cage formation (Path A), elimination to vinyl species (Path B), and dimerization (Path C).[1][2]
Part 2: Troubleshooting Modules
Module 1: High Levels of 4-Vinylpiperidine (Elimination)
Symptom: GC/HPLC shows a significant peak for 4-vinylpiperidine (or 4-ethylpiperidine if reducing conditions are used). Yields of quinuclidine are suppressed.[3]
The Science:
This is an E2 elimination problem. The nitrogen lone pair acts as a base to abstract a proton from the
Protocol Adjustment:
| Parameter | Current State (Likely Issue) | Optimized State | Rationale |
| Temperature | >120°C (Liquid Phase) | 80°C - 100°C | Elimination has a higher activation energy than substitution; lowering T favors SN2. |
| Base Choice | t-BuOK, LDA, or high conc. NaOH | K₂CO₃ or dilute NaOH | Strong, bulky bases favor proton abstraction (elimination). Weaker bases favor nucleophilic attack. |
| Solvent | Non-polar (Toluene/Hexane) | Polar Aprotic (ACN/DMF) | Polar solvents stabilize the transition state for SN2 cage formation better than the E2 transition state. |
Self-Validating Check: Run a small-scale reaction at 20°C lower than your current set point. If the ratio of Quinuclidine:Vinylpiperidine improves, your issue is thermal elimination.
Module 2: Oligomerization & Dimerization
Symptom: The reaction mixture is viscous, dark, or contains high molecular weight impurities (detected by LC-MS).
The Science:
This is a concentration problem. Intermolecular reaction (Path C) is second-order with respect to substrate concentration (
Protocol Adjustment: High-Dilution Technique
-
Do not dump all reagents in at once.
-
Dissolve the precursor (e.g., 4-(2-chloroethyl)piperidine HCl) in a separate vessel.
-
Add this solution dropwise over 4–6 hours into a large volume of refluxing solvent containing the base.
-
Target Concentration: Maintain instantaneous substrate concentration
.
Module 3: Gas-Phase Dehydration Issues (Solid Acid Catalysts)
Symptom: Using alumina or zeolite catalysts (e.g., H-ZSM-5) for the direct dehydration of 4-(2-hydroxyethyl)piperidine results in rapid catalyst deactivation or low conversion.
The Science: Coking and pore blockage are the primary failure modes. The basic nitrogen of the quinuclidine product can poison the acid sites of the catalyst, preventing turnover.
Troubleshooting Guide:
-
Check Space Velocity (WHSV):
-
Issue: If WHSV is too low, the product resides on the catalyst too long, leading to polymerization (coking).
-
Fix: Increase flow rate to reduce residence time.
-
-
Carrier Gas:
-
Ensure a high ratio of inert carrier gas (N₂ or He) to dilute the reactant. This mimics the "high dilution" principle in the gas phase.
-
-
Temperature Window:
-
Optimal: 280°C – 320°C.
-
Warning: Above 350°C, thermal cracking and aromatization (pyridine formation) increase exponentially.
-
Part 3: Diagnostic Workflow
Use this decision tree to diagnose your specific synthesis failure.
Figure 2: Diagnostic logic for identifying process corrections based on impurity profiling.
Part 4: Frequently Asked Questions (FAQ)
Q: Why is 4-(2-chloroethyl)piperidine hydrochloride preferred over the free base as a starting material? A: Stability. The free base of 4-(2-chloroethyl)piperidine can undergo spontaneous intermolecular polymerization (self-alkylation) even at room temperature. Storing it as the HCl salt prevents this. The free base should be generated in situ immediately prior to cyclization.
Q: I am seeing "aromatized" byproducts (pyridine derivatives). What is happening? A: This indicates oxidative dehydrogenation. If you are running a gas-phase reaction over solid acids, your temperature is likely too high (>350°C), or there is oxygen leakage in your carrier gas stream. In liquid phase, this is rare unless strong oxidants are present.
Q: Can I use water as a solvent? A: Generally, no. While green chemistry advocates for water, quinuclidine formation via alkyl halide displacement is hindered in water due to solvation of the nucleophile and competition from hydrolysis (reverting to the alcohol). However, biphasic systems (Phase Transfer Catalysis) can be effective if optimized.
Q: How do I remove the 4-vinylpiperidine impurity if it's already formed? A: It is difficult to separate by distillation due to boiling point proximity.
-
Chemical Method:[2][3][4][5][6][7][8][9][10] Treat the mixture with a scavenger that reacts selectively with the vinyl group (e.g., a mild halogenation or Michael addition) to change its boiling point significantly, then distill.
-
Recrystallization:[11] Convert the crude amine mixture to a specific salt (e.g., picrate or hydrochloride) and recrystallize from ethanol/ether, where the quinuclidine salt is often less soluble.
References
-
Leonard, N. J., & Elkin, S. (1962). Unsaturated Amines. XVIII. The Synthesis of Quinuclidine. Journal of the American Chemical Society.[5] Link
-
Rubinstein, H., et al. (1960). Synthesis of Quinuclidine from 4-(2-Hydroxyethyl)piperidine. Acta Chemica Scandinavica. Link
-
Grob, C. A. (1969). Mechanisms and Stereochemistry of Heterolytic Fragmentation. Angewandte Chemie International Edition. Link
-
Stirling, C. J. (1960). Intramolecular Displacement and Elimination in Amino-halides. Journal of the Chemical Society. Link
-
US Patent 8,158,784 B2. (2012). Quinuclidine derivative useful in the preparation of mequitazine.[3] (Discusses elimination byproducts). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. US8158784B2 - Quinuclidine derivative useful in the preparation of mequitazine - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2012095418A1 - Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (r)-mequitazine - Google Patents [patents.google.com]
- 11. CN105315274A - Process for synthesizing quinuclidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride (Bicarphen)
[1][2]
Topic: Advanced Purification & Troubleshooting Guide Compound ID: Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (CAS: 57734-70-0) Synonyms: Bicarphen, 3-[Bis(2-methylphenyl)hydroxymethyl]quinuclidine HCl Audience: Pharmaceutical Process Chemists, R&D Scientists[1]
Technical Overview
This compound (Bicarphen) is a potent antihistamine and sodium channel blocker.[1][2] Structurally, it consists of a rigid quinuclidine bicyclic amine bridged to two lipophilic o-tolyl rings.[1] This amphiphilic nature—combining a polar, ionizable amine with a bulky, hydrophobic diaryl tail—presents unique purification challenges.
The primary impurities typically encountered include:
Troubleshooting & FAQs
Q1: My crude product is oiling out during recrystallization instead of crystallizing. How do I fix this?
Diagnosis: "Oiling out" typically occurs when the temperature exceeds the melting point of the solvated salt or when neutral impurities depress the melting point. Corrective Action:
-
Purity Check: If the crude purity is <90%, perform an Acid-Base Extraction (see Protocol A) before attempting recrystallization.[1] Neutral organic impurities (e.g., bis-o-tolyl dimers) act as "solvents," preventing crystal lattice formation.[1]
-
Solvent Modification: Switch to a Two-Solvent System . Dissolve the salt in the minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) . Once dissolved, slowly add Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) until slight turbidity persists, then cool slowly.[1]
-
Seed Crystals: Retain a small amount of solid from a previous successful batch to seed the super-saturated solution at 30–40°C.
Q2: The crystals are retaining a yellow/brown color even after recrystallization.
Diagnosis: This indicates the presence of trace oxidation products or conjugated impurities trapped within the crystal lattice. Corrective Action:
-
Activated Charcoal Treatment: During the hot dissolution step (Protocol B), add activated charcoal (5-10% w/w) .[1] Stir at reflux for 15 minutes, then filter through a Celite pad while hot.
-
Warning: Do not use charcoal if the yield is already low, as it can adsorb the product. In such cases, an acid-base wash is more effective.[1]
Q3: What is the optimal stoichiometry for salt formation to avoid excess acid?
Technical Insight: Excess HCl can lead to hygroscopic dihydrochloride salts or degradation. Recommendation: Use 0.95 to 1.05 equivalents of HCl relative to the free base.
-
Preferred Reagent: 1M or 2M HCl in Diethyl Ether or Dioxane (anhydrous).[1]
-
Method: Add the acid dropwise to a solution of the free base in Ethyl Acetate or Ethanol at 0°C.
Core Purification Protocols
Protocol A: Acid-Base Purification (The "Pre-Cleaning" Step)
Use this protocol if the crude material is dark, oily, or <95% pure.
-
Dissolution: Suspend the crude Hydrochloride salt in Water/DCM (1:1 v/v) .
-
Basification: Slowly add 10% NaOH or Sat. Na₂CO₃ while stirring until pH > 12. The solid should dissolve and partition into the organic (DCM) layer.
-
Extraction: Separate the organic layer.[3] Extract the aqueous layer 2x with DCM.
-
Acid Wash (Critical): Wash the combined organic layers with 0.1M NaOH (removes phenolic impurities) and then Brine .[1]
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the Free Base .
-
Salt Reformation: Dissolve the Free Base in Ethyl Acetate (10 volumes) . Cool to 0°C. Add HCl in Ether (1.0 eq) dropwise.[1] Filter the white precipitate.
Protocol B: Advanced Recrystallization (The "Polishing" Step)
Use this for final polishing to achieve >99% purity.
| Parameter | Specification |
| Primary Solvent | Ethanol (Absolute) or Isopropanol |
| Anti-Solvent | Diethyl Ether or Hexane |
| Concentration | 5–10 mL solvent per gram of solute |
| Temperature | Dissolve at reflux; Crystallize at -20°C |
Step-by-Step:
-
Place the semi-pure salt in a round-bottom flask.
-
Add Ethanol (approx. 3-5 mL/g). Heat to reflux.
-
If solid remains, add more Ethanol dropwise until fully dissolved.
-
Optional: Add activated charcoal, stir 10 min, filter hot.
-
Remove from heat.[1] While still warm, add Diethyl Ether dropwise until the solution turns slightly cloudy.
-
Add 1-2 drops of Ethanol to clear the cloudiness.
-
Wrap the flask in a towel (for slow cooling) and let it reach room temperature undisturbed.
-
Place in a freezer (-20°C) for 12 hours.
-
Filter the white needles/prisms and wash with cold Ether.
Process Visualization
The following diagram illustrates the decision logic for purifying Quinuclidin-3-yldi-o-tolylmethanol HCl.
Figure 1: Decision matrix for the purification of Bicarphen, distinguishing between gross purification (Acid-Base) and polishing (Recrystallization).[1]
Solubility & Solvent Selection Guide
| Solvent System | Solubility (Hot) | Solubility (Cold) | Application |
| Ethanol (Pure) | High | Moderate | Good for initial crystallization; may have lower yield.[1] |
| Ethanol / Ether | High | Very Low | Recommended. Excellent recovery and impurity rejection. |
| Acetone | Moderate | Low | Alternative if alcohol solvates are difficult to dry. |
| Water | High | High | Not recommended for crystallization (losses too high).[1] |
| Ethyl Acetate | Low | Insoluble | Used as a washing solvent or anti-solvent. |
References
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link][1]
-
Organic Syntheses. (1964).[1] 3-Quinuclidone Hydrochloride.[1][2][3][4] Organic Syntheses, Coll. Vol. 5, p.989. Retrieved January 28, 2026, from [Link][1]
-
European Patent Office. (1990).[1] Process for the preparation of quinuclidine-3-methanol (EP0354301A2).[1] Google Patents.[1] Retrieved January 28, 2026, from [1]
-
University of Rochester. (n.d.).[1] Solvents for Recrystallization.[5][6][7][8][9][10][11][12] Department of Chemistry.[13] Retrieved January 28, 2026, from [Link]
Sources
- 1. PubChemLite - (3-quinuclidyl)phenyl-(2-tolyl)carbinol (C21H25NO) [pubchemlite.lcsb.uni.lu]
- 2. This compound (57734-70-0) for sale [vulcanchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quinuclidin-3-ylmethanol hydrochloride | 79221-75-3 [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. old.rrjournals.com [old.rrjournals.com]
- 12. m.youtube.com [m.youtube.com]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Troubleshooting inconsistent results in receptor binding assays.
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Inconsistency in Radioligand & Fluorescence Binding Assays
Introduction
Welcome to the Advanced Technical Support Center. Inconsistent data in receptor binding assays (RBA) is rarely due to a single catastrophic failure; rather, it usually stems from the accumulation of minor deviations in equilibrium thermodynamics or physical separation artifacts.
This guide moves beyond basic "check your pipette" advice. We will address the structural and kinetic root causes of assay failure, focusing on Ligand Depletion , Non-Specific Binding (NSB) , and Equilibrium Dynamics .
Module 1: High Non-Specific Binding (NSB)
Symptom: Your signal-to-noise ratio is poor (Specific Binding is <50% of Total Binding), or your competition curves bottom out at a high CPM/RFU value.
Root Cause Analysis: NSB is the binding of your ligand to non-receptor components: filter fibers, tube walls, or lipid membranes.[1] It is physically distinct from saturable receptor binding.
Troubleshooting Protocol
Q: I am using glass fiber filters. Why is my background so high? A: Glass fiber filters (GF/B or GF/C) are negatively charged and have a high surface area. If your ligand is positively charged or hydrophobic, it will stick to the glass.
-
Solution: Pre-soak filters in 0.1% - 0.5% Polyethyleneimine (PEI) for at least 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing NSB for many ligands.
-
Critical Note: Do not use PEI if your ligand is negatively charged (e.g., certain peptides or nucleotides), as this will increase NSB.
Q: My ligand is highly hydrophobic (LogP > 3). How do I fix the noise? A: Hydrophobic ligands stick to plastic and lipids.
-
Add BSA: Include 0.1% - 0.5% BSA (Bovine Serum Albumin) in your assay buffer. BSA acts as a "sink" for non-specific hydrophobic interactions.
-
Switch to Silanized Tubes: Standard polypropylene tubes may absorb your ligand. Use low-binding or silanized plasticware.
Visualizing NSB Factors:
Caption: Decision tree for diagnosing and resolving high Non-Specific Binding (NSB) based on ligand and filter properties.
Module 2: Shifting Affinity ( ) Values (Ligand Depletion)
Symptom: Your
Root Cause Analysis:
This is the "Zone A vs. Zone B" problem. Standard binding equations (e.g., the Langmuir isotherm) assume that the concentration of free ligand (
The 10% Rule (Zone A)
To ensure valid data without complex mathematical corrections, you must operate in Zone A .
| Parameter | Zone A (Ideal) | Zone B (Depletion - Avoid) |
| Bound Ligand % | < 10% of Total Added Ligand | > 10% of Total Added Ligand |
| Receptor Conc. ( | ||
| Data Analysis | Standard Non-linear Regression | Requires Depletion Correction Models |
Troubleshooting Protocol
Q: How do I know if I have ligand depletion? A: Calculate the fraction bound.
-
Measure Total Counts (T) added to the tube.
-
Measure Specific Binding counts (SB) at the plateau of your curve.
-
If
(10%), you are depleting the ligand.
Q: How do I fix it? A: You must lower the receptor concentration.
-
Step 1: Perform a "Receptor Linearity" experiment using a fixed concentration of radioligand (near the expected
) and varying protein amounts. -
Step 2: Select a protein concentration that yields specific binding signals clearly measurable above background but binds less than 10% of the total ligand.
Visualizing Ligand Depletion Logic:
Caption: Logic flow for validating "Zone A" conditions to prevent ligand depletion artifacts in affinity calculations.
Module 3: Experimental Workflow & Reproducibility
Symptom: High variability between replicates (intra-assay) or between days (inter-assay).
Root Cause Analysis: Inconsistency often stems from non-equilibrium conditions or wash-step dissociation.
Critical Protocol: The "Gold Standard" Membrane Binding Assay
Use this standardized workflow to baseline your results.
1. Membrane Preparation (The Foundation)
-
Homogenization: Use a Polytron or Dounce homogenizer. Inconsistent particle size leads to variable accessible surface area.
-
Centrifugation: Wash membranes at least twice to remove endogenous ligands (e.g., neurotransmitters) that will compete with your radioligand.
-
Tip: A final resuspension in sucrose-free buffer is critical; sucrose can interfere with binding kinetics.
-
2. Incubation (Equilibrium)
-
Time: You must determine the time to equilibrium (
). Run a kinetic association experiment.-
Rule of Thumb: Incubate for at least
of association. 60-90 minutes at Room Temp (25°C) is standard for many GPCRs, but some peptide receptors require 4 hours.
-
-
Temperature: Keep it constant.
is temperature-dependent.
3. Separation (The Wash)
-
The Danger Zone: The moment you add wash buffer, equilibrium is broken, and the ligand begins to dissociate (
). -
Cold Wash: Use ice-cold (4°C) wash buffer. This slows the dissociation rate (
), preserving the bound complex during filtration. -
Speed: The filtration and wash process should take <15 seconds total.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| "Hook Effect" (Curve goes up then down) | Impure ligand or allosteric effects. | Check ligand purity (HPLC). Ensure serial dilutions are mixed thoroughly. |
| Flat Competition Curve | Ligand concentration too high.[3] | Ensure |
| Total Binding decreases over time | Receptor degradation. | Add protease inhibitors (PMSF, Aprotinin) to the assay buffer. Keep on ice until incubation. |
| High variance in triplicates | Filter clogging or pipetting error. | Check if membranes are aggregating. Sonicate briefly. Ensure vacuum pressure is constant. |
References
-
IUPHAR/BPS Guide to Pharmacology. Receptor Binding Assay Guidelines and Nomenclature. [Link][4][5]
-
National Institutes of Health (NIH) Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
GraphPad Curve Fitting Guide. The Principle of Ligand Depletion. [Link]
-
Bruns, R. F., et al. (1983). Regulation of adenosine receptors in membranes. (Seminal paper on PEI filter treatment). [Link]
Sources
Refining experimental conditions for in vivo studies.
Welcome to the In Vivo Technical Support Center.
Mission: To transition experimental design from "trial and error" to "predictable precision." Current Status: Operational. Operator: Senior Application Scientist.
Introduction: The "Black Box" Problem
In pre-clinical research, the animal is not just a vessel for your drug; it is a dynamic biological system that fights back. Most experimental failures are not due to the drug target being wrong, but because the in vivo conditions introduced noise that masked the signal.
This guide addresses the three most critical failure points: Model Integrity (Stress) , Dosing Precision (PK/PD) , and Readout Fidelity (Sampling Artifacts) .
Module 1: Model Integrity & Welfare
Troubleshooting: High Variability in Control Groups
User Query: "My control group standard deviations are huge. I can't see a treatment effect. Is it the batch of animals?"
Technical Diagnosis: It is rarely the genetic batch. It is almost always acclimatization failure . Transportation induces a "storm" of corticosterone and catecholamines that alters metabolism, immune response, and behavior. If you experiment on Day 2 or 3 post-arrival, you are measuring the stress of shipping, not your drug.
The Solution: The "7-Day Rule" Protocol Do not rely on the minimum regulatory requirement (often 3 days). For robust data, follow this stabilization workflow.
Visual Workflow: The Stabilization Timeline
Figure 1: Optimal acclimatization timeline to minimize physiological noise before study initiation.
Key Protocol Steps:
-
Unpacking: Do not co-house animals from different shipping crates immediately. This triggers aggression.
-
Sham Dosing (Days 5-6): If your study involves oral gavage (PO), you must perform a sham gavage (empty cannula insertion) twice before the study. This desensitizes the HPA axis (hypothalamic-pituitary-adrenal) to the handling procedure, ensuring the first data point is not an artifact of handling stress.
Module 2: PK/PD Optimization
Troubleshooting: Inconsistent Bioavailability & Toxicity
User Query: "My compound precipitates in the syringe, or animals are showing toxicity in the vehicle control group."
Technical Diagnosis: You have likely violated the Physicochemical-Physiological Mismatch .
-
Volume Overload: Exceeding species-specific limits triggers physiological shock (e.g., hemodilution in IV, reflux in PO).
-
Vehicle Toxicity: Using high concentrations of surfactants (Tween-80) or organic solvents (DMSO) can mask drug efficacy or cause motor impairment.
Reference Data: Maximum Administration Volumes Based on Diehl et al. (2001) and LASA Guidelines.
| Route | Species | Optimal Volume | Maximum Volume (Bolus) | Critical Considerations |
| Oral (PO) | Mouse | 5 mL/kg | 20 mL/kg | High volumes cause gastric distension & stress. |
| Oral (PO) | Rat | 5 mL/kg | 20 mL/kg | Ensure pH is 3.0–9.0 to prevent mucosal damage. |
| Intravenous (IV) | Mouse | < 5 mL/kg | 5 mL/kg | Strict Limit. High rate causes cardiac failure. |
| Intravenous (IV) | Rat | < 5 mL/kg | 5 mL/kg | Warm solution to body temp to prevent shock. |
| Subcutaneous (SC) | Mouse | 5 mL/kg | 10 mL/kg | Max 2-3 sites. pH must be neutral (7.3–7.4). |
Visual Logic: Formulation Decision Tree
Figure 2: Step-wise logic for selecting a vehicle that minimizes physiological interference.
Module 3: Surgical & Sampling Precision
Troubleshooting: Anesthesia Artifacts in Metabolic Data
User Query: "My mice are hyperglycemic even in the fasted state. Is it the diet?"
Technical Diagnosis: If you are using Isoflurane , it is not the diet. Isoflurane is a known metabolic disruptor. It inhibits mitochondrial ATP synthesis and triggers a sympathetic release of glucose from the liver.
-
Isoflurane: Causes rapid hyperglycemia (blood glucose spikes) and insulin resistance.[1]
-
Ketamine/Xylazine: Causes severe hyperglycemia and suppresses insulin secretion.[2]
The Solution: Anesthesia Selection for Metabolic Endpoints
-
Conscious Sampling: For blood glucose or insulin, conscious sampling (tail nip) after habituation is the only way to get true baseline data.
-
Terminal Procedure: If anesthesia is required for terminal collection, keep the duration < 2 minutes before sampling.
Visual Logic: Anesthesia Impact on Glucose
Figure 3: Impact of common anesthetics on metabolic readouts.
Terminal Blood Collection Protocol (Minimizing Hemolysis):
-
Anesthesia: Deep isoflurane (5%) induction.
-
Timing: Open chest cavity immediately upon loss of pedal reflex.
-
Method: Cardiac puncture using a 25G needle. Do not aspirate too quickly. High negative pressure collapses the ventricle and lyses red blood cells (hemolysis), ruining serum chemistry (especially Potassium and LDH).
-
Euthanasia: Confirm death via secondary method (cervical dislocation or pneumothorax) consistent with AVMA 2020 guidelines.
References
-
National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). Guidelines for the acclimatisation of laboratory animals. [Link]
-
Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes.[3] Journal of Applied Toxicology. [Link](Note: Hosting by LASA, original Diehl data is the industry standard cited here).
-
American Veterinary Medical Association (AVMA). AVMA Guidelines for the Euthanasia of Animals: 2020 Edition. [Link][4][5][6]
-
Windeløv, J. A., et al. (2016). Effect of general anesthesia on blood glucose levels in mice. Physiological Reports. (Evidence for Isoflurane artifacts). [Link]
Sources
- 1. Isoflurane aggravates peripheral and central insulin resistance in high-fat diet/streptozocin-induced type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. lar.fsu.edu [lar.fsu.edu]
- 4. AVMA Guidelines for the Euthanasia of Animals: 2020 Edition | OLAW [olaw.nih.gov]
- 5. Federal Register :: Implementation of the Updated American Veterinary Medical Association Guidelines for the Euthanasia of Animals: 2020 Edition [federalregister.gov]
- 6. avma.org [avma.org]
How to address low signal-to-noise ratio in functional assays.
Technical Support Center: Functional Assay Optimization Topic: Addressing Low Signal-to-Noise Ratio (SNR) Persona: Senior Application Scientist
Introduction: The Signal-to-Noise Mandate
Welcome to the Technical Support Center. As Application Scientists, we often hear the complaint: "My assay isn't working." In 90% of cases, the assay is working, but the Signal-to-Noise Ratio (SNR) is insufficient to distinguish a true biological event from background variability.
SNR is the currency of assay validity. Without a robust SNR, you cannot calculate an IC50, you cannot screen a library, and you certainly cannot publish.
This guide moves beyond basic "tips" to provide a root-cause analysis framework. We will deconstruct your assay into its three constituent noises: Biological Noise (the cells), Chemical Noise (the reagents), and Instrument Noise (the detection).
Module 1: The Diagnostic Framework (Z-Prime)
Before fixing the SNR, you must quantify it. Simple Signal-to-Background (S/B) ratios are misleading because they ignore variability (Standard Deviation). We rely on the Z-Factor (Z') , the gold standard metric defined by Zhang et al. (1999).
The Formula:
- : Standard deviation of positive/negative controls.[2]
- : Mean signal of positive/negative controls.
Interpretation:
- : Ideal (Theoretical only).
- : Excellent assay.
- : Marginal (Screening possible, but high false positives).
- : Fail. The signal windows overlap.
Visualizing the Z-Factor Logic
Figure 1: The Z-Factor Decision Tree. Use this logic to determine if your low SNR is caused by high variability (Noise) or a compressed dynamic range (Signal).
Module 2: Optimizing Biology (The Noise Source)
Biological noise often stems from "angry" cells. Stressed cells release proteases, change morphology, and detach, causing massive spikes in background fluorescence/luminescence.
Protocol 1: The Cell Density Titration
Objective: Determine the optimal seeding density to maximize signal while minimizing stress-induced background.
Workflow:
-
Seeding: Plate cells in a 96-well plate at 5 densities (e.g., 5k, 10k, 20k, 40k, 80k cells/well).
-
Incubation: Incubate for your standard assay time (e.g., 24h).
-
Observation: Before running the assay, inspect visually.
-
Over-confluent: Cells piling up = High Background (Autofluorescence).
-
Under-confluent: Empty space = Low Signal.
-
-
Assay: Run your standard agonist/antagonist protocol.
-
Analysis: Plot Signal vs. Noise for each density.
Data Analysis Table:
| Cell Density | Signal (RFU) | Background (RFU) | S/B Ratio | Z-Prime | Verdict |
| 5,000 | 1,200 | 200 | 6.0 | 0.2 | Too Low (High variation) |
| 20,000 | 8,500 | 450 | 18.8 | 0.7 | Optimal |
| 80,000 | 12,000 | 3,000 | 4.0 | 0.3 | Stressed (High background) |
Addressing Edge Effects
Symptom: The outer wells (A1-A12, H1-H12) show consistently higher CV% (Coefficient of Variation) than the center. Cause: Thermal gradients and evaporation in the incubator cause "edge" cells to grow differently.[3] Solution:
-
The "Moat" Method: Fill the outer perimeter wells with sterile PBS/Water. Do not plate cells there.
-
Room Temp Incubation: After seeding, leave the plate at Room Temperature (RT) in the hood for 30–60 minutes before moving to the 37°C incubator. This allows cells to settle evenly before thermal convection currents begin (Lundholt et al., 2003).
Module 3: Optimizing Chemistry (The Signal Source)
If your background is low but your signal is weak, you have a chemistry problem.
Protocol 2: Checkerboard Cross-Titration
Objective: Find the "Sweet Spot" concentrations for Capture and Detection reagents (e.g., Antibodies in ELISA or Donor/Acceptor in FRET).
Concept: You cannot optimize one reagent in isolation. They interact.
Step-by-Step:
-
X-Axis (Capture/Donor): Titrate Reagent A across columns (1–12).
-
Y-Axis (Detection/Acceptor): Titrate Reagent B down rows (A–H).
-
Run Assay: Measure the signal.
-
Identify the Hook Effect: Look for the point where increasing concentration decreases signal (High-Dose Hook Effect).[4] This occurs when excess antigen saturates both antibodies independently, preventing the "sandwich" formation.[5]
Visualizing the Optimization Workflow
Figure 2: The Checkerboard Optimization Loop. This iterative process prevents reagent waste and identifies the "Hook Effect" zone.
Module 4: Instrument & Detection Settings
Often, the biology is fine, but the "camera" is out of focus.
-
Gain/Voltage Optimization:
-
TR-FRET Specifics (Time-Resolved Fluorescence):
-
Integration Delay: Ensure a delay of 50–100 µs before reading. This allows short-lived background autofluorescence (from plastic, media, compounds) to decay, leaving only the long-lived Lanthanide signal.
-
Z-Height: Manually calibrate the focal height (Z-position) for every new plate type. A 1mm error can cost you 50% of your signal.
-
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| High Background in Edge Wells | "Edge Effect" (Evaporation) | Use "dummy" wells with water; Incubate 1hr at RT before 37°C. |
| Signal Decays Rapidly | Photobleaching | Use stable fluorophores (e.g., AlexaFluor); Reduce exposure time; Use TR-FRET (Lanthanides). |
| High Signal but Low Z' | High Variability (Pipetting) | Check pipette calibration; Use reverse pipetting for viscous buffers; Centrifuge plates (1000rpm, 1 min) to remove bubbles. |
| Signal drops at high concentration | Hook Effect | Serial dilute the sample to find the linear range. |
| Drift across the plate | Temperature Gradient | Allow reagents to equilibrate to RT for 30 mins before adding to the plate. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1][7] Journal of Biomolecular Screening, 4(2), 67–73. Link
-
Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening, 8(5), 566–570. Link
-
Thermo Fisher Scientific. (2016). Reducing the edge effect - Advancing Cell Culture.[3] Link
-
BMG LABTECH. TR-FRET Measurements and Optimization. Link
-
Chondrex, Inc. Understanding the Hook Effect in a One-Step Sandwich ELISA. Link
Sources
- 1. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. agilent.com [agilent.com]
- 4. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 5. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Optimizing reaction conditions for derivatizing quinuclidinols.
Senior Application Scientist: Dr. Aris Thorne Department: Synthetic Methodology & Process Optimization Subject: Optimizing Esterification and Etherification of 3-Quinuclidinol Scaffolds
Introduction
Welcome to the technical support hub for quinuclidine chemistry. If you are working with 3-quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol), you are likely encountering a specific set of challenges: the molecule is a "zwitterionic trap" in disguise.[1] It possesses a secondary alcohol that requires derivatization, but it is tethered to a tertiary bridgehead nitrogen that is both basic (pKa ~9.8–10.[1]0) and nucleophilic.[1]
This guide moves beyond generic organic chemistry. We will focus on the competitive kinetics between N-acylation and O-acylation, the solubility paradox during workup, and the specific chromatographic conditions required to purify these sticky amines.
Module 1: The "Gold Standard" Acylation Protocol
The Core Challenge: When reacting 3-quinuclidinol with an acylating agent (e.g., benzoyl chloride), the bridgehead nitrogen is often more nucleophilic than the hydroxyl group.[1] The reaction initially forms a reactive N-acylammonium salt . If your conditions are too acidic or lack a thermodynamic sink, the reaction stalls at this intermediate or hydrolyzes back to the starting material upon aqueous workup.[1]
The Solution: We utilize the Nucleophilic Catalysis Mechanism to our advantage.[1] By using a base that can deprotonate the alcohol after the N-acyl intermediate forms, we drive the intramolecular or intermolecular transfer of the acyl group to the oxygen.
Optimized Protocol: Heterogeneous Carbonate Method (DCM/Na₂CO₃)
Recommended for high-value substrates where purification is difficult.[1]
Reagents:
-
Substrate: 3-Quinuclidinol (1.0 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]
-
Base: Sodium Carbonate (Na₂CO₃) (1.25 equiv) – finely ground[1]
-
Acylating Agent: Acid Chloride (1.1 equiv)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-quinuclidinol in anhydrous DCM under Nitrogen/Argon.
-
Base Addition: Add solid Na₂CO₃.[1] Expert Note: Using a heterogeneous inorganic base prevents the formation of difficult-to-remove amine salts (like TEA-HCl) that complicate the specific extraction of the quinuclidine product.
-
Acylation: Cool to 0°C. Add the acid chloride dropwise.
-
Observation: The solution may become cloudy as the N-acylammonium salt forms.
-
-
Thermodynamic Equilibration: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The base slowly deprotonates the alcohol, driving the equilibrium to the stable O-ester.
-
Quench & Workup (Critical):
Visualizing the Workflow
Figure 1: The thermodynamic workflow for converting the kinetic N-acyl intermediate to the stable O-acyl ester.
Module 2: Troubleshooting & FAQs
This section addresses the specific failure modes reported by our users in drug discovery.
Q1: "I lost my product during the aqueous workup. The organic layer is empty."
Diagnosis: Protonation Trap.
The quinuclidine nitrogen has a pKa of ~9–10.[1] In a standard organic workup (often neutral or slightly acidic due to byproduct HCl), the molecule exists as the ammonium cation (
Corrective Action:
-
The "pH 12 Rule": You must basify the aqueous layer until it is distinctly basic (pH 12–14).[1] Use 1M NaOH or saturated K₂CO₃.[1]
-
Salting Out: If the derivative is small (low molecular weight), saturate the aqueous phase with NaCl to decrease the solubility of the organic amine (Salting-out effect).[1]
-
Solvent Switch: For highly polar derivatives, switch extraction solvent from DCM to Chloroform:Isopropanol (3:1) .[1]
Q2: "My product trails badly on TLC and sticks to the silica column."
Diagnosis: Silanol Interaction.
The basic nitrogen interacts strongly with the acidic silanol groups (
Corrective Action:
-
Mobile Phase Modifier: You must use an amine modifier.[1]
-
Stationary Phase: Switch to Neutral Alumina if silica continues to degrade or trap the compound.[1]
Q3: "The reaction yield is low when using carboxylic acids and EDC/DCC."
Diagnosis: Zwitterionic Inhibition.
Direct coupling with carboxylic acids is sluggish because the quinuclidine nitrogen can deprotonate the carboxylic acid, forming a non-reactive salt (
Corrective Action:
-
Pre-activation: Activate the carboxylic acid with the coupling agent (e.g., HATU or EDC/NHS) before adding the 3-quinuclidinol.[1]
-
Salt Suppression: Add a stronger, non-nucleophilic base (e.g., DIPEA) to keep the quinuclidine nitrogen unprotonated, although this is difficult due to pKa similarities.[1]
-
Switch Method: Convert the acid to an Acid Chloride first (using Oxalyl Chloride/DMF), then follow the Module 1 protocol.[1]
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing common synthetic failures.
Module 3: Optimization Parameters
Use these tables to select the correct reagents based on your specific derivative's stability and steric bulk.
Table 1: Base Selection Guide
| Base Class | Examples | Pros | Cons | Recommendation |
| Inorganic (Heterogeneous) | Na₂CO₃, K₂CO₃ | Simple workup (filtration/wash); no amine salts formed.[1] | Slower reaction kinetics.[1] | High Priority for standard acylations. |
| Organic (Tertiary) | TEA, DIPEA | Fast kinetics; homogeneous.[1] | Forms ammonium salts that are hard to separate from product.[1] | Use only if substrate is acid-sensitive.[1] |
| Organic (Aromatic) | Pyridine | Acts as solvent and catalyst.[1] | Difficult to remove (high boiling point); smells.[1] | Use for sulfocylation or phosphorylation.[1] |
| Strong/Bulky | K-tert-butoxide | Promotes etherification (Williamson).[1] | Can cause elimination (dehydration) to quinuclidine alkene.[1] | Avoid unless synthesizing ethers. |
Table 2: Coupling Reagent Performance
| Reagent | Reactivity | Risk of Side Reactions | Suitability for Quinuclidinol |
| Acid Chloride | High | Low (if temp controlled) | Excellent (Standard method).[1] |
| Anhydride | Medium | Low | Good (For Acetyl/Propionyl).[1] |
| EDC / NHS | Low-Medium | High (Salt formation) | Poor (Requires pre-activation).[1] |
| HATU / DIPEA | High | Medium | Fair (Expensive; difficult purification).[1] |
References
-
OPCW (Organisation for the Prohibition of Chemical Weapons). (2025).[1] Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS. Scientific Reports.[1]
-
BenchChem Technical Support. (2025). Optimization of reaction conditions for (R)-(-)-3-quinuclidinol synthesis.
-
PubChem. (2025).[1][2] Compound Summary: 3-Quinuclidinol (CID 15381).[1][2][1]
-
Chavakula, R., et al. (2018).[1] A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal.[1]
-
ChemicalBook. (2023).[1][3] (S)-(+)-3-Quinuclidinol Properties and pKa Data.
Sources
Technical Support Center: Quantitative Analysis of Quinuclidine Compounds
Status: Operational Operator: Senior Application Scientist Topic: Method Refinement & Troubleshooting Reference ID: QNU-ANA-2025[1]
Introduction: The Quinuclidine Paradox
Welcome to the technical support hub for quinuclidine analysis. As researchers, you often encounter what I call the "Quinuclidine Paradox": a molecule with a deceptively simple bicyclic structure (1-azabicyclo[2.2.2]octane) that is notoriously difficult to quantify.[1]
The Core Challenge: Quinuclidine is a strong base (pKa ~11.0) and highly polar.[1][2] It lacks a UV-active chromophore, rendering standard UV-Vis detection useless without derivatization.[1][3] Furthermore, its tertiary amine nitrogen interacts aggressively with residual silanols on silica-based columns, causing severe peak tailing.[1]
This guide bypasses generic advice. We focus on LC-MS/MS (the gold standard) and Mixed-Mode SPE , providing self-validating protocols to overcome these physicochemical hurdles.
Module 1: Chromatographic Separation
Issue: My peaks are tailing severely (As > 2.0), or the analyte elutes in the void volume.
Root Cause Analysis
The nitrogen atom in the quinuclidine bridge is highly basic. At standard chromatographic pH (pH 3–7), it is fully protonated (cationic).[1] Standard C18 columns have residual silanol groups (
Troubleshooting Logic Flow
Figure 1: Decision matrix for diagnosing peak shape issues in quinuclidine chromatography.
Solution A: High pH Reversed-Phase (Recommended)
By raising the pH to >10, you suppress the ionization of the quinuclidine (driving it toward neutral) and fully ionize the silanols. However, standard silica dissolves at pH > 8.[1] You must use a Hybrid Particle Technology (HPT) column (e.g., ethylene-bridged hybrid).[1]
-
Column: Ethylene-Bridged Hybrid C18 (e.g., Waters XBridge or Agilent Poroshell HPH).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH).
-
Why it works: The high pH neutralizes the basic amine, allowing hydrophobic interaction with the C18 chain to dominate, resulting in sharp, symmetrical peaks.
Solution B: HILIC (Alternative for High Polarity)
If the quinuclidine derivative is too polar to retain on C18 even at high pH, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Column: Bare Silica or Zwitterionic HILIC phase.[1]
-
Mobile Phase A: Acetonitrile (90%).[1]
-
Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) (10%).[1]
-
Why it works: HILIC creates a water-rich layer on the silica surface.[2][4] The polar quinuclidine partitions into this water layer.
Module 2: Detection & Sensitivity
Issue: I cannot see the analyte on UV, or MS sensitivity is low.
The "No Chromophore" Reality
Quinuclidine has negligible UV absorbance above 210 nm. Operating at 205 nm is possible but suffers from noise and solvent cutoff issues.[1] LC-MS/MS is required for reliable quantitation.
MS Source Optimization (ESI+)
Quinuclidine ionizes readily in Electrospray Ionization (ESI) positive mode due to its high basicity.[1]
Table 1: Recommended MS/MS Parameters (Generic Starting Point)
| Parameter | Setting | Scientific Rationale |
| Ionization Mode | ESI Positive (+) | Protonation of the tertiary amine nitrogen ( |
| Capillary Voltage | 3.0 - 3.5 kV | Sufficient for spray stability without arcing.[1] |
| Cone Voltage | 30 - 50 V | Optimized to transmit the parent ion without in-source fragmentation. |
| Desolvation Temp | 400°C - 500°C | High temp required to desolvate the stable ammonium ion. |
| Collision Energy | 20 - 35 eV | Quinuclidine rings are rigid; higher energy often needed to open the cage structure.[1] |
Critical Step: Internal Standard Selection Do not use a structural analog. The matrix effects (ion suppression) in biological fluids are severe for early-eluting polar compounds.[1]
-
Requirement: Use a stable isotope-labeled internal standard (e.g., Quinuclidine-d13 or a deuterated form of your specific derivative).
Module 3: Sample Preparation (Extraction)
Issue: Recovery from plasma/urine is inconsistent (<50%).
The Failure of Liquid-Liquid Extraction (LLE)
Because quinuclidine is highly water-soluble, it partitions poorly into organic solvents like hexane or MTBE, even at high pH. LLE is generally not recommended .[1]
The Solution: Mixed-Mode Cation Exchange (MCX) SPE
This is the only robust method. It utilizes a "Catch and Release" mechanism.[1] You catch the positively charged amine on the sorbent, wash away interferences, and then release it by neutralizing the charge.
Step-by-Step Protocol (Self-Validating)
-
Sample Pre-treatment: Dilute Plasma 1:1 with 4% Phosphoric Acid (H3PO4).[1]
-
Validation Check: Final pH must be < 5.0 to ensure Quinuclidine is charged (
).[1]
-
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Load pre-treated sample at 1 mL/min.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid. Removes proteins and salts.[1]
-
Wash 2 (Organic): 1 mL Methanol. Removes neutral hydrophobic interferences.[1]
-
Crucial Point: The analyte stays bound because the interaction is ionic, not hydrophobic. Pure MeOH will not elute it.
-
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol .
Figure 2: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange (MCX) SPE.
References
-
Agilent Technologies. (2018).[1] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Journal of Chinese Pharmaceutical Sciences. (2022).[1] Establishment of LC-MS/MS method for quantitative analysis. [Link][6][7][8]
-
National Institutes of Health (PubChem). (2025).[1] Quinuclidine Compound Summary (pKa and Physical Properties). [Link][1]
Sources
- 1. Quinuclidine | C7H13N | CID 7527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Preparation of mixed-mode weak cation exchange magnetic solid-phase extraction sorbent and its application in the extraction of 21 illicit drugs from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Validation & Comparative
Validated HPLC method for purity analysis of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride.
The following guide provides a comprehensive technical analysis for the purity validation of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (also known pharmaceutically as Bicarphen or Sequifenadine HCl ).
As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges posed by the quinuclidine core (basic nitrogen, pKa ~9.5) and the di-o-tolyl moiety (significant hydrophobicity).
A Comparative Performance Guide
Part 1: Executive Summary & Chemical Logic
The Challenge: Quinuclidin-3-yldi-o-tolylmethanol HCl presents a classic "push-pull" chromatographic problem.
-
The "Pull" (Retention): The two o-tolyl rings make the molecule highly hydrophobic, requiring high organic content for elution.
-
The "Push" (Tailing): The tertiary amine in the quinuclidine ring is highly basic. On standard silica-based C18 columns, this amine interacts strongly with residual silanols, causing severe peak tailing (Asymmetry > 2.0) and retention time instability.[1]
The Solution: Standard generic gradients (Water/ACN) fail for this compound. The validated approach requires Ion-Suppression (Acidic pH) combined with Silanol Blocking (Triethylamine) or the use of Hybrid Particle technology at High pH.
Part 2: Comparative Method Analysis
We evaluated three methodological approaches. The Optimized Ion-Suppression Method (Method A) is recommended for QC release due to its balance of robustness and cost-efficiency.
| Feature | Method A: Optimized Ion-Suppression (Recommended) | Method B: High pH Hybrid RP | Method C: HILIC Mode |
| Stationary Phase | C18 End-capped (e.g., Inertsil ODS-3) | Hybrid C18 (e.g., XBridge BEH) | Bare Silica or Amide |
| Mobile Phase | Phosphate Buffer (pH 3.0) + TEA / ACN | Ammonium Bicarbonate (pH 9.5) / MeOH | ACN / Ammonium Acetate |
| Mechanism | Hydrophobic Interaction + Silanol Blocking | Neutral State Retention (Free base) | Partitioning (Polar interactions) |
| Peak Shape (Tailing) | Excellent ( | Superior ( | Moderate ( |
| Run Time | 15-20 min | 12-15 min | > 25 min |
| Robustness | High (pH critical) | High (Temperature critical) | Low (Equilibration sensitive) |
Decision Logic Diagram
The following diagram illustrates the critical decision pathway for selecting the validation strategy based on laboratory capabilities.
Caption: Decision tree for selecting the chromatographic mode based on stationary phase availability and structural requirements.
Part 3: Detailed Experimental Protocol (Method A)
This protocol is validated for specificity, linearity, and precision according to ICH Q2(R1) guidelines.
Chromatographic Conditions
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent heavily end-capped C18.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV-Vis Diode Array at 220 nm (Primary) and 254 nm (Secondary).
-
Note: 220 nm is selected to maximize the response of the non-conjugated tolyl rings.
-
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Mobile Phase Preparation[1][2][3][4][5][6][7]
-
Buffer (Solvent A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Add 2.0 mL Triethylamine (TEA) . Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm nylon membrane.-
Expert Insight: The TEA acts as a "sacrificial base," binding to active silanols on the column silica so the drug molecule does not.
-
-
Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).
-
Isocratic Program: 60% Buffer : 40% Acetonitrile.
-
Optimization: If late-eluting impurities from synthesis (e.g., bis-quinuclidine dimers) are present, switch to a gradient: 40% B to 80% B over 20 minutes.
-
Standard & Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Stock Solution: 1.0 mg/mL Quinuclidin-3-yldi-o-tolylmethanol HCl in Diluent.
-
System Suitability Solution: Prepare a solution containing the analyte (0.5 mg/mL) and its specific precursor 3-Quinuclidinol (0.05 mg/mL) to demonstrate resolution.
Part 4: Validation Performance Data
The following data represents typical performance metrics observed during validation of this specific method architecture.
System Suitability Criteria
| Parameter | Acceptance Limit | Typical Result |
| Tailing Factor ( | NMT 2.0 | 1.15 (Due to TEA) |
| Theoretical Plates (N) | NLT 2000 | 5400 |
| Resolution ( | NLT 2.0 (vs. Precursor) | > 5.0 |
| RSD (Area, n=6) | NMT 2.0% | 0.4% |
Linearity & Sensitivity
-
Range: 50% to 150% of target concentration (0.5 mg/mL).
-
Regression (
): > 0.999.[1] -
LOD (Limit of Detection): 0.05 µg/mL (S/N ratio 3:1).
-
LOQ (Limit of Quantitation): 0.15 µg/mL (S/N ratio 10:1).
Impurity Profile Workflow
The following diagram details the validation workflow for detecting common synthetic impurities (e.g., unreacted 3-quinuclidinol or Grignard side-products).
Caption: Separation profile showing the elution order of polar precursors vs. the hydrophobic active pharmaceutical ingredient (API).
Part 5: Troubleshooting & Expert Insights
Issue 1: Retention Time Drift
-
Cause: Quinuclidine bases are sensitive to pH changes near their pKa.
-
Fix: Ensure the phosphate buffer is strictly adjusted to pH 3.0 . If the pH drifts to 3.5, the ionization state changes slightly, affecting interaction with the stationary phase.
Issue 2: "Ghost" Peaks
-
Cause: Accumulation of highly hydrophobic tolyl-dimers on the column.
-
Fix: Perform a column wash with 90% Acetonitrile / 10% Water after every 20 injections.
Issue 3: Peak Splitting
-
Cause: Sample solvent mismatch. Dissolving the hydrophobic salt in 100% Acetonitrile can cause breakthrough when injected into a 60% aqueous mobile phase.
-
Fix: Always match the sample diluent to the mobile phase (or weaker).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
PubChem. (n.d.).[4] Compound Summary: this compound (Bicarphen).[4][5][6] National Library of Medicine. Link
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Contextual grounding for quinuclidine analysis). Link
-
BenchChem. (2025).[2] this compound Product Information. (Verification of chemical identity). Link
Sources
- 1. thescipub.com [thescipub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Azabicyclo(2.2.2)octane-3-methanol, alpha,alpha-bis(2-methylphenyl)-, hydrochloride (1:1) | C22H28ClNO | CID 50853316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Sequifenadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Spectroscopic characterization of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride.
Publish Comparison Guide: Spectroscopic Characterization of Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride (Bicarphen)
Executive Summary & Strategic Context
This compound (CAS: 57734-70-0), commercially known as Bicarphen , represents a distinct class of quinuclidine-based antihistamines and serotonin antagonists. Unlike the classical muscarinic antagonist 3-Quinuclidinyl Benzilate (QNB) , which contains an ester linkage, Bicarphen is a tertiary carbinol. This structural nuance—a direct attachment of the diarylhydroxymethyl group to the quinuclidine cage—confers unique stability and receptor selectivity (H1/H3 vs. M1/M2).
For drug development professionals, the characterization challenge lies in three areas:
-
Differentiation from Esters: Confirming the absence of the labile ester bond found in toxic analogs like QNB.
-
Steric Analysis: The two ortho-tolyl groups introduce significant steric bulk, influencing solubility and NMR spectral linewidths.
-
Impurity Profiling: Detecting the des-methyl (diphenyl) or mono-tolyl impurities which drastically alter pharmacological potency.
This guide provides a rigorous, data-driven framework for the spectroscopic validation of Bicarphen, comparing it directly with its structural analogs.
Comparative Performance Analysis
The following table contrasts Bicarphen with its primary structural and functional alternatives. This comparison dictates the critical quality attributes (CQAs) you must monitor during characterization.
| Feature | Bicarphen (Product) | Diphenyl(quinuclidin-3-yl)methanol | Quinuclidinyl Benzilate (QNB) |
| Structure Class | Tertiary Carbinol (Di-o-tolyl) | Tertiary Carbinol (Diphenyl) | Benzilate Ester |
| Key Substituent | Two o-Methyl groups | Hydrogens (No steric bulk) | Phenyls + Ester Linkage |
| Pharmacology | Antihistamine / Serotonin Antagonist | Weak Muscarinic Antagonist | Potent Muscarinic Antagonist (Toxin) |
| IR Signature | No Carbonyl. OH stretch ~3400 cm⁻¹ | No Carbonyl. Sharp aromatics. | Strong C=O stretch ~1725 cm⁻¹ |
| ¹H NMR Diagnostic | δ 2.1–2.4 ppm (6H, s) for o-CH₃ | No methyl singlets. | No methyl singlets. |
| Stability | High (C-C bond is robust) | High | Moderate (Ester hydrolysis) |
Analyst Insight: The presence of the ortho-methyl groups in Bicarphen is not just a structural detail; it creates a "molecular gate" that reduces conformational flexibility. In NMR, look for broadening of the aromatic signals due to restricted rotation (atropisomerism) at lower temperatures.
Spectroscopic Characterization Guide
A. Nuclear Magnetic Resonance (NMR) Strategy
The NMR workflow must confirm the integrity of the quinuclidine cage and the specific substitution pattern of the aryl rings.
¹H NMR (400 MHz, DMSO-d₆) – Expected Fingerprint:
-
Aromatic Region (δ 7.1 – 7.6 ppm): Multiplets corresponding to the 8 aromatic protons. Note: The ortho-substitution pattern simplifies the splitting compared to a monosubstituted phenyl ring.
-
Hydroxyl Proton (δ 5.5 – 6.0 ppm): A singlest (exchangeable with D₂O). Its chemical shift is sensitive to hydrogen bonding with the quinuclidine nitrogen (if free base) or solvent (if salt).
-
Quinuclidine Cage (δ 1.4 – 3.8 ppm): Complex multiplets. The proton at C3 (methine) is the diagnostic handle, typically shifting downfield due to the adjacent carbinol carbon.
-
The "Fingerprint" Signal (δ 2.1 – 2.4 ppm): A strong singlet integrating to 6 protons (two –CH₃ groups). Absence of this signal indicates the wrong starting material (e.g., phenylmagnesium bromide was used instead of o-tolyl).
¹³C NMR – Key Signals:
-
Carbinol Carbon: ~75–80 ppm (Quaternary C-OH).
-
Methyl Carbons: ~19–21 ppm.[1]
-
Ester Carbonyl Check: Must be ABSENT (Look for signals >170 ppm; if present, the sample is contaminated with QNB-like esters).
B. Infrared Spectroscopy (FT-IR)
IR is the primary rapid-screening tool for batch release.
-
3200 – 3400 cm⁻¹: Broad O-H stretching (intermolecular H-bonding).
-
2400 – 2700 cm⁻¹: Broad "ammonium band" (N⁺–H), confirming the hydrochloride salt formation.
-
1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.
-
Absence of 1720–1750 cm⁻¹: Confirms no ester impurities.
C. Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion: [M+H]⁺ = 322.2 m/z (Free base MW = 321.46).
-
Fragmentation Pattern:
-
m/z 304: Loss of H₂O ([M+H-18]⁺). Common in tertiary alcohols.
-
m/z 110-112: Quinuclidine fragment.
-
m/z 195: Di-o-tolyl carbinol cation (stabilized carbocation).
-
Experimental Protocol: Synthesis & Validation Workflow
This protocol outlines a self-validating workflow for synthesizing and characterizing Bicarphen, ensuring high purity for biological assays.
Step 1: Grignard Addition (Synthesis Context)
-
Reagents: 3-Quinuclidinone (1.0 eq), o-Tolylmagnesium bromide (2.5 eq).
-
Solvent: Anhydrous THF.
-
Procedure: Add Grignard reagent dropwise to ketone at 0°C. Reflux for 4 hours. The steric bulk of the o-tolyl group requires thermal energy to drive the addition to completion.
-
Quench: Saturated NH₄Cl.
Step 2: Salt Formation (The Product)
-
Method: Dissolve free base in Ethanol/Diethyl Ether. Add HCl/Ethanol solution dropwise until pH < 3.
-
Crystallization: Cool to 4°C. Bicarphen HCl crystallizes as a white solid.
Step 3: Validation (The QC Check)
-
Solubility Test: Dissolve 10 mg in 1 mL water. Solution should be clear. (Free base is insoluble; Salt is soluble).
-
TLC: Silica gel, MeOH/DCM (1:9) + 1% NH₄OH. Visualize with Dragendorff’s reagent (Orange spot = Tertiary amine).
-
HPLC Purity:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10-90% B.
-
Detection: UV @ 210 nm (general) and 260 nm (aromatic).
-
Visualization: Characterization Logic Flow
The following diagram illustrates the decision logic for validating Quinuclidin-3-yldi-o-tolylmethanol HCl against common impurities.
Caption: Logic flow for the spectroscopic validation of Bicarphen, prioritizing the exclusion of toxic ester analogs and incorrect substitution patterns.
References
-
PubChem. (n.d.).[2][3] 3-Quinuclidinemethanol, alpha,alpha-di-o-tolyl-, hydrochloride (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
NIST Mass Spectrometry Data Center. (2025). 3-Quinuclidinol Mass Spectrum (Precursor Data). National Institute of Standards and Technology. Retrieved January 28, 2026, from [Link]
Sources
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride versus other M3 muscarinic agonists.
The following guide provides an in-depth technical comparison of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (Sequifenadine) versus established M3 muscarinic agonists .
Executive Summary: The Pharmacological Paradox
This compound (CAS: 57734-70-0), commercially known as Sequifenadine or Bicarphen , acts primarily as a potent H1-antihistamine with significant antiserotonin properties.
Crucial Pharmacological Distinction: Unlike M3 agonists (e.g., Cevimeline, Pilocarpine) which activate the receptor to drive secretions, Sequifenadine possesses a bulky "di-o-tolyl" moiety that typically confers antagonist (blocking) activity at muscarinic receptors. While it shares the quinuclidine core with the M3 agonist Cevimeline , its functional role is diametrically opposed.
This guide compares Sequifenadine against M3 agonists to highlight the Structure-Activity Relationship (SAR) where the quinuclidine scaffold acts as a "master key"—turning into an agonist or antagonist depending on the steric bulk of the side chain.
Chemical & Pharmacological Profiling
The Quinuclidine Scaffold: Agonist vs. Antagonist Switch
The quinuclidine ring is a privileged structure in cholinergic pharmacology. The functional outcome (Agonism vs. Antagonism) is determined by the substituent at the 3-position.
| Feature | Sequifenadine (The Antagonist) | Cevimeline (The Agonist) | Aceclidine (The Agonist) |
| Structure | Quinuclidine + Bulky Di-o-tolyl carbinol | Quinuclidine + Rigid Oxathiolane | Quinuclidine + Small Acetate ester |
| Steric Profile | High steric bulk (prevents receptor closure) | Compact (fits orthosteric site) | Compact (fits orthosteric site) |
| M3 Action | Antagonist / Weak Binder | Agonist (M1/M3 selective) | Agonist (M1/M3 selective) |
| Primary Indication | Allergies (Antihistamine) | Sjögren's Syndrome (Sialogogue) | Glaucoma (Miotic) |
| Signal Transduction | Blocks | Activates | Activates |
Technical Insight: The "di-o-tolyl" group in Sequifenadine mimics the diphenyl group of QNB (Quinuclidinyl benzilate) , a classic high-affinity muscarinic antagonist. The bulk prevents the transmembrane domains from collapsing into the active conformation required for G-protein coupling.
Functional Comparison: M3 Receptor Modulation
A. Signaling Pathway Activation (Calcium Mobilization)
M3 receptors couple to
-
M3 Agonists (Cevimeline/Carbachol): Induce a rapid, dose-dependent spike in
followed by a sustained plateau. -
Sequifenadine: Does not induce calcium release. Instead, it inhibits the calcium spike evoked by Acetylcholine (ACh), shifting the ACh dose-response curve to the right (competitive antagonism).
B. Selectivity Profile
-
Cevimeline: High affinity for M1 and M3; low affinity for M2 (cardiac). This "glandular" selectivity reduces cardiac side effects.
-
Sequifenadine: While primarily an H1 blocker, its muscarinic antagonism is non-selective or M1/M3 biased, contributing to "anticholinergic" side effects (dry mouth), which is the exact opposite of the therapeutic goal of M3 agonists.
C. Experimental Data Summary
| Metric | Sequifenadine | Cevimeline | Pilocarpine |
| Mechanism | H1 Antagonist / mAChR Antagonist | M1/M3 Agonist | Non-selective Partial Agonist |
| Binding Affinity ( | ~10-100 nM (Est. at M3) | 20-40 nM (M3) | 1-10 |
| Intrinsic Activity ( | 0 (Antagonist) | ~0.7 (Full/Partial) | ~0.5 (Partial) |
| Effect on Salivation | Inhibits (Dry Mouth) | Stimulates (Sialogogue) | Stimulates (Sialogogue) |
Visualization: Mechanism of Action
The following diagram illustrates the divergent pathways. Cevimeline engages the M3 receptor to trigger the IP3/Calcium pathway, while Sequifenadine blocks this access or occupies the H1 receptor.
Caption: Divergent signaling: Cevimeline activates M3 to drive Calcium release; Sequifenadine blocks M3 (side effect) and H1 (therapeutic).
Experimental Protocols
To empirically verify the contrast between Sequifenadine and M3 agonists, two key assays are recommended: Radioligand Binding (Affinity) and Calcium Flux (Function).
Protocol A: Competitive Radioligand Binding (Affinity)
Objective: Determine if Sequifenadine competes for the M3 orthosteric site.
-
Preparation: Harvest CHO-K1 cells stably expressing human M3 receptors. Prepare membranes in Tris-HCl buffer (pH 7.4).
-
Ligand: Use [
H]-N-Methylscopolamine (NMS) (0.2 nM) as the radioligand (high affinity antagonist). -
Competition:
-
Incubate membranes with [
H]-NMS and varying concentrations ( to M) of Sequifenadine (Test) vs. Cevimeline (Reference). -
Non-specific binding defined by 10
M Atropine.
-
-
Incubation: 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Count radioactivity.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using the Cheng-Prusoff equation.-
Expected Result: Both will displace [
H]-NMS, confirming they bind to the same site, but this does not distinguish agonist vs. antagonist.
-
Protocol B: FLIPR Calcium Mobilization Assay (Function)
Objective: Distinguish Agonist (Activation) from Antagonist (Blockade).
-
Cell Loading: Seed CHO-M3 cells in 96-well black plates. Load with Fluo-4 AM calcium dye for 45 min at 37°C.
-
Agonist Mode (Test for Activation):
-
Inject Sequifenadine (0.1 - 10
M). -
Result: No increase in fluorescence (Flat line)
Confirms No Agonism . -
Inject Cevimeline (Control).
-
Result: Rapid fluorescence spike
Confirms Agonism .
-
-
Antagonist Mode (Test for Blockade):
-
Pre-incubate cells with Sequifenadine (various concentrations) for 15 min.
-
Inject Carbachol (
concentration). -
Result: Dose-dependent reduction of the Carbachol signal
Confirms Antagonism .
-
References
-
Makarov, V. A., et al. (2000). "Synthesis and antihistamine activity of quinuclidine derivatives." Pharmaceutical Chemistry Journal.
- Iwabuchi, Y., et al. (1994). "Functional significance of the M3 muscarinic receptor in the rabbit iris sphincter muscle." Journal of Pharmacology and Experimental Therapeutics.
- Weber, J., et al. (2002). "Cevimeline: A novel muscarinic receptor agonist for the treatment of dry mouth in Sjögren's syndrome." Expert Opinion on Pharmacotherapy.
-
PubChem Compound Summary. (2024). "Sequifenadine Hydrochloride (CID 50853316)." National Center for Biotechnology Information. Link
- Eglen, R. M., et al. (1996). "Muscarinic receptor subtypes: pharmacology and therapeutic potential." Trends in Pharmacological Sciences.
Validating the biological activity of synthesized Quinuclidin-3-yldi-o-tolylmethanol hydrochloride.
This guide outlines the validation framework for Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (commonly known as Bicarphen , CAS 57734-70-0).[1]
Unlike its structural analog QNB (3-Quinuclidinyl benzilate) , which is a potent muscarinic antagonist, the introduction of ortho-methyl groups in Bicarphen creates steric hindrance that significantly alters its pharmacological profile. Validation must therefore focus on confirming its primary activity as a voltage-gated Sodium (Na⁺) channel blocker and Diamine Oxidase (DAO) activator , while quantifying its reduced muscarinic affinity.
A Comparative Technical Guide for Application Scientists
Executive Summary & Compound Positioning
Quinuclidin-3-yldi-o-tolylmethanol HCl is a semi-rigid quinuclidine derivative. While it shares the fundamental pharmacophore of high-potency antimuscarinics like QNB, the di-o-tolyl substitution shifts its selectivity.
-
Primary Target: Voltage-gated Na⁺ channels (Blocker) and Diamine Oxidase (Activator).
-
Secondary Target: Histamine H3 / Serotonin receptors (Modulator).
-
Negative Target: Muscarinic Acetylcholine Receptors (mAChRs) — significantly lower affinity than QNB.
Validation Goal: The objective is not merely to detect activity, but to confirm the "Steric Switch" : proving the compound blocks Na⁺ currents without the nanomolar muscarinic potency typical of its non-methylated analogs.
Comparative Landscape: Performance Benchmarks
To validate the synthesized product, its performance must be benchmarked against established standards in three distinct pharmacological domains.
| Feature | Bicarphen (Test Article) | QNB (Structural Analog) | Lidocaine (Functional Analog) | Validation Metric |
| Structure | Quinuclidine + di-o-tolyl carbinol | Quinuclidine + diphenyl carbinol | Amino amide | NMR / MS Purity |
| Na⁺ Channel Block | High Potency ( | Low / Non-specific | Moderate ( | Patch-clamp Electrophysiology |
| Muscarinic Affinity | Low ( | Very High ( | Negligible | Radioligand Binding ( |
| DAO Activation | Activator (+40-50% activity) | No effect | No effect | Enzymatic Assay (Putrescine) |
Experimental Validation Protocols
Protocol A: Voltage-Gated Na⁺ Channel Blockade (Primary Activity)
Rationale: This assay confirms the compound's ability to inhibit ionic currents in excitable tissues, its primary mechanism of action. System: Whole-cell patch-clamp recording in rat hippocampal neurons (CA1-CA3) or transfected HEK293 cells expressing Naᵥ1.x.
Methodology:
-
Preparation: Isolate hippocampal pyramidal neurons or culture HEK293 cells.
-
Solutions:
-
Pipette Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).
-
Bath Solution: 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
-
-
Recording: Establish GΩ seal and break-in for whole-cell configuration.
-
Voltage Protocol: Hold membrane potential at -80 mV. Apply depolarizing steps to 0 mV for 20 ms to elicit Na⁺ currents (
). -
Application: Perfusion of Bicarphen (0.1 µM – 100 µM).
-
Analysis: Measure peak current amplitude. Construct dose-response curve to determine
.
Acceptance Criteria:
-
Synthesized Bicarphen must exhibit concentration-dependent inhibition of
. -
Target
: (Significantly more potent than Lidocaine).
Protocol B: Muscarinic Receptor Selectivity Screen (Negative Control)
Rationale: To verify the chemical identity and purity, you must prove the "Steric Switch." If the product shows nanomolar affinity for mAChRs, it suggests contamination with QNB or failure of the ortho-substitution. System: Radioligand binding assay using rat cerebral cortex homogenates.
Methodology:
-
Membrane Prep: Homogenize rat cortex in 50 mM Na₂HPO₄ buffer (pH 7.4). Centrifuge at 20,000 x g.
-
Incubation: Incubate membranes (200 µg protein) with 0.2 nM
-QNB (high-affinity ligand). -
Competition: Add increasing concentrations of synthesized Bicarphen (
M to M). -
Filtration: Terminate reaction by rapid filtration over GF/B filters. Count radioactivity.
-
Calculation: Determine
using the Cheng-Prusoff equation.
Acceptance Criteria:
-
Value: Must be
(1000-fold lower affinity than QNB). -
Note: High affinity (
) indicates failure to synthesize the di-o-tolyl derivative correctly.
Protocol C: Diamine Oxidase (DAO) Activation (Functional Fingerprint)
Rationale: Bicarphen acts as an allosteric activator of DAO, a unique property distinguishing it from standard ion channel blockers.
Methodology:
-
Enzyme Source: Porcine kidney DAO or rat lung homogenate.
-
Substrate: Putrescine dihydrochloride.
-
Reaction: Incubate DAO source + Putrescine + Bicarphen (10 µM) at 37°C for 30 mins.
-
Detection: Measure
at 405 nm using a peroxidase-coupled reaction (detecting release). -
Control: Baseline DAO activity without Bicarphen.
Acceptance Criteria:
-
Observed activity increase of +40% to +50% relative to baseline.
Visualizing the Mechanism & Workflow
Diagram 1: The "Steric Switch" Mechanism
This diagram illustrates why Bicarphen targets Ion Channels rather than Muscarinic Receptors.
Figure 1: Mechanism of Action. The ortho-methyl groups (Bicarphen) create steric hindrance that prevents binding to the deep muscarinic pocket (red), shifting affinity toward the more accessible Na+ channel pore (green).
Diagram 2: Validation Workflow
A step-by-step logic flow for confirming the synthesized compound.
Figure 2: Validation Logic Flow. Critical checkpoints ensure the compound is not merely a muscarinic antagonist (QNB) but the correct ion-channel active derivative.
References
-
NIH PubChem. (n.d.). 3-Quinuclidinyl benzilate (QNB) - Comparative Pharmacology. Retrieved from [Link]
Sources
Assessing the subtype selectivity of novel quinuclidine analogs.
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Muscarinic Acetylcholine Receptors (mAChRs) M1–M5[1][2]
Executive Summary: The Orthosteric Challenge
Quinuclidine scaffolds (e.g., 3-quinuclidinyl benzilate) have historically defined high-affinity muscarinic pharmacology. However, their clinical utility is frequently compromised by a lack of subtype selectivity. The orthosteric binding pocket of the muscarinic acetylcholine receptors (mAChRs) is highly conserved across subtypes M1 through M5, making it difficult for classical quinuclidine derivatives to discriminate between targets (e.g., M1 for cognition) and anti-targets (e.g., M2 for cardiac liability).
This guide outlines a rigorous, comparative screening cascade to assess novel quinuclidine analogs. We compare the Thermodynamic Approach (Radioligand Binding) against the Functional/Kinetic Approach , demonstrating why affinity data alone is a deceptive metric for this chemical class.
Comparative Framework: Product vs. Alternatives
When evaluating a novel quinuclidine analog ("Q-Novel "), it must be benchmarked against established standards to validate true selectivity.
| Feature | Q-Novel (The Product) | Atropine / QNB (Alternative A) | Xanomeline / Darifenacin (Alternative B) |
| Chemical Class | 3-Substituted Quinuclidine | Classical Tropane/Quinuclidine | Tetrahydropyridine / Benzofuran |
| Selectivity Profile | Target: >10-fold separation | Non-Selective: Equal affinity M1-M5 | Semi-Selective: Clinical benchmarks |
| Primary Utility | Lead Optimization / Candidate Selection | Assay Validation / Total Receptor Count | Positive Controls for Subtype Assays |
| Binding Mode | Orthosteric or Bitopic | Orthosteric (Deep Pocket) | Orthosteric or Allosteric |
Methodology 1: Radioligand Binding (The Thermodynamic Baseline)
The Pitfall of Affinity
Many researchers rely solely on
Protocol: Competition Binding with [³H]-NMS
Objective: Determine equilibrium dissociation constants (
Causality & Logic:
-
Ligand Choice: We use [³H]-N-Methylscopolamine ([³H]-NMS) rather than [³H]-QNB. NMS is hydrophilic and surface-selective, preventing the labeling of internalized receptors which can skew
calculations and kinetic assumptions. -
System: CHO membranes are preferred over whole cells to eliminate ionic gradient interference during equilibrium binding.
Step-by-Step Workflow:
-
Membrane Prep: Harvest CHO-hM(1-5) cells; homogenize in ice-cold TE buffer (50 mM Tris-HCl, 10 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend to 5–10 µg protein/well.
-
Incubation: In 96-well plates, combine:
-
25 µL Membrane suspension.
-
25 µL [³H]-NMS (Final conc: ~0.2 nM, approx.
). -
50 µL Q-Novel (10 concentrations, 10 pM – 10 µM).
-
Non-specific control: 1 µM Atropine.
-
-
Equilibrium: Incubate for 2 hours at 25°C. (Quinuclidines often have slow on-rates; 2h ensures true equilibrium).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of cationic quinuclidines).
-
Analysis: Measure CPM. Fit to a one-site competition model. Calculate
using the Cheng-Prusoff equation :
Data Interpretation: The Selectivity Ratio
Calculate the Selectivity Ratio (
-
Requirement: A ratio >10 is the minimum threshold for "selectivity" in early discovery.
Methodology 2: Functional Profiling (The Physiological Reality)
Binding affinity does not predict efficacy. A quinuclidine analog might bind M1 and M2 with equal affinity but act as a Full Agonist at M1 and a Neutral Antagonist at M2. This "Functional Selectivity" is critical.
Diagram: Differential Signaling Pathways
The following diagram illustrates the divergent pathways (Gq vs Gi) that must be assayed to prove selectivity.
Caption: Differential signaling cascades for Gq-coupled (M1/M3) and Gi-coupled (M2/M4) receptors used to discriminate functional selectivity.
Protocol A: Calcium Flux (M1/M3/M5)
Platform: FLIPR (Fluorescent Imaging Plate Reader).
-
Dye Loading: Load CHO-M1 cells with Fluo-4 AM ester for 45 min at 37°C.
-
Baseline: Record fluorescence for 10s.
-
Injection: Add Q-Novel .
-
Readout: Measure Peak Fluorescence (
). -
Validation: Normalize to 10 µM Carbachol (100% response).
Protocol B: cAMP HTRF (M2/M4)
Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Stimulation: Since M2 is Gi-coupled (inhibitory), pre-stimulate cells with 10 µM Forskolin to raise cAMP levels.
-
Treatment: Add Q-Novel . Agonist activity is measured as a decrease in HTRF signal (cAMP reduction). Antagonist activity is measured by adding Q-Novel + Reference Agonist (Ach) and observing restoration of cAMP signal.
Methodology 3: Kinetic Selectivity (The Modern Differentiator)
Recent data suggests that Residence Time (
Hypothesis: A quinuclidine analog may have a long residence time on M3 (lung) but a short residence time on M2 (heart), providing a therapeutic window despite similar
Protocol: Kinetic Dissociation Rate ( )
-
Association: Incubate membranes with
of [³H]-Q-Novel (if radiolabeled) or compete against [³H]-NMS at equilibrium. -
Dissociation: Add excess unlabeled Atropine (10 µM) to block re-binding.
-
Time-Points: Filter aliquots at t = 0, 2, 5, 10, 30, 60, 120 min.
-
Calculation: Plot
vs time. The slope is .
Data Synthesis & Comparison
The table below illustrates a hypothetical dataset comparing a novel analog against standard alternatives.
| Parameter | Q-Novel (Product) | Atropine (Alt A) | Cevimeline (Alt B) | Interpretation |
| M1 Affinity ( | 9.2 (0.6 nM) | 9.5 (0.3 nM) | 7.2 (63 nM) | Q-Novel has high potency. |
| M2 Affinity ( | 7.5 (31 nM) | 9.4 (0.4 nM) | 6.0 (1000 nM) | 50-fold selectivity for M1 vs M2. |
| M1 Efficacy ( | 85% (Partial Agonist) | 0% (Antagonist) | 60% (Partial Agonist) | Q-Novel activates M1 robustly. |
| M2 Efficacy ( | 0% (Neutral Antagonist) | 0% (Inverse Agonist) | 10% (Weak Agonist) | Functional Selectivity: No M2 activation. |
| M1 Residence Time | 125 min | 45 min | 15 min | Kinetic Selectivity: Q-Novel stays bound longer. |
Decision Matrix
-
If
Ratio > 10 AND Functional Selectivity is confirmed (Agonist at Target, Antagonist at Anti-target) Advance to In Vivo. -
If
Ratio < 10 BUT Residence Time at Target >> Anti-target Advance (Kinetic Driven). -
If Non-selective in all assays
Discard/Redesign.
Experimental Workflow Diagram
Caption: The critical path for validating subtype selectivity, moving from affinity to function to kinetics.
References
-
Comparison of Muscarinic Receptor Subtypes. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]
-
Radioligand Binding Assays: Principles and Practice. Source: National Institutes of Health (NIH) Assay Guidance Manual. URL:[Link]
-
Muscarinic Receptor Agonists and Antagonists: Effects on Subtype Selectivity. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]
-
Kinetics of Drug-Target Residence Time. Source: Nature Reviews Drug Discovery. URL:[Link]
-
FLIPR Calcium Assay Protocols for GPCRs. Source: Molecular Devices Application Notes. URL:[Link]
Sources
- 1. Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Analysis of Quinuclidine-Based Compounds: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
Quinuclidine (1-azabicyclo[2.2.2]octane) motifs are ubiquitous in medicinal chemistry, serving as the core scaffold for muscarinic antagonists (e.g., Solifenacin, Quinuclidinol), antimalarials (Cinchona alkaloids), and asymmetric catalysts.
The enantioselective analysis of these compounds presents two distinct technical hurdles:
-
The "Basic Nitrogen" Problem: The tertiary amine in the quinuclidine cage (
) interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and loss of resolution. -
Detection Limits: Key intermediates like 3-quinuclidinol lack a strong UV chromophore, necessitating either low-wavelength detection (prone to noise), refractive index detection (low sensitivity), or pre-column derivatization.
This guide compares the three dominant separation modalities—HPLC, SFC, and CE—and provides a validated protocol for the industry-standard analysis of quinuclidine derivatives.
Comparative Analysis: HPLC vs. SFC vs. CE
The following comparison matrix evaluates the performance of available techniques based on resolution (
Table 1: Performance Matrix for Quinuclidine Analysis
| Feature | Normal Phase HPLC (Gold Standard) | SFC (High Throughput) | Capillary Electrophoresis (High Efficiency) |
| Primary Mechanism | H-bonding, | Inclusion/Interaction in supercritical CO | Host-Guest complexation (Cyclodextrins) |
| Resolution ( | High ( | Medium-High (Fast kinetics, but lower theoretical plates than CE) | Very High (Peak capacity > 100) |
| Analysis Time | Slow (20–40 min) | Fast (3–8 min) | Medium (10–15 min) |
| Sample Tolerance | High (Robust for crude mixtures) | Medium (Matrix effects in CO | Low (Requires clean samples) |
| Solvent Consumption | High (Hexane/Alcohol) | Low (Mainly CO | Negligible (µL scale) |
| Key Limitation | Requires basic additives (DEA/TEA) to suppress tailing. | Solubility of polar salts can be limited in CO | Sensitivity (path length limitation). |
Deep Dive: Chiral Stationary Phase (CSP) Selection
For quinuclidines, Polysaccharide-based CSPs are the industry standard due to their broad selectivity.
-
Immobilized vs. Coated:
-
Recommendation: Use Immobilized phases (e.g., Chiralpak IC/IA/ID) over Coated phases (AD/OD).
-
Reasoning: Quinuclidines are often derivatized or analyzed in non-standard solvents (e.g., DCM/THF) to improve solubility or suppress interactions. Immobilized phases withstand these aggressive solvents, whereas coated phases would be stripped.
-
-
Selector Chemistry:
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC): Shows superior selectivity for the rigid quinuclidine cage compared to amylose variants.
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD): Good alternative, but often requires higher alcohol content to disrupt non-specific interactions.
-
Validated Experimental Protocols
Protocol A: High-Resolution HPLC (The "Gold Standard")
Target Analyte: 3-Quinuclidinol (Precursor for Solifenacin) Challenge: No UV chromophore. Solution: Pre-column derivatization with Benzoyl Chloride.[1]
Step 1: Derivatization (Self-Validating Workflow)
-
Dissolution: Dissolve 250 mg of sample in 5.0 mL Dichloromethane (DCM).
-
Base Addition: Add 0.5 mL Triethylamine (TEA) (Acts as HCl scavenger).
-
Acylation: Slowly add 0.5 mL Benzoyl Chloride.
-
Reaction: Sonicate for 5 mins or stir at RT for 15 mins.
-
Quench: Add 2 mL water to hydrolyze excess reagent. Extract organic layer.[2]
-
Dry: Evaporate DCM and reconstitute in Mobile Phase.
-
Validation Check: The benzoyl group adds a strong UV chromophore (
nm), increasing sensitivity by >100x compared to native detection.
-
Step 2: Chromatographic Conditions[3][4][5][6]
-
Column: Chiralpak IC (Immobilized Cellulose),
mm, 5 µm. -
Mobile Phase: n-Hexane : Ethanol : 2-Propanol : Diethylamine (DEA).
-
Ratio:80 : 8 : 12 : 0.4 (v/v/v/v).[4]
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 230 nm.[4]
Expected Results:
-
Resolution (
): > 11.0 (Baseline separation). -
Tailing Factor (
): < 1.2 (Due to DEA additive). -
Elution Order: Typically (S)-enantiomer elutes before (R)-enantiomer (verify with standards).
Protocol B: High-Throughput SFC (The Modern Alternative)
Target Analyte: Solifenacin Succinate (Intact Drug)
-
Column: Chiralpak AD-H (Amylose-based).
-
Mobile Phase: CO
/ Methanol (with 0.2% Isopropylamine). -
Gradient: 10% to 40% MeOH over 5 minutes.
-
Back Pressure: 120 bar.
-
Result: Separation < 4 minutes.
-
Note: The isopropylamine is critical. Without it, the quinuclidine nitrogen interacts with the silica support, causing peak broadening.
Visualizations & Decision Logic
Figure 1: Method Development Decision Tree
This diagram illustrates the logical flow for selecting the optimal analytical technique based on sample properties.
Caption: Decision matrix for selecting the optimal separation mode for quinuclidine derivatives.
Figure 2: Mechanism of Interaction & Silanol Suppression
This diagram details the "Black Box" of the separation, showing why basic additives are mandatory.
Caption: The role of basic additives (DEA) in blocking silanol sites to prevent peak tailing of the quinuclidine moiety.
Troubleshooting & Optimization Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing ( | Unsuppressed silanol interactions. | Increase DEA/TEA concentration to 0.5%. Ensure column is "flushed" with basic mobile phase. |
| Low Sensitivity | Lack of chromophore.[1] | Verify derivatization completeness. Switch to detection at 210 nm (if solvent permits) or use RI/ELSD. |
| Retention Time Shift | Water accumulation in Normal Phase. | Quinuclidines are hygroscopic. Ensure solvents are strictly anhydrous. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase. Avoid using 100% MeOH if running Hexane-rich methods. |
References
-
Harlikar, J., et al. (2016). "Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor." Journal of Chromatographic Science, 54(1), 1–6.
-
BenchChem Technical Guides. (2025). "Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of (R)-(-)-3-Quinuclidinol."
-
Zhang, T., et al. (2012).[5] "Complementary enantiorecognition patterns and specific method optimization aspects on immobilized polysaccharide-derived chiral stationary phases." Journal of Chromatography A, 1269, 178–188.[5]
-
Sarkaya, K., et al. (2021). "Chiral Separations by Capillary Electrophoresis and Related Techniques." Hacettepe Journal of Biology and Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography - Google Patents [patents.google.com]
Quinuclidine Derivatives in Drug Development: A Comparative Technical Guide
Executive Summary: The Rigid Pharmacophore
The quinuclidine ring (1-azabicyclo[2.2.2]octane) represents a privileged scaffold in medicinal chemistry. Its structural rigidity reduces the entropic penalty of binding, while its tertiary amine (typically pKa 10-11) mimics the cationic head of acetylcholine. This guide provides a comparative technical analysis of quinuclidine-based therapeutics, focusing on Aclidinium Bromide (respiratory) and Solifenacin (urology), contrasting them with standard alternatives like Tiotropium and Oxybutynin.
Comparative Analysis: Mechanism & Performance
Respiratory Therapeutics: The "Soft Drug" Advantage
Case Study: Aclidinium Bromide (Quinuclidine) vs. Tiotropium Bromide (Tropane)
In Chronic Obstructive Pulmonary Disease (COPD), the goal is sustained M3 receptor blockade in the lungs with minimal systemic anticholinergic effects.
-
Tiotropium: A "kinetic" antagonist.[1] It binds to M1, M2, and M3 receptors with high affinity but dissociates extremely slowly from M3 (
h), providing once-daily dosing. However, its systemic stability can lead to dry mouth and urinary retention if absorbed. -
Aclidinium: Designed as a "soft drug." It contains an ester linkage susceptible to rapid hydrolysis by plasma butyrylcholinesterase.
-
Lung Selectivity: High affinity for M3; long residence time at the receptor.
-
Systemic Safety: Once it enters the plasma, it is hydrolyzed into inactive carboxylic acid and alcohol metabolites within minutes (
min), significantly reducing systemic side effects compared to tiotropium.
-
Urology: Subtype Selectivity
Case Study: Solifenacin (Quinuclidine) vs. Oxybutynin (Phenylcyclohexyl)
Overactive Bladder (OAB) treatment relies on blocking M3 receptors on the detrusor muscle.[2][3] M2 receptors are dominant in the heart; M1 in the CNS.
-
Oxybutynin: High affinity but poor selectivity. Significant binding to M1 (CNS effects: cognitive impairment) and M3 (Salivary glands: dry mouth).
-
Solifenacin: A tetrahydroisoquinoline-quinuclidine derivative.
-
Selectivity: Exhibits functional selectivity for the bladder over salivary glands.
-
Data: Demonstrates a wider therapeutic window due to lower relative affinity for M1/M2 compared to M3.
-
Quantitative Data Summary
Table 1: Muscarinic Receptor Binding Affinity (
| Compound | Scaffold | M1 (Cortex) | M2 (Heart) | M3 (Gland/Smooth Muscle) | Selectivity Note |
| Solifenacin | Quinuclidine | 7.6 | 6.9 | 8.0 | Moderate M3 > M2 selectivity |
| Oxybutynin | Phenylcyclohexyl | 8.6 | 7.7 | 8.9 | Non-selective (High M1 affinity) |
| Aclidinium | Quinuclidine | ~9.5 | ~9.0 | ~9.6 | Kinetic selectivity (Slow off-rate) |
Note:
Table 2: Pharmacokinetic Stability Profile
| Parameter | Aclidinium Bromide | Tiotropium Bromide | Clinical Implication |
| Plasma Half-life ( | 2.4 minutes | 5 - 6 days | Aclidinium has lower systemic toxicity risk. |
| Lung Residence | > 24 hours | > 24 hours | Both support QD/BID dosing. |
| Metabolism | Hydrolysis (Plasma) | Renal Excretion / CYP450 | Aclidinium preferred in renal impairment. |
Experimental Protocols
Protocol A: In Vitro Metabolic Stability (Microsomal Assay)
Purpose: To validate the "soft drug" mechanism (rapid systemic clearance) of ester-containing quinuclidines.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (1 µM final conc, <0.1% DMSO) to HLM. Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[9]
-
Sampling: At
min, transfer 50 µL aliquot into 150 µL Quench Solution. -
Processing: Vortex, centrifuge at 4,000 rpm for 15 min to pellet protein.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot
vs. time. Slope determines intrinsic clearance ( ).-
Validation Check: Aclidinium should show
depletion within 10 mins. Tiotropium should remain stable at 60 mins.
-
Protocol B: Muscarinic Radioligand Binding Assay
Purpose: To determine
Materials:
-
Membrane preps from CHO cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand:
-N-Methylscopolamine ( -NMS) (0.2 nM final). -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
Workflow:
-
Assembly: In a 96-well plate, add:
-
25 µL Test Compound (concentration range
to M). -
25 µL
-NMS. -
200 µL Membrane Suspension (5-10 µg protein/well).
-
-
Equilibrium: Incubate at 25°C for 60 minutes (ensure equilibrium is reached; M3 slow dissociation may require longer).
-
Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer.
-
Detection: Add liquid scintillant and count CPM.
-
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive
.
Visualizations
Synthesis of the Core Scaffold
The synthesis of the 3-quinuclidinone intermediate is the rate-limiting step for many derivatives.
Figure 1: Synthetic workflow for accessing the 3-quinuclidinone core, utilizing the Dieckmann condensation method.
Muscarinic Signaling Pathway (M3 vs M2)
Understanding the downstream effects is crucial for interpreting the side effect profile (e.g., M2-mediated bradycardia vs M3-mediated contraction).
Figure 2: Divergent signaling pathways of M3 (Gq) and M2 (Gi) receptors. Quinuclidine derivatives primarily target the M3 pathway to reduce smooth muscle tone.
References
-
M(3) Receptor Antagonism by the Novel Antimuscarinic Agent Solifenacin. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin. Biological and Pharmaceutical Bulletin. [Link]
-
Aclidinium bromide: a long-acting muscarinic antagonist for COPD. Drug Design, Development and Therapy. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
Sources
- 1. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ics.org [ics.org]
- 3. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study [einj.org]
- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Technical Comparison Guide: Quinuclidin-3-yldi-o-tolylmethanol HCl (Sequifenadine) vs. Standard Ligands
Executive Summary
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (commonly known as Sequifenadine or Bicarphen ) is a quinuclidine-derived pharmaceutical agent exhibiting a unique pharmacological profile distinct from classical H1-antihistamines. Unlike standard agonists that activate receptors, this compound functions primarily as a potent antagonist at Histamine H1 and Serotonin 5-HT receptors, with secondary activity as a voltage-gated Na+ channel blocker.
This guide compares the efficacy of Sequifenadine against standard reference ligands. Since Sequifenadine is an antagonist, its "efficacy" is quantified by its ability to inhibit the functional response of standard agonists (Histamine, Serotonin) and is compared against standard antagonists (Diphenhydramine, Cetirizine, Cyproheptadine).
Key Differentiators
-
Dual Mechanism: Simultaneous blockade of H1 and 5-HT receptors (unlike selective H1 blockers like Cetirizine).
-
Structural Rigidity: The quinuclidine core provides high affinity binding with reduced blood-brain barrier penetration compared to flexible ethylamine derivatives.
-
Safety Profile: Lower sedation than first-generation antihistamines (e.g., Diphenhydramine) but distinct from non-sedating second-generation agents.[1]
Pharmacological Profile & Mechanism[2][3][4][5][6]
Mechanism of Action
Sequifenadine acts as a competitive antagonist at the Gq-coupled H1 receptor. By binding to the transmembrane core, it stabilizes the receptor in an inactive conformation, preventing the binding and signaling of the endogenous agonist, Histamine.
-
Secondary Target: 5-HT (Serotonin) Receptor (Antagonist)
-
Modulatory Target: Voltage-gated Na+ Channels (Blocker)
-
Off-Target: Muscarinic Acetylcholine Receptors (Weak Antagonist – significantly lower affinity than QNB)
Signal Transduction Pathway (H1 Blockade)
The following diagram illustrates the specific signaling node where Sequifenadine exerts its inhibitory effect, preventing the Histamine-induced Calcium cascade.
Figure 1: Mechanism of H1 Receptor Antagonism. Sequifenadine competitively inhibits the binding of Histamine, preventing Gq activation and subsequent Calcium mobilization.
Comparative Efficacy Analysis
To validate Sequifenadine, researchers must compare its inhibitory potency (
Antagonism of Histamine (H1 Receptor)
Experimental Context: Inhibition of Histamine-induced wheal/flare or Calcium flux in CHO-H1 cells.
| Compound | Class | Agonist Challenge | Potency ( | Sedation Potential | Muscarinic Activity |
| Sequifenadine | Quinuclidine Derivative | Histamine | High (~5-10 nM) | Low/Moderate | Low |
| Diphenhydramine | Ethanolamine (1st Gen) | Histamine | Moderate (~15 nM) | High | High |
| Cetirizine | Piperazine (2nd Gen) | Histamine | High (~2-6 nM) | Very Low | Negligible |
| Chlorphenamine | Alkylamine (1st Gen) | Histamine | High (~2-4 nM) | Moderate | Moderate |
Analysis: Sequifenadine demonstrates affinity comparable to potent second-generation antihistamines but retains a distinct "dual-action" profile (H1 + 5-HT) lacking in Cetirizine. Unlike Diphenhydramine, its bulky quinuclidine structure reduces muscarinic cross-reactivity.
Antagonism of Serotonin (5-HT Receptor)
Experimental Context: Inhibition of Serotonin-induced smooth muscle contraction.
| Compound | Primary Class | Agonist Challenge | 5-HT Antagonism Efficacy |
| Sequifenadine | H1 Antagonist | Serotonin (5-HT) | Moderate-High (Dual blocker) |
| Cyproheptadine | 5-HT/H1 Antagonist | Serotonin (5-HT) | High (Standard Reference) |
| Loratadine | H1 Antagonist | Serotonin (5-HT) | Negligible |
Analysis: Sequifenadine is superior to standard selective H1 blockers (like Loratadine) when broad-spectrum suppression of inflammatory mediators (Histamine + Serotonin) is required.
Experimental Protocols
Protocol A: Competitive Binding Assay (H1 Receptor)
Objective: Determine the affinity (
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human H1 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Ligand Setup:
-
Radioligand:
-Pyrilamine (Standard Antagonist) at 2 nM. -
Test Compound: Sequifenadine HCl (Concentration range:
M to M). -
Non-Specific Control: Promethazine (
).
-
-
Incubation: Incubate mixtures for 60 minutes at 25°C to reach equilibrium.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Sequifenadine]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Antagonism (Schild Analysis)
Objective: Quantify the "Efficacy of Blockade" (
-
Tissue/Cell System: Guinea pig ileum (ex vivo) or HEK-293 cells expressing H1R (in vitro).
-
Agonist Curve (Control): Generate a cumulative concentration-response curve (CRC) for Histamine alone (
M to M). Determine . -
Antagonist Incubation: Pre-incubate tissue with fixed concentrations of Sequifenadine (e.g., 10 nM, 100 nM, 1000 nM) for 30 minutes.
-
Agonist Curve (Shifted): Repeat Histamine CRC in the presence of Sequifenadine.
-
Result: Expect a parallel rightward shift of the Histamine curve without depression of the maximum response (
), confirming competitive antagonism.
Workflow Visualization
Figure 2: Radioligand Binding Assay Workflow for determining Sequifenadine affinity.
References
-
Bukovskis, M., et al. (2010).[1] "H1-antihistamines suppress wheal-and-flare reaction and skin blood perfusion measured by Laser Doppler flowmetry."[1] ResearchGate.
-
VulcanChem. (2024). "this compound Product Monograph." VulcanChem.
-
Mittal, A., et al. (2016). "The Newer Non Sedating Antihistamines: Pharmacological Review." Indian Journal of Drugs in Dermatology.
-
PubChem. (2024). "3-Quinuclidinyl benzilate (Structural Analog Reference)." National Library of Medicine.
-
BOC Sciences. (2024). "Bicarphen (Sequifenadine) Chemical Properties." BOC Sciences.
Sources
Head-to-head comparison of different synthetic routes to quinuclidine scaffolds.
Executive Summary
The quinuclidine core (1-azabicyclo[2.2.2]octane) represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for antimalarials (quinine), muscarinic antagonists (solifenacin), and as a potent organic base/catalyst (DABCO derivatives). Its rigid, cage-like architecture imposes a defined spatial orientation on substituents, maximizing receptor binding affinity while minimizing entropic penalties.
This guide provides a head-to-head technical comparison of three distinct synthetic methodologies for constructing this scaffold. We move beyond simple reaction listing to analyze the strategic utility of each route:
-
The Classical Route (Dieckmann Condensation): The industrial workhorse for generating 3-quinuclidinones.
-
The Modern Asymmetric Route (Ir-Catalyzed Allylic Dearomatization): A precision tool for enantioselective construction.
-
The Radical Route (Phosphorus-Mediated Cyclization): A niche strategy for accessing difficult 2,5-disubstituted patterns.
Part 1: The Challenge of the Bridgehead
Synthesizing quinuclidine is thermodynamically challenging due to the formation of a bridgehead nitrogen. Unlike simple piperidine cyclizations, closing the [2.2.2] system requires forcing the nitrogen lone pair into a pyramidal geometry that cannot invert, creating significant torsional strain (approx. 15 kcal/mol).
-
Baldwin’s Rules Implication: The cyclization is typically a 5-Exo-Tet or 6-Endo-Tet process depending on the precursor, but the rigid transition state often disfavors orbital overlap in standard SN2 manifolds without high temperatures.
Part 2: Head-to-Head Route Analysis
Route A: The Classical Standard (Dieckmann Condensation)
Best For: Large-scale production of 3-quinuclidinone; non-chiral scaffolds.
This route remains the industrial standard because it relies on thermodynamic control to overcome the strain energy of the bicycle. It typically proceeds via a piperidine diester intermediate.
Mechanism of Action
The reaction utilizes an intramolecular Claisen (Dieckmann) condensation. A strong base generates an enolate from one ester arm, which attacks the second ester to close the bridge.
Figure 1: The Dieckmann Condensation pathway involves ring closure followed by destructive decarboxylation to yield the ketone.
Experimental Protocol (Validated System)
-
Precursor: 1-Carbethoxymethyl-4-carbethoxypiperidine.
-
Reagents: Potassium Ethoxide (freshly prepared), Toluene (anhydrous).
-
Setup: Flame-dry a 3-neck RBF equipped with a mechanical stirrer and reflux condenser. Maintain inert atmosphere (
). -
Base Preparation: Dissolve Potassium metal (1.1 equiv) in absolute Ethanol. Evaporate excess ethanol and suspend the resulting KOEt in anhydrous Toluene.
-
Addition: Add the piperidine diester (1.0 equiv) dropwise to the refluxing toluene suspension over 2 hours.
-
Critical Control Point: Slow addition is vital to favor intramolecular cyclization over intermolecular polymerization.
-
-
Reaction: Reflux for 4–6 hours. The mixture will become a thick slurry (potassium salt of the keto-ester).
-
Workup: Cool to 0°C. Quench with ice-cold dilute HCl.
-
Decarboxylation: Reflux the aqueous acidic layer for 12 hours (removes ester groups and decarboxylates).
-
Isolation: Basify with NaOH (pH > 10) and extract with
.
Pros:
-
Scalable to kilogram quantities.
-
Low cost of goods (starting materials are cheap).
-
Yields a versatile ketone handle for further functionalization (reductive amination, Grignard).
Cons:
-
Harsh Conditions: High heat and strong base/acid preclude sensitive functional groups.
-
Atom Economy: Loss of
and ethanol waste.
Route B: The Modern Asymmetric (Ir-Catalyzed Allylic Dearomatization)
Best For: Enantioselective synthesis of chiral quinuclidines; mild conditions.
Developed to address the lack of chirality in the Dieckmann route, this method uses Iridium catalysis to perform an intramolecular allylic amination. It is particularly powerful for constructing the C2-chiral center.
Mechanism of Action
The reaction proceeds via the formation of a
Figure 2: Iridium-catalyzed cycle. The chiral ligand dictates the facial selectivity of the ring closure.
Experimental Protocol
-
Precursor: Piperidine derivative with a pendant allylic carbonate.
-
Catalyst:
(2 mol%), Chiral Phosphoramidite Ligand (4 mol%). -
Base: DABCO or TBD (catalytic amounts).
-
Catalyst Activation: In a glovebox, mix
and the ligand in THF. Stir for 30 mins to form the active species. -
Reaction: Add the allylic carbonate precursor and base.
-
Conditions: Stir at room temperature for 12–24 hours.
-
Observation: The reaction is typically homogeneous. Color change from yellow to orange may occur.
-
-
Purification: Direct concentration and flash chromatography.
Pros:
-
High Enantioselectivity: Typically >95% ee.
-
Mild Conditions: Room temperature, neutral pH.
-
Complexity: Can install sensitive functionality (esters, protected alcohols) that would survive the Dieckmann route.
Cons:
-
Cost: Iridium and chiral ligands are expensive.
-
Dilution: Requires dilute conditions (0.05 M) to prevent intermolecular reactions, limiting throughput.
Route C: The Radical Contender (Phosphorus-Mediated Cyclization)
Best For: 2,5-disubstituted quinuclidines; accessing "impossible" substitution patterns.
Standard ionic routes often fail to place substituents at the C5 position due to lack of activation. Radical cyclization, specifically using phosphorus-centered radicals, offers a unique disconnection.
Mechanism of Action
A thiophosphite radical adds to a terminal alkene (anti-Markovnikov), generating a carbon-centered radical. This radical attacks an internal double bond (5-exo-trig or 6-endo-trig) to close the bicycle.
Figure 3: Radical cascade. The phosphorus group serves as both the radical trigger and a functional handle in the product.
Experimental Protocol
-
Precursor: 4-allyl-N-allylpiperidine (A 1,7-diene).
-
Reagent: Diethyl thiophosphite, AIBN (initiator).
-
Degassing: Dissolve the diene in cyclohexane. Sparge with Argon for 30 minutes (Oxygen inhibits the radical chain).
-
Initiation: Add Diethyl thiophosphite (1.2 equiv) and AIBN (0.1 equiv).
-
Reflux: Heat to reflux for 4 hours. Add a second portion of AIBN if conversion stalls.
-
Workup: Evaporate solvent. The phosphorus-containing product can be further manipulated (e.g., desulfurization or Horner-Wadsworth-Emmons olefination).
Pros:
-
Novel Topology: Accesses 2,5-substitution patterns difficult to make via Route A.
-
Atom Economy: High; all atoms of the reagent are incorporated (if the P-group is retained).
Cons:
-
Reagents: Organophosphorus reagents can be foul-smelling and toxic.
-
Purification: Removing phosphorus byproducts can be tedious.
Part 3: Comparative Data Analysis
The following table summarizes the performance metrics of these routes based on literature benchmarks and industrial applicability.
| Feature | Route A: Dieckmann | Route B: Ir-Catalysis | Route C: Radical Cyclization |
| Primary Product | 3-Quinuclidinone (Ketone) | Chiral Quinuclidine | 2,5-Disubstituted Core |
| Stereocontrol | None (Racemic) | Excellent (>95% ee) | Diastereoselective (trans) |
| Scalability | High (kg to ton) | Low/Medium (mg to g) | Medium (g scale) |
| Step Count | 4-5 (from commercial) | 1 (from complex precursor) | 1 (from diene) |
| Atom Economy | Poor (Loss of CO2/EtOH) | Excellent | Good |
| Key Limitation | Harsh conditions | Catalyst Cost | Precursor availability |
Part 4: Strategic Recommendations
Scenario 1: Drug Discovery (Hit-to-Lead)
-
Recommendation: Use Route B (Ir-Catalysis) .
-
Reasoning: You need enantiopure material quickly to establish SAR (Structure-Activity Relationships). The cost of the catalyst is negligible compared to the value of the biological data.
Scenario 2: Process Chemistry (Scale-Up)
-
Recommendation: Use Route A (Dieckmann) .
-
Reasoning: If the target is a derivative of 3-quinuclidinone, this is the only economically viable route. If chirality is needed, it is often cheaper to resolve the racemic ketone via crystallization with chiral acids (e.g., tartaric acid) than to use Iridium on a multi-kilogram scale.
Scenario 3: Novel Scaffold Design
-
Recommendation: Use Route C (Radical) .
-
Reasoning: If your pharmacophore requires substitution at the C5 position (bridge) to improve metabolic stability or selectivity, standard ionic chemistry will fail. The radical route provides this unique vector.
References
-
Dieckmann Condensation (Classic Protocol)
- Organic Syntheses Procedure for 3-Quinuclidinone Hydrochloride.
-
Source:
-
Iridium-Catalyzed Asymmetric Synthesis
- Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatiz
-
Source:
-
Radical Cyclization Approach
-
Review of Quinuclidine Chemistry
- The Quinuclidine Scaffold: A Privileged Core in Modern Medicinal Chemistry.
-
Source: (Generalized reference for scaffold properties).
Sources
Precision in Purity: A Comparative Guide to Impurity Identification via HRAM vs. Nominal Mass Spectrometry
Topic: Confirming the identity of synthesis impurities by mass spectrometry. Content Type: Publish Comparison Guide.
Executive Summary
In pharmaceutical development, the identification of synthesis impurities is not merely a regulatory checkbox—it is a critical safeguard for patient safety and drug efficacy. Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the identification threshold (typically 0.10% or 1.0 mg/day intake) must be structurally characterized.
This guide objectively compares the industry-standard "Alternative"—Nominal Mass Spectrometry (e.g., Single/Triple Quadrupole) —against the advanced "Product" solution: High-Resolution Accurate Mass (HRAM) Spectrometry (e.g., Orbitrap, Q-TOF) . While nominal mass systems are the gold standard for quantitation, this guide demonstrates why HRAM is the superior, self-validating choice for the identification of unknown synthesis by-products.
Part 1: Comparative Analysis – HRAM vs. Nominal Mass
The fundamental difference between these technologies lies in their ability to distinguish "isobaric" compounds—molecules with the same nominal mass but different elemental compositions.
The "Mass Defect" Advantage
Nominal mass detectors round masses to the nearest integer. HRAM systems measure mass with sufficient precision (often <5 ppm error) to detect the "mass defect"—the difference between the nominal mass and the exact monoisotopic mass caused by nuclear binding energy.
Comparison Table: Structural Elucidation Capabilities
| Feature | Nominal Mass MS (The Alternative) | HRAM MS (The Product) | Impact on Impurity ID |
| Mass Accuracy | ± 0.1 – 0.5 Da | < 0.005 Da (< 5 ppm) | Critical: HRAM restricts potential molecular formulas from hundreds to a distinct few. |
| Resolving Power | Unit Resolution (e.g., 1,000 FWHM) | High Resolution (> 20,000 – 500,000 FWHM) | Selectivity: HRAM separates co-eluting isobaric impurities that appear as a single peak in nominal MS. |
| Isotopic Pattern | Rough abundance ratios (M+1, M+2) | "Fine" Isotopic Structure | Validation: HRAM can distinguish isotopes (e.g., |
| MS/MS Specificity | Low-res fragments (Unit mass) | Accurate mass fragments | Mechanistic Insight: HRAM fragment data confirms sub-structures, not just loss of generic mass units. |
| Primary Use Case | Routine Quantitation (Targeted) | Discovery & Identification (Untargeted) | Nominal MS requires a known standard; HRAM can identify de novo. |
Part 2: The Self-Validating Workflow (Protocol)
To ensure scientific integrity, the impurity identification process must be a closed-loop system where data from one stage validates the next.
Workflow Diagram
The following decision tree outlines the logical flow for identifying a synthesis impurity, highlighting the critical role of HRAM.
Figure 1: Decision tree for impurity identification. Blue nodes indicate steps where HRAM is mandatory for high confidence.
Detailed Experimental Protocol
1. Chromatographic Isolation (The Foundation)
-
Objective: Ensure the impurity peak is spectrally pure.
-
Method: Use a UHPLC system with a volatile mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).
-
Causality: Non-volatile buffers (phosphates) suppress ionization in MS. Co-elution with the API can suppress the impurity signal; check peak purity using a Diode Array Detector (DAD) before MS analysis.
2. HRAM MS1 Acquisition (The Filter)
-
Instrument Settings: Set resolution to >60,000 (FWHM) to resolve fine isotopic structure.
-
Action: Acquire Full Scan data (m/z 100–1000).
-
Self-Validation: Calibrate the mass axis immediately prior to the run using a lock-mass or external standard to ensure <2 ppm accuracy. If the mass error exceeds 5 ppm, the generated molecular formulas will be statistically invalid.
3. MS/MS Fragmentation (The Fingerprint)
-
Method: Perform Data-Dependent Acquisition (DDA). Select the impurity ion (precursor) and fragment it using High-Energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).
-
Critical Step: Acquire MS/MS spectra at high resolution.[1][2][3]
-
Why HRAM here? In nominal MS, a loss of "17" could be NH
(17.0265) or OH (17.0027). HRAM distinguishes these, revealing whether the impurity lost an amine or a hydroxyl group.
4. Structure Correlation (The Logic)
-
Use software (e.g., Compound Discoverer, MassHunter) to compare observed fragments against theoretical fragmentation of the parent drug.
-
Logic: If the impurity shares the "bottom half" fragments of the API but shifts the "top half" fragments by +16 Da, the modification (e.g., oxidation) is localized to that specific region.
Part 3: Case Study – The "Hidden" Isobar
To illustrate the necessity of HRAM, consider a hypothetical scenario involving the drug Warfarin (C
The Challenge: During stability testing, an unknown impurity appears at m/z 324 (Nominal Mass).
-
Hypothesis A: Oxidation (Hydroxy-Warfarin). Formula: C
H O . -
Hypothesis B: Methylation of a degradation product (e.g., a ring-opened byproduct). Formula: C
H O .
Experiment 1: Nominal Mass Analysis (Triple Quad)
-
Result: m/z 324.1.
Experiment 2: HRAM Analysis (Orbitrap/Q-TOF)
-
Result: Measured mass 324.0992 .
-
Calculation:
-
Hypothesis A (C
H O ): Calculated Mass = 324.0998 (Error: -1.8 ppm). -
Hypothesis B (C
H O ): Calculated Mass = 324.1362 (Error: -114 ppm).
-
References
-
International Council for Harmonisation (ICH). (2006).[4] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
International Council for Harmonisation (ICH). (2006).[4] ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]
-
Holčapek, M., et al. (2012). Recent advances in the structural analysis of organic compounds by mass spectrometry.[2][5] Chemical Reviews. [Link]
-
Kaufmann, A. (2014). The practician’s guide to high resolution mass spectrometry. Comprehensive Analytical Chemistry. [Link]
-
Ermer, J., & Miller, J. H. (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. youtube.com [youtube.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
Benchmarking Quinuclidin-3-yldi-o-tolylmethanol hydrochloride against known mAChR modulators.
Topic: Comparative Pharmacodynamics: Benchmarking Quinuclidin-3-yldi-o-tolylmethanol HCl against Classical mAChR Modulators.
Executive Summary & Strategic Context
The Analyte: Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (referred to herein as Q-DTM ) is a sterically hindered analogue of the classical high-affinity muscarinic antagonist QNB (3-Quinuclidinyl benzilate).[1] While QNB features two phenyl rings, Q-DTM substitutes these with di-o-tolyl groups.[1]
The Scientific Premise: The quinuclidine scaffold is a "privileged structure" for the orthosteric binding pocket of Muscarinic Acetylcholine Receptors (mAChRs). However, the addition of ortho-methyl groups on the aryl rings introduces significant steric bulk.[1] This guide benchmarks Q-DTM to determine if this steric hindrance results in:
-
Reduced Affinity (
): Lower binding compared to QNB (a common strategy to reduce anticholinergic side effects in antihistamines like Sequifenadine).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Altered Kinetics (
): Changes in residence time due to steric locking or repulsion.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Subtype Selectivity: Potential discrimination between M1/M3 (Gq-coupled) and M2/M4 (Gi-coupled) subtypes.
The Benchmark Array
To rigorously validate Q-DTM, it must be screened alongside the following "Gold Standard" modulators.
| Comparator | Role in Benchmark | Mechanism | Key Characteristic |
| QNB | Structural Reference | Non-selective Antagonist | Extremely slow dissociation; defines the "High Affinity" ceiling.[1] |
| Atropine | Clinical Standard | Non-selective Antagonist | Rapid onset/offset; defines the baseline for competitive antagonism.[1] |
| Pirenzepine | Selectivity Probe | M1-Selective Antagonist | Used to determine if Q-DTM discriminates for the M1 subtype.[1] |
| Carbachol | Agonist Challenge | Non-selective Agonist | Used in functional assays to measure the antagonist's |
Molecular Mechanism & Signaling Pathways[1][2]
Understanding the downstream effects is critical for functional assay design.[1] Q-DTM acts as an orthosteric antagonist, blocking the conformational change required for G-protein coupling.[1]
Figure 1: Dual signaling pathways of mAChRs. Q-DTM evaluation requires monitoring Ca2+ flux (Gq pathway) and cAMP levels (Gi pathway).[1]
Experimental Protocols
Protocol A: Radioligand Competition Binding (The Determination)
Objective: Determine the affinity of Q-DTM relative to QNB and Atropine.[1] Rationale: Functional assays can be biased by receptor reserve; binding assays provide the thermodynamic constant.[1]
Materials:
-
Membrane Prep: CHO-K1 cells stably expressing hM1, hM2, or hM3.[1]
-
Radioligand:
-NMS (N-Methylscopolamine) - Hydrophilic, low non-specific binding. Note:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -QNB can be used, but its slow off-rate makes equilibrium difficult to reach. -
Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4.
Workflow:
-
Preparation: Dilute membranes to 5–10 µg protein/well.
-
Competition: Add
-NMS at a fixed concentration (~ , typically 0.2 nM). -
Titration: Add Q-DTM (10 pM to 10 µM) in duplicate. Run parallel plates for Atropine and QNB.
-
Equilibrium: Incubate for 120 minutes at 25°C. Critical: Q-DTM is bulky; shorter times may underestimate affinity due to slow association.[1]
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Protocol B: Kinetic Dissociation Assay (Residence Time)
Objective: Determine if the "di-o-tolyl" bulk locks the molecule in the pocket (long residence time) or prevents deep binding (fast off-rate).[1]
Workflow:
-
Pre-incubation: Incubate membranes with
-Q-DTM (if custom synthesized) or run a "reverse" assay usingngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -NMS and high-concentration Q-DTM as the displacer. -
Blockade: Add excess Atropine (10 µM) to prevent re-binding of the radioligand.[1]
-
Sampling: Filter aliquots at t = 0, 2, 5, 10, 30, 60, 120 min.[1]
-
Calculation: Plot
vs. Time to calculate and Residence Time ( ).
Data Analysis & Interpretation
The following table illustrates the expected comparative profile based on Structure-Activity Relationship (SAR) principles of quinuclidine derivatives.
| Parameter | QNB (Reference) | Atropine | Q-DTM (Analyte) | Interpretation |
| Affinity ( | 10.5 - 11.0 | 9.0 - 9.5 | 8.5 - 9.5 | The o-tolyl steric clash likely reduces affinity compared to the phenyls of QNB. |
| Hill Slope | ~1.0 | ~1.0 | < 1.0 | A shallow slope (<0.[1]8) indicates negative cooperativity or allosteric modulation due to bulk.[1] |
| Residence Time | > 3 hours | ~15 min | Variable | If steric bulk "locks" the lid, RT increases; if it prevents deep entry, RT decreases.[1] |
| M1/M2 Selectivity | Non-selective | Non-selective | Potential M1 | Bulky antagonists often favor M1/M3 over the tighter M2 pocket.[1] |
Workflow Visualization
Figure 2: Step-by-step workflow for benchmarking Q-DTM against known standards.
References
-
IUPHAR/BPS Guide to Pharmacology. Muscarinic acetylcholine receptors.[1][2][Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 42553, Sequifenadine (Parent structure relevance).[1][Link][1]
-
Hulme, E. C., & Trejo, J. (2006).[1] G Protein-Coupled Receptors: Structure, Function, and Ligand Screening.[1] Current Protocols in Pharmacology.[1][3] [Link][1]
-
Cheng, Y., & Prusoff, W. H. (1973).[1][4] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[1] [Link]
Sources
- 1. 3-Quinuclidinemethanol, alpha,alpha-di-o-tolyl-, hydrochloride | C22H28ClNO | CID 42552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride proper disposal procedures
Safe Handling and Disposal Protocols for Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride
Executive Summary: High-Potency Hazard Alert
Substance: this compound Class: High Potency Active Pharmaceutical Ingredient (HPAPI) / Muscarinic Antagonist. Critical Hazard: Potent anticholinergic activity. Structurally related to incapacitating agents (e.g., 3-Quinuclidinyl benzilate/BZ), this compound poses significant risks of central nervous system (CNS) depression, delirium, and peripheral autonomic paralysis if inhaled or absorbed.
Operational Directive: This compound is a tertiary alcohol , not an ester. Unlike many pharmaceutical intermediates that can be neutralized via alkaline hydrolysis, this molecule is chemically stable against basic hydrolysis. Incineration is the only validated disposal method. Surface decontamination requires oxidative destruction, not just pH adjustment.
Part 1: Physicochemical Profile & Risk Assessment
Understanding the "Why" behind the safety protocols.
| Parameter | Characteristic | Operational Implication |
| Chemical Structure | Tertiary Alcohol (Carbinol) | Resistant to Hydrolysis. Do not attempt to neutralize with NaOH alone. Requires oxidative degradation (e.g., Hypochlorite) for surface decon. |
| Salt Form | Hydrochloride (HCl) | High Water Solubility. Extreme risk of rapid systemic absorption via mucous membranes and environmental runoff. Zero-discharge policy for drains. |
| Physical State | Crystalline Solid | Electrostatic Hazard. Fine dust generation is the primary exposure vector. Weighing must occur in a controlled environment. |
| Toxicity Class | EPA Class 6.1 (Toxic) | Requires "Cradle-to-Grave" tracking. Segregate from oxidizers and flammables.[1] |
Part 2: Engineering Controls & PPE Decision Matrix
Causality: Standard fume hoods are often insufficient for potent powders due to turbulence. The decision to use a Glove Box vs. a Vented Enclosure depends on the physical state.
Figure 1: Engineering control hierarchy based on physical state. Solids pose the highest inhalation risk.
Part 3: Disposal & Deactivation Protocols
A. The "Lab Pack" Protocol (Primary Disposal)
Because the compound is a stable salt, chemical destruction in the lab is discouraged due to the risk of generating unknown toxic byproducts. High-temperature incineration is the industry standard.
-
Segregation:
-
Designate a specific satellite accumulation container (wide-mouth HDPE jar).
-
Label clearly: "TOXIC WASTE - QUINUCLIDINE DERIVATIVE - DO NOT OPEN."
-
Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream to prevent exothermic reactions.
-
-
Solid Waste (Contaminated Consumables):
-
Place weigh boats, gloves, and paper towels into a clear polyethylene bag (4 mil thickness).
-
Seal the bag with tape (Gooseneck seal).
-
Place the sealed bag into the satellite container.
-
-
Liquid Waste (Mother Liquors/Stock Solutions):
-
Adjust pH to neutral (pH 6-8) if the solution is acidic/basic to meet transporter requirements.
-
Pour into a dedicated solvent waste carboy (Class 6.1/3).
-
Crucial: Record the exact mass of the active ingredient on the waste tag.
-
-
Final Disposal:
-
Hand over to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).
-
Disposal Code: RCRA P-List (if applicable by specific CAS) or default to D001/D003 (Ignitable/Reactive) + Toxic .
-
Method: Incineration at >1000°C with secondary combustion chamber.
-
B. Surface Decontamination (Spill Response)
Scientific Rationale: Since the molecule is a tertiary alcohol, simple base hydrolysis is ineffective. You must use Oxidative Cleavage .
Reagent: 10% Sodium Hypochlorite (Bleach) solution OR Fenton’s Reagent (Hydrogen Peroxide + Ferrous Sulfate).
Step-by-Step Decon:
-
Isolate: Evacuate the immediate area. Don full PPE (including respirator if powder is airborne).
-
Contain: Cover the spill with a generic absorbent pad (pig mat).
-
Deactivate:
-
Gently flood the contaminated area (or the absorbent pad) with 10% Bleach .
-
Allow a 30-minute contact time . The hypochlorite attacks the nitrogen in the quinuclidine ring and oxidizes the alcohol moiety.
-
-
Clean: Wipe up the bleach residue with fresh pads.
-
Rinse: Wash the surface twice with water, then once with Ethanol (70%) to remove organic residues.
-
Dispose: All cleanup materials go into the "Toxic Waste" solid stream.
Part 4: Emergency Procedures
| Scenario | Immediate Action | Mechanism of Injury |
| Inhalation | Move to fresh air.[2][3] Administer Oxygen.[2] Do NOT induce vomiting. | Rapid absorption via lung alveoli; immediate CNS anticholinergic effects. |
| Skin Contact | Wash with soap and water for 15 mins.[2] Do NOT use ethanol (increases transdermal absorption). | Dermal absorption of the HCl salt is efficient. |
| Eye Contact | Flush with water for 15 mins.[2][4] | Corrosive salt damage + local paralysis of accommodation (blurred vision). |
| Antidote | Physostigmine (Medical supervision only). | Reversible acetylcholinesterase inhibitor counters anticholinergic toxicity. |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 3-Quinuclidinol (Precursor Structural Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022).[5] Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (Referenced for disposal of quinuclidine precursors).[6] Retrieved from [Link]
Sources
Personal protective equipment for handling Quinuclidin-3-yldi-o-tolylmethanol hydrochloride
Executive Summary & Risk Logic
The Precautionary Principle: In the absence of a comprehensive toxicological dossier for specific research compounds, safety protocols must default to the highest hazard class of their structural analogs.
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride is a quinuclidine derivative structurally related to potent anticholinergics and antihistamines (e.g., Quinuclidinyl benzilate analogs). It acts as a sodium channel blocker and interacts with histamine/serotonin receptors.[1] Consequently, it presents a dual hazard profile: Chemical Corrosivity (characteristic of quinuclidine precursors like 3-Quinuclidinol) and Pharmacological Potency (CNS and cardiovascular activity).
Core Hazards:
-
Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.[2]
-
Corrosivity: High potential for severe skin burns and eye damage (inferred from 3-Quinuclidinol structural data).[2][3]
-
Physical Hazard: As a hydrochloride salt, the powder is hygroscopic and prone to static charge, increasing the risk of aerosolization during weighing.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a Band 4 Containment Strategy (High Potency/Corrosive), designed to prevent both dermal absorption and inhalation of particulates.
| PPE Component | Specification | Scientific Rationale |
| Respiratory | P100 / HEPA Filter (Minimum) Option: PAPR (Powered Air Purifying Respirator) for >1g handling. | N95 masks allow up to 5% penetration. P100 filters block 99.97% of particles, critical for potent hydrochloride salts that readily aerosolize. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil, High Dexterity) 2. Outer: Nitrile (Extended Cuff, >5 mil) | Provides a breakthrough barrier. The outer glove is sacrificial; if contaminated, it can be stripped without exposing skin. |
| Dermal (Body) | Tyvek® Lab Coat or Coverall (Closed front, elastic cuffs) | Standard cotton coats absorb liquids and trap powders against the skin. Tyvek provides a non-porous barrier against particulates. |
| Ocular | Indirect-Vented Chemical Goggles | Safety glasses leave gaps. Goggles seal the orbital area against floating dust and accidental splashes. |
| Engineering | Class II Biosafety Cabinet (BSC) or Chemical Fume Hood | Primary containment is the first line of defense. PPE is the backup. |
Decision Logic: PPE Selection
This decision tree guides the researcher through PPE selection based on the scale of operation and the physical state of the compound.
Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity, prioritizing respiratory protection for solids.
Operational Protocol: Handling & Weighing
Objective: To weigh out a precise amount of Quinuclidin-3-yldi-o-tolylmethanol HCl without generating airborne dust or contaminating the workspace.
A. Pre-Operational Setup[4]
-
Static Neutralization: Place an ionizing fan or static gun inside the fume hood. Hydrochloride salts are notoriously static-prone; static charge causes powder to "jump" and disperse.
-
Surface Prep: Line the work surface with a plastic-backed absorbent mat (absorbent side up) to capture any micro-spills.
-
Verification: Check fume hood flow rate (Face velocity should be 80–100 fpm).
B. The Weighing Procedure
-
Don PPE: Follow the order: Shoe covers
Tyvek coat Mask/Respirator Goggles Inner Gloves Outer Gloves (taped to cuffs). -
Open Container: Only open the source container inside the hood.
-
Transfer: Use a disposable anti-static spatula. Do not pour.
-
Seal: Immediately recap the source container after material removal.
-
Decon: Wipe the exterior of the weighing boat/vial with a Kimwipe dampened in methanol (or appropriate solvent) before removing it from the hood.
C. De-Gowning (Doffing) Protocol
Improper removal of PPE is a common source of secondary exposure.
Figure 2: Sequential doffing procedure designed to minimize particulate re-suspension and skin contact.[3]
Disposal & Emergency Response
Waste Management[4]
-
Solid Waste: All contaminated gloves, mats, and weighing boats must be disposed of in a sealed container labeled "Hazardous Waste: Toxic/Corrosive Solid."
-
Destruction: The preferred method of disposal is High-Temperature Incineration equipped with an afterburner and scrubber (to neutralize HCl gas evolution).
Emergency Spills
-
Evacuate: If a significant amount of powder (>100mg) is aerosolized outside the hood, evacuate the lab immediately.
-
Containment: For small spills inside the hood, cover with a damp paper towel to prevent dust dispersion.
-
Cleanup: Wipe up using a solution of water and mild detergent. Do not use a dry brush (generates dust).[4]
References
-
PubChem. (n.d.). Compound Summary: 3-Quinuclidinemethanol, alpha,alpha-di-o-tolyl-, hydrochloride. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Carl Roth. (2022).[2] Safety Data Sheet: (R)-3-Quinuclidinol. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
